Lavanduquinocin
Description
This compound has been reported in Streptomyces viridochromogenes with data available.
consists of a carbazole skeleton with an ortho quinone function and a cyclovandulyl moiety; isolated from Streptomyces viridochromogenes; protects neuronal cells from glutamate toxicity; structure given in first source
Properties
Molecular Formula |
C26H31NO3 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
1-[(2R)-2-hydroxypropyl]-2-methyl-6-[(2,4,4-trimethylcyclohexen-1-yl)methyl]-9H-carbazole-3,4-dione |
InChI |
InChI=1S/C26H31NO3/c1-14-13-26(4,5)9-8-18(14)11-17-6-7-21-20(12-17)22-23(27-21)19(10-15(2)28)16(3)24(29)25(22)30/h6-7,12,15,27-28H,8-11,13H2,1-5H3/t15-/m1/s1 |
InChI Key |
OKMZLNWBACAZGV-OAHLLOKOSA-N |
Isomeric SMILES |
CC1=C(CCC(C1)(C)C)CC2=CC3=C(C=C2)NC4=C3C(=O)C(=O)C(=C4C[C@@H](C)O)C |
Canonical SMILES |
CC1=C(CCC(C1)(C)C)CC2=CC3=C(C=C2)NC4=C3C(=O)C(=O)C(=C4CC(C)O)C |
Synonyms |
lavanduquinocin |
Origin of Product |
United States |
Foundational & Exploratory
The Origin and Neuroprotective Mechanisms of Lavanduquinocin: A Technical Guide
An In-depth Examination of the Fermentation, Isolation, Biosynthesis, and Neuroprotective Signaling of a Potent Carbazole-3,4-quinone Alkaloid
Abstract
Lavanduquinocin, a carbazole-3,4-quinone alkaloid, is a microbial natural product with potent neuroprotective properties. This document provides a comprehensive technical overview of the origin of this compound, detailing its discovery, the producing organism, and the methodologies for its production and purification. Furthermore, it delves into the biosynthetic pathway responsible for its formation and elucidates the current understanding of its mechanism of action in protecting neuronal cells from excitotoxicity. Quantitative data are presented in tabular format, and key experimental and signaling pathways are visualized through diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction
This compound is a naturally occurring compound first identified as a potent neuroprotective agent.[1] It belongs to the carbazole alkaloid class of molecules, characterized by a tricyclic aromatic structure. The unique chemical features of this compound, including an ortho-quinone moiety and a cyclolavandulyl side chain, contribute to its significant biological activity. Specifically, it has been shown to protect neuronal cells from L-glutamate-induced toxicity with high efficacy, suggesting its potential as a therapeutic lead for neurodegenerative disorders.[1]
Origin and Fermentation
Producing Organism
This compound is produced by the bacterium Streptomyces viridochromogenes, specifically the strain 2942-SVS3.[1] Streptomyces is a genus of Gram-positive bacteria well-known for its ability to produce a wide array of secondary metabolites with diverse biological activities, including many clinically important antibiotics.
Fermentation Protocol
While the definitive, optimized fermentation protocol for large-scale production of this compound is not publicly available, the general methodology for cultivating Streptomyces viridochromogenes to produce secondary metabolites involves submerged fermentation in a nutrient-rich medium. A typical process would follow these steps:
-
Inoculum Preparation: A seed culture is initiated by inoculating a suitable liquid medium with spores or a vegetative mycelial suspension of S. viridochromogenes 2942-SVS3. This culture is grown on a rotary shaker to ensure adequate aeration and homogenous growth.
-
Production Fermentation: The seed culture is then transferred to a larger production fermenter containing a specialized medium designed to promote the biosynthesis of this compound.
Based on general practices for Streptomyces fermentation for antibiotic production, a suitable production medium and fermentation parameters are outlined in Table 1.
Table 1: General Fermentation Parameters for Streptomyces viridochromogenes
| Parameter | Value/Composition |
| Carbon Source | Glucose, Starch |
| Nitrogen Source | Soybean meal, Yeast extract, Corn steep liquor |
| Inorganic Salts | CaCO₃, K₂HPO₄, NaCl |
| pH | 6.0 - 7.5 |
| Temperature | 25 - 32 °C |
| Aeration | Maintained with agitation and sterile air flow |
| Fermentation Time | 72 - 144 hours |
Note: These are generalized parameters and would require optimization for maximal this compound yield.
Experimental Workflow: Fermentation
Caption: Fermentation workflow for this compound production.
Isolation and Purification
The isolation and purification of this compound from the fermentation broth is a multi-step process designed to separate the target molecule from other metabolites and media components. A general protocol based on the extraction of similar bioactive compounds from Streptomyces cultures is as follows:
-
Extraction: The cell-free fermentation broth is extracted with an organic solvent, such as ethyl acetate, to partition the lipophilic this compound into the organic phase.
-
Concentration: The organic extract is then concentrated under reduced pressure to yield a crude extract.
-
Chromatography: The crude extract is subjected to a series of chromatographic separations to purify this compound. This typically involves:
-
Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate compounds based on polarity.
-
High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by reversed-phase HPLC to yield the pure compound.
-
Experimental Workflow: Isolation and Purification
Caption: Isolation and purification workflow for this compound.
Biosynthesis of the Carbazole Core
The biosynthesis of the carbazole core of this compound in Streptomyces is believed to follow a pathway similar to that of other carbazole alkaloids, such as carquinostatin A. This pathway involves a series of enzymatic reactions starting from common metabolic precursors.
The key steps are:
-
Precursor Synthesis: The biosynthesis initiates with the condensation of precursors derived from tryptophan, pyruvate, and acetate.
-
Carbazole Skeleton Formation: A key enzyme, a carbazole synthase, catalyzes the cyclization reaction to form the fundamental tricyclic carbazole skeleton. This is an oxidative cyclization process.
-
Modifications: Following the formation of the carbazole core, a series of post-modification reactions occur, including prenylation (attachment of an isoprenoid moiety) and hydroxylation, to yield the final this compound structure.
Proposed Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of this compound.
Neuroprotective Activity and Mechanism of Action
Quantitative Data on Neuroprotective Activity
This compound has demonstrated significant neuroprotective effects in in vitro models of glutamate-induced cytotoxicity.
Table 2: Neuroprotective Activity of this compound
| Parameter | Cell Line | Toxin | Value | Reference |
| EC₅₀ | N18-RE-105 (neuronal hybridoma) | L-glutamate | 15.5 nM | [1] |
Mechanism of Action: Protection Against Glutamate Excitotoxicity
L-glutamate is the primary excitatory neurotransmitter in the central nervous system. However, excessive glutamate levels lead to a phenomenon known as excitotoxicity, which is implicated in the pathophysiology of several neurodegenerative diseases. The proposed mechanism by which this compound protects against glutamate-induced neuronal death involves the modulation of downstream signaling pathways triggered by glutamate receptor overactivation.
The excitotoxic cascade initiated by excessive glutamate involves:
-
Overactivation of Glutamate Receptors: Primarily NMDA and AMPA receptors.
-
Calcium Influx: Massive influx of Ca²⁺ into the neuron.
-
Activation of Deleterious Enzymes: High intracellular Ca²⁺ levels activate proteases, lipases, and endonucleases.
-
Mitochondrial Dysfunction and Oxidative Stress: Increased Ca²⁺ uptake by mitochondria impairs their function and leads to the generation of reactive oxygen species (ROS).
-
Apoptosis: The culmination of these events is the activation of apoptotic pathways, leading to programmed cell death.
While the precise molecular targets of this compound are yet to be fully elucidated, it is hypothesized that it interferes with this cascade, potentially by reducing oxidative stress or inhibiting key apoptotic signaling molecules.
Signaling Pathway Diagram: Glutamate Excitotoxicity and Potential Intervention by this compound
Caption: Signaling pathway of glutamate excitotoxicity and hypothetical intervention by this compound.
Conclusion
This compound, a carbazole-3,4-quinone alkaloid from Streptomyces viridochromogenes, stands out as a highly potent neuroprotective agent. Its origin from a microbial source highlights the vast potential of natural products in drug discovery. The elucidation of its biosynthetic pathway opens avenues for synthetic biology approaches to enhance its production and generate novel analogs. While the precise molecular mechanism of its neuroprotective action requires further investigation, its ability to counteract L-glutamate-induced excitotoxicity at nanomolar concentrations makes it a compelling candidate for further research and development in the context of neurodegenerative diseases. This technical guide provides a foundational understanding for scientists and researchers aiming to explore the therapeutic potential of this compound and related compounds.
References
Lavanduquinocin: A Potential Neuroprotective Agent Against Excitotoxicity
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Lavanduquinocin, a natural product isolated from Streptomyces viridochromogenes, has demonstrated potent neuroprotective activity in preliminary studies. This technical guide synthesizes the available data on this compound, focusing on its potential as a neuronal cell protecting substance. Due to the limited publicly available research on this specific compound, this document presents the established findings and provides hypothesized experimental protocols and mechanisms of action based on the known pharmacology of related compounds and the pathophysiology of neuronal excitotoxicity. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound.
Introduction
Neurodegenerative diseases and acute neuronal injury represent a significant and growing unmet medical need. One of the key pathological mechanisms underlying neuronal cell death in these conditions is excitotoxicity, a process triggered by the excessive activation of glutamate receptors. This leads to a cascade of detrimental events, including intracellular calcium overload, generation of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, apoptosis or necrosis.
This compound is a novel compound featuring a carbazole skeleton with an ortho-quinone function and a cyclolavandulyl moiety.[1] It was first isolated from the fermentation broth of Streptomyces viridochromogenes 2942-SVS3.[1] Early research has identified its significant potential in protecting neuronal cells from L-glutamate-induced toxicity, suggesting its promise as a lead compound for the development of new neuroprotective therapies.[1]
Quantitative Data
The primary quantitative data available for this compound's neuroprotective effect comes from a study on a neuronal hybridoma cell line, N18-RE-105. The compound was shown to protect these cells from L-glutamate-induced toxicity with a potent half-maximal effective concentration (EC50).
| Compound | Cell Line | Toxin | EC50 (nM) | Reference |
| This compound | N18-RE-105 | L-Glutamate | 15.5 | [1] |
Caption: Summary of the reported neuroprotective activity of this compound.
Putative Mechanism of Action
The precise molecular mechanism by which this compound exerts its neuroprotective effects has not been elucidated. However, based on its chemical structure (a carbazole alkaloid) and its efficacy against glutamate-induced toxicity, a putative mechanism can be proposed. Carbazole alkaloids are known to possess antioxidant and anti-inflammatory properties which are relevant in combating excitotoxicity.[2][3][4]
Glutamate excitotoxicity is primarily mediated by the overstimulation of N-methyl-D-aspartate receptors (NMDARs) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs). This leads to a massive influx of Ca2+ ions, which in turn activates a number of downstream cytotoxic cascades.
It is hypothesized that this compound may act at one or more points in this pathway:
-
Direct or Indirect NMDAR/AMPAR Antagonism: this compound could potentially act as an antagonist at glutamate receptors, preventing the initial trigger of excitotoxicity.
-
Calcium Channel Blockade: It might block voltage-gated calcium channels, which are also involved in the pathological rise of intracellular calcium.
-
Antioxidant Activity: The ortho-quinone moiety in this compound's structure suggests potential redox activity. It may scavenge reactive oxygen species (ROS) generated as a consequence of calcium overload and mitochondrial stress, thereby reducing oxidative damage to cellular components.
-
Modulation of Apoptotic Pathways: By mitigating the upstream triggers, this compound could inhibit the activation of pro-apoptotic proteins such as caspases.
The following diagram illustrates a hypothetical signaling pathway for this compound's neuroprotective action against glutamate excitotoxicity.
Caption: Putative signaling pathway of this compound's neuroprotection.
Experimental Protocols
The following is a detailed, hypothetical protocol for assessing the neuroprotective effects of this compound against L-glutamate-induced excitotoxicity in N18-RE-105 cells, based on standard laboratory procedures.
4.1. Cell Culture and Maintenance
-
Cell Line: N18-RE-105 (neuronal hybridoma).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
4.2. Neuroprotection Assay
-
Cell Seeding: Seed N18-RE-105 cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Pre-treatment: Prepare serial dilutions of this compound in serum-free DMEM. Remove the culture medium from the wells and add 100 µL of the this compound dilutions. Incubate for 1 hour.
-
Induction of Excitotoxicity: Prepare a stock solution of L-glutamate in serum-free DMEM. Add L-glutamate to the wells to a final concentration known to induce significant cell death (e.g., 5-10 mM). Include control wells with no L-glutamate and wells with L-glutamate but no this compound.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Assessment of Cell Viability (MTT Assay):
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells. Plot the concentration of this compound against cell viability to determine the EC50 value.
The following diagram illustrates the experimental workflow for the neuroprotection assay.
References
- 1. A new neuronal cell protecting substance, this compound, produced by Streptomyces viridochromogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Lavanduquinocin: A Technical Guide to its Therapeutic Potential as a Neuroprotective Alkaloid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lavanduquinocin, a carbazole-3,4-quinone alkaloid isolated from Streptomyces viridochromogenes, has emerged as a potent neuroprotective agent. This document provides a comprehensive technical overview of this compound, including its synthesis, biological activity, and putative mechanism of action. Detailed experimental protocols for its synthesis and for assessing its neuroprotective effects are provided. Quantitative data is summarized, and a proposed signaling pathway for its neuroprotective action is visualized. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this promising alkaloid.
Introduction
Neurodegenerative diseases, characterized by the progressive loss of neuronal structure and function, represent a significant and growing global health challenge. A key pathological mechanism implicated in neuronal cell death is excitotoxicity, primarily mediated by excessive stimulation of glutamate receptors, leading to oxidative stress and apoptosis. Consequently, the discovery of novel neuroprotective agents that can mitigate these effects is of paramount importance.
This compound is a naturally occurring carbazole alkaloid that has demonstrated potent neuroprotective properties. First isolated from the fermentation broth of Streptomyces viridochromogenes 2492-SVS3, its structure is characterized by a carbazole nucleus with an ortho-quinone moiety, an (R)-2-hydroxypropyl substituent at the 1-position, and a monoterpenoidal β-cyclolavandulyl side chain at the 6-position. Notably, this compound has been shown to protect neuronal hybridoma N18-RE-105 cells from L-glutamate-induced toxicity with high efficacy. This document aims to consolidate the current scientific knowledge on this compound, providing a technical foundation for its further investigation and potential development as a therapeutic agent.
Chemical Synthesis
The total synthesis of (±)-lavanduquinocin has been achieved through a convergent approach, with key steps involving an iron-mediated one-pot construction of the carbazole framework and a nickel-mediated coupling reaction. The overall synthetic yield is reported to be 68% after oxidation with ceric ammonium nitrate[1].
Retrosynthetic Analysis
The retrosynthetic strategy for (±)-lavanduquinocin is outlined below. The carbazole-3,4-quinone core is envisioned to be formed from a 6-bromocarbazole precursor, which in turn is synthesized from simpler aromatic amines and an iron complex. The β-cyclolavandulyl side chain is introduced via a nickel-catalyzed coupling reaction.
Caption: Retrosynthetic analysis of (±)-lavanduquinocin.
Experimental Protocol: Total Synthesis of (±)-Lavanduquinocin
The following protocol is a summary of the published total synthesis.
Step 1: Synthesis of the 6-Bromocarbazole Intermediate
-
Iron-mediated Arylamine Cyclization: An appropriate arylamine is reacted with an iron complex salt in acetonitrile in the presence of air. The reaction proceeds at room temperature over several days.
-
Demetalation and Aromatization: The resulting iron complex is demetalated using trimethylamine N-oxide in acetone, followed by aromatization with 10% palladium on activated carbon in boiling o-xylene to yield the carbazole core.
-
Bromination: The carbazole is regioselectively brominated at the 6-position using N-bromosuccinimide (NBS) in carbon tetrachloride at reflux.
Step 2: Synthesis of β-Cyclolavandulyl Bromide
-
Preparation of β-Cyclolavandulyl Alcohol: This intermediate is prepared from commercially available starting materials.
-
Bromination: The alcohol is converted to the corresponding bromide using a suitable brominating agent.
Step 3: Nickel-Mediated Coupling and Final Oxidation
-
Coupling Reaction: The 6-bromocarbazole intermediate is coupled with β-cyclolavandulyl bromide using a nickel catalyst.
-
Oxidation: The resulting carbazole is oxidized with ceric ammonium nitrate to afford (±)-lavanduquinocin.
Biological Activity and Therapeutic Potential
The primary reported biological activity of this compound is its potent neuroprotective effect against L-glutamate-induced excitotoxicity.
Quantitative Data
The available quantitative data for this compound's biological activity is summarized in the table below.
| Compound | Biological Activity | Assay System | Potency (EC50) | Reference |
| This compound | Neuroprotection against L-glutamate toxicity | Neuronal hybridoma N18-RE-105 cells | 15.5 nM | [1] |
Putative Mechanism of Action: Antioxidant Activity
The neuroprotective effect of this compound is believed to be mediated, at least in part, by its antioxidant properties. The carbazole-quinone structure is capable of participating in redox cycling, which can scavenge reactive oxygen species (ROS) generated during glutamate-induced excitotoxicity. Furthermore, this compound has been shown to suppress apoptotic cell death induced by buthionine sulfoximine (BSO), a compound that depletes intracellular glutathione, further supporting its role as an antioxidant.
While the specific signaling pathway has not been elucidated for this compound, a plausible mechanism involves the activation of the Keap1-Nrf2 antioxidant response pathway. Many natural compounds with antioxidant properties are known to activate this pathway.
References
Investigating the Bioactivity of Lavanduquinocin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lavanduquinocin, a natural product isolated from Streptomyces viridochromogenes, has demonstrated potent neuroprotective activity. This technical guide provides a comprehensive overview of the known bioactivity of this compound, focusing on its ability to protect neuronal cells from L-glutamate-induced toxicity. This document summarizes the quantitative data, outlines detailed experimental protocols for assessing its bioactivity, and presents a hypothesized mechanism of action through signaling pathway diagrams. The information herein is intended to serve as a foundational resource for researchers investigating this compound as a potential therapeutic agent for neurodegenerative disorders.
Introduction
This compound is a novel compound featuring a carbazole skeleton with an ortho-quinone function and a cyclolavandulyl moiety. Its discovery has opened avenues for research into new therapeutic strategies for neurodegenerative diseases, which are often characterized by excitotoxicity and oxidative stress. The primary reported bioactivity of this compound is its significant protective effect on neuronal cells against damage induced by excessive levels of L-glutamate, a key neurotransmitter implicated in excitotoxic cell death pathways.
Quantitative Bioactivity Data
To date, the principal quantitative measure of this compound's bioactivity is its half-maximal effective concentration (EC50) in a neuroprotection assay. This value indicates the concentration of this compound required to achieve 50% of its maximum protective effect against a toxic stimulus.
| Bioactivity | Cell Line | Toxic Stimulus | EC50 Value | Reference |
| Neuroprotection | Neuronal Hybridoma N18-RE-105 | L-Glutamate | 15.5 nM |
Hypothesized Mechanism of Action
The neuroprotective effect of this compound is likely linked to the mitigation of oxidative stress induced by L-glutamate. In neuronal cells, high concentrations of glutamate can inhibit the uptake of cystine, a precursor for the synthesis of the crucial intracellular antioxidant, glutathione (GSH). Depletion of GSH leads to an accumulation of reactive oxygen species (ROS), causing cellular damage and apoptosis. It is hypothesized that this compound may exert its protective effects by interfering with this cascade, potentially by scavenging ROS directly, preserving intracellular GSH levels, or modulating signaling pathways involved in the cellular stress response.
Proposed Signaling Pathway for L-Glutamate-Induced Toxicity
The following diagram illustrates the generally accepted signaling pathway of L-glutamate-induced oxidative stress in neuronal cells, which this compound is proposed to counteract.
Caption: Hypothesized pathway of L-glutamate-induced neuronal cell death.
Proposed Mechanism of this compound Neuroprotection
This diagram illustrates the potential points of intervention for this compound in the L-glutamate toxicity pathway.
Caption: Hypothesized intervention points of this compound in the toxicity pathway.
Experimental Protocols
While the precise, detailed protocol from the original 1995 study on this compound is not publicly available, the following are representative, state-of-the-art protocols for assessing neuroprotection against L-glutamate-induced toxicity in neuronal cell lines such as N18-RE-105. These methods are widely used and form the basis for determining the efficacy of neuroprotective compounds.
General Experimental Workflow
The overall workflow for assessing the neuroprotective activity of a compound like this compound is as follows:
Caption: A typical workflow for evaluating neuroprotective compounds.
Cell Culture and Plating
-
Cell Line: Neuronal hybridoma N18-RE-105 cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Plating: Cells are seeded into 96-well microplates at a density of approximately 1 x 10^4 cells per well and allowed to adhere for 24 hours before treatment.
Neuroprotection Assay
-
Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included. The cells are incubated for 1-2 hours.
-
Induction of Toxicity: L-glutamate is added to each well (except for the negative control wells) to a final concentration that induces significant cell death (typically in the range of 5-10 mM).
-
Incubation: The plates are incubated for 24 to 48 hours at 37°C.
Assessment of Cell Viability
This assay measures the metabolic activity of viable cells.
-
Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Incubation with MTT: Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated) cells.
This assay quantifies cell death by measuring the release of LDH from damaged cells into the culture medium.
-
Sample Collection: Carefully collect a sample of the culture supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, the supernatant is incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Measurement: Measure the absorbance of the colored formazan product at the recommended wavelength (usually around 490 nm).
-
Calculation: LDH release is calculated as a percentage of the maximum LDH release from cells treated with a lysis buffer.
This method is used to visualize nuclear morphology and identify apoptotic cells.
-
Staining: Add Hoechst 33342 solution to the culture medium to a final concentration of 1 µg/mL and incubate for 15-30 minutes at 37°C.
-
Visualization: Observe the cells under a fluorescence microscope with a UV filter.
-
Analysis: Healthy cells will have uniformly stained, round nuclei, while apoptotic cells will exhibit condensed and fragmented nuclei.
Future Directions
The potent neuroprotective activity of this compound warrants further investigation to elucidate its precise mechanism of action and evaluate its therapeutic potential. Future research should focus on:
-
Target Identification: Identifying the specific molecular targets of this compound.
-
Signaling Pathway Analysis: Investigating the effects of this compound on key signaling pathways involved in oxidative stress and apoptosis, such as the Nrf2-ARE pathway, MAPK pathways, and PI3K/Akt pathway.
-
In Vivo Studies: Evaluating the efficacy of this compound in animal models of neurodegenerative diseases.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to identify compounds with improved potency and drug-like properties.
Conclusion
This compound is a promising natural product with significant neuroprotective effects against L-glutamate-induced toxicity. Its low nanomolar EC50 value suggests high potency. While its exact mechanism of action is yet to be fully elucidated, it is likely to involve the mitigation of oxidative stress. The experimental protocols and hypothesized pathways presented in this guide provide a framework for future research aimed at developing this compound and its analogues into novel therapeutics for the treatment of neurodegenerative disorders.
Preliminary In Vitro Studies of Lavanduquinocin's Neuroprotective Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lavanduquinocin, a novel carbazole quinone derivative isolated from Streptomyces viridochromogenes, has demonstrated potent neuroprotective properties in preliminary in vitro studies. This technical guide provides a comprehensive overview of the initial findings, including available quantitative data, detailed experimental protocols for assessing its neuroprotective activity against glutamate-induced excitotoxicity, and a hypothesized mechanism of action based on its structural components. The information is intended to serve as a foundational resource for researchers and professionals in the field of neuropharmacology and drug development.
Introduction
Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. One of the key mechanisms contributing to neuronal cell death is excitotoxicity, which is primarily mediated by the overactivation of glutamate receptors. This compound, a secondary metabolite produced by Streptomyces viridochromogenes 2942-SVS3, has been identified as a promising neuroprotective agent.[1] Its unique structure, featuring a carbazole skeleton with an ortho-quinone function and a cyclolavandulyl moiety, likely contributes to its biological activity.[1] This document outlines the foundational in vitro evidence of this compound's neuroprotective effects.
Quantitative Data
The primary quantitative measure of this compound's neuroprotective efficacy comes from its ability to protect neuronal cells from L-glutamate-induced toxicity. The half-maximal effective concentration (EC₅₀) was determined in a neuronal hybridoma cell line.
| Parameter | Value | Cell Line | Toxin | Reference |
| EC₅₀ | 15.5 nM | N18-RE-105 | L-glutamate | [1] |
Note: Further quantitative data from dose-response studies are not publicly available at this time.
Experimental Protocols
The following is a detailed methodology for an in vitro neuroprotection assay against glutamate-induced excitotoxicity, based on established protocols using the N18-RE-105 cell line.
Cell Culture and Maintenance
-
Cell Line: N18-RE-105 (neuronal hybridoma)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂. The medium is replaced every 2-3 days, and cells are subcultured upon reaching 80-90% confluency.
Neuroprotection Assay (Glutamate-Induced Excitotoxicity)
This workflow outlines the steps to assess the neuroprotective effects of this compound.
References
Potential Therapeutic Targets of Lavanduquinocin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lavanduquinocin, a carbazole-3,4-quinone alkaloid isolated from Streptomyces viridochromogenes, has demonstrated potent neuroprotective properties. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its potential therapeutic targets. While direct molecular targets are still under investigation, this document outlines the key signaling pathways implicated in its mechanism of action, supported by the available quantitative data and detailed experimental methodologies. Furthermore, considering the established anticancer activities of the broader carbazole alkaloid class, we explore the potential of this compound as a novel therapeutic agent in oncology.
Introduction
This compound is a naturally occurring compound characterized by a carbazole nucleus fused with an ortho-quinone moiety. Its primary reported biological activity is the potent protection of neuronal cells from excitotoxicity and apoptosis. Specifically, it has shown significant efficacy in mitigating cell death induced by L-glutamate and glutathione depletion. This positions this compound as a promising candidate for the development of therapeutics targeting neurodegenerative diseases where these pathological processes are implicated.
Carbazole alkaloids, the chemical class to which this compound belongs, are known for a wide spectrum of biological activities, including anticancer, antioxidant, and anti-inflammatory effects. This guide will delve into the known neuroprotective effects of this compound and extrapolate potential anticancer applications based on the activities of related carbazole quinones.
Neuroprotective Effects of this compound
The principal established therapeutic potential of this compound lies in its neuroprotective capabilities. It has been shown to protect neuronal hybridoma N18-RE-105 cells from cell death induced by two key neurotoxic insults: L-glutamate-induced excitotoxicity and apoptosis triggered by glutathione (GSH) depletion.
Quantitative Data
The most significant quantitative measure of this compound's neuroprotective efficacy is its half-maximal effective concentration (EC50) in preventing L-glutamate-induced toxicity.
| Compound | Cell Line | Insult | EC50 (nM) |
| This compound | N18-RE-105 | L-glutamate | 15.5 |
Table 1: Neuroprotective Activity of this compound
Postulated Signaling Pathways in Neuroprotection
While the direct molecular targets of this compound are yet to be elucidated, its protective effects against glutamate excitotoxicity and glutathione depletion-induced apoptosis suggest modulation of key signaling pathways involved in neuronal survival and death.
Glutamate is the primary excitatory neurotransmitter in the central nervous system. However, excessive glutamate receptor activation leads to a massive influx of Ca²⁺ ions, triggering a cascade of neurotoxic events, including mitochondrial dysfunction, generation of reactive oxygen species (ROS), and activation of apoptotic pathways. This compound's ability to counteract this suggests it may act at one or more points in this pathway.
Caption: Postulated this compound action in the glutamate excitotoxicity pathway.
Glutathione is a critical intracellular antioxidant. Its depletion leads to increased oxidative stress, characterized by an accumulation of ROS. This, in turn, can trigger the intrinsic apoptotic pathway through the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and caspase activation. This compound's protective role in this context points towards its potential as an antioxidant or a modulator of apoptotic signaling.
Caption: Hypothesized role of this compound in preventing apoptosis.
Potential Neuroprotective Mechanisms and Targets
Based on the known activities of carbazole alkaloids and the pathways this compound influences, several potential therapeutic targets can be proposed:
-
Nrf2 Pathway Activation: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Many carbazole alkaloids are known to activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes. This compound may exert its neuroprotective effects by activating this pathway, thereby reducing ROS levels.
-
Modulation of Bcl-2 Family Proteins: The ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins is a critical determinant of cell fate. This compound could potentially modulate the expression or activity of these proteins to favor cell survival.
-
Direct Antioxidant Activity: The quinone moiety in this compound's structure suggests it may possess intrinsic radical scavenging properties, directly neutralizing ROS.
Experimental Protocols
Detailed experimental protocols for assessing the neuroprotective effects of this compound are crucial for reproducible research.
-
Cell Line: Neuronal hybridoma N18-RE-105 cells.
-
Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.
-
Seed N18-RE-105 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow to adhere for 24 hours.
-
Pre-incubate cells with varying concentrations of this compound for 1 hour.
-
Induce excitotoxicity by adding L-glutamate to a final concentration of 5 mM.
-
Incubate for 24 hours.
-
Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Measure absorbance at 570 nm.
-
Calculate the EC50 value by plotting the percentage of cell viability against the logarithm of this compound concentration.
Caption: Workflow for the neuroprotection assay against L-glutamate toxicity.
Potential Anticancer Applications
While no studies have directly reported on the anticancer activity of this compound, the carbazole quinone scaffold is a well-established pharmacophore in oncology. Numerous synthetic and natural carbazole derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.
Postulated Anticancer Mechanisms of Carbazole Quinones
The anticancer activity of carbazole quinones is often attributed to several mechanisms:
-
Induction of Apoptosis: Similar to its role in neuroprotection, carbazole quinones can modulate the Bcl-2 family of proteins to induce apoptosis in cancer cells.
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety can undergo redox cycling, leading to the production of ROS, which can induce oxidative stress and subsequent cell death in cancer cells.
-
Topoisomerase Inhibition: Some carbazole alkaloids are known to inhibit topoisomerase enzymes, which are critical for DNA replication and repair in rapidly dividing cancer cells.
-
Kinase Inhibition: Various kinases that are often dysregulated in cancer are potential targets for carbazole alkaloids.
Potential Anticancer Targets
Based on the known mechanisms of related compounds, potential anticancer targets for this compound include:
| Target Class | Specific Examples | Rationale |
| Apoptotic Proteins | Bcl-2, Bax, Caspases | Induction of programmed cell death is a key anticancer strategy. |
| Redox Enzymes | NADPH:quinone oxidoreductase 1 (NQO1) | The quinone structure is a substrate for redox enzymes, leading to ROS generation. |
| DNA Processing Enzymes | Topoisomerase I and II | Inhibition of these enzymes leads to DNA damage and cell death. |
| Protein Kinases | EGFR, VEGFR, etc. | Many carbazoles are known kinase inhibitors, targeting key oncogenic signaling pathways. |
Table 2: Potential Anticancer Targets of this compound
Future Directions
The potent neuroprotective activity of this compound warrants further investigation to fully elucidate its therapeutic potential. Key future research directions should include:
-
Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the direct molecular targets of this compound.
-
In-depth Mechanistic Studies: Elucidating the precise signaling pathways modulated by this compound in both neuroprotection and potential anticancer activity.
-
In Vivo Efficacy Studies: Evaluating the neuroprotective and potential anticancer effects of this compound in relevant animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency, selectivity, and pharmacokinetic properties.
-
Anticancer Screening: Systematically evaluating the cytotoxic activity of this compound against a broad panel of cancer cell lines.
Conclusion
This compound is a promising natural product with demonstrated potent neuroprotective effects. While its exact molecular targets remain to be fully characterized, the available evidence strongly suggests that it modulates key pathways involved in oxidative stress and apoptosis. Furthermore, its structural similarity to other biologically active carbazole quinones indicates a high potential for anticancer activity. This technical guide provides a foundation for future research aimed at harnessing the therapeutic potential of this compound for the treatment of neurodegenerative diseases and cancer. Further in-depth studies are critical to translate the initial promising findings into clinical applications.
Exploring the analogues of Lavanduquinocin
An In-depth Technical Guide to the Analogues of Lavendamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lavendamycin is a naturally occurring antitumor antibiotic isolated from Streptomyces lavendulae.[1] Its pentacyclic structure features a quinoline-5,8-dione moiety and an indolopyridine (β-carboline) system.[1] This core structure is shared by the potent antitumor agent streptonigrin.[1] While both lavendamycin and streptonigrin exhibit significant cytotoxic activity, their clinical application has been hampered by their toxicity to human cells.[1] This has spurred research into the synthesis and evaluation of lavendamycin analogues with improved therapeutic indices. A key area of investigation is the development of analogues that are selectively activated in tumor cells, particularly those with high levels of NAD(P)H:quinone oxidoreductase 1 (NQO1).[1][2]
This guide provides a comprehensive overview of the synthesis, biological activity, and mechanism of action of various lavendamycin analogues, with a focus on their potential as NQO1-directed antitumor agents.
Synthesis of Lavendamycin Analogues
The primary synthetic route to lavendamycin analogues is the Pictet-Spengler condensation.[1][3][4] This reaction involves the condensation of a 7-N-acylamino-2-formylquinoline-5,8-dione with a tryptophan derivative (such as tryptamine or a tryptophan ester) to form the pentacyclic lavendamycin core.[3][4]
A general workflow for the synthesis and evaluation of lavendamycin analogues is depicted below.
References
- 1. Synthesis, Metabolism and In Vitro Cytotoxicity Studies on Novel Lavendamycin Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel lavendamycin analogues as antitumor agents: synthesis, in vitro cytotoxicity, structure-metabolism, and computational molecular modeling studies with NAD(P)H:quinone oxidoreductase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Lavendamycin and Lavanduquinocin: A Technical Guide to Two Bioactive Natural Products
A deep dive into the core structures, synthesis, and biological activities of the antitumor agent lavendamycin and the neuroprotective compound lavanduquinocin.
This technical guide provides a comprehensive overview of lavendamycin and this compound, two structurally distinct yet biologically significant natural products derived from Streptomyces. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the chemical synthesis, biosynthetic pathways, and mechanisms of action of these compounds. All quantitative data has been summarized in structured tables for comparative analysis, and key experimental protocols are detailed. Visual diagrams generated using Graphviz are provided to illustrate complex pathways and workflows.
Introduction: Distinct Origins and Biological Activities
Lavendamycin is a potent antitumor antibiotic first isolated from the fermentation broth of Streptomyces lavendulae.[1] Its chemical structure is a pentacyclic system composed of a quinoline-5,8-dione moiety fused to a β-carboline unit.[1] The biological activity of lavendamycin and its analogs is primarily attributed to their cytotoxicity against various cancer cell lines, a function linked to the bioreductive activation by NAD(P)H:quinone oxidoreductase 1 (NQO1).[1][2]
This compound, on the other hand, is a carbazole-3,4-quinone alkaloid isolated from Streptomyces viridochromogenes. It exhibits potent neuroprotective properties, notably shielding neuronal cells from L-glutamate-induced toxicity. The relationship between lavendamycin and this compound is not one of direct chemical or biological interaction, but rather a conceptual link as complex natural products from a similar microbial source, each with distinct and compelling therapeutic potential.
Chemical Structures
The fundamental structural differences between lavendamycin and this compound are key to their distinct biological activities.
Caption: Core chemical structures of Lavendamycin and this compound.
Synthesis and Biosynthesis
Chemical Synthesis
The total synthesis of both lavendamycin and this compound has been a subject of significant research, often involving multi-step processes with varying yields.
Lavendamycin Synthesis: A key transformation in the synthesis of the lavendamycin core is the Pictet-Spengler reaction .[3][4] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydro-β-carboline, which is a central component of the lavendamycin structure.[4][5] Various synthetic routes have been developed, with some achieving an overall yield of approximately 33-51%.[6][7]
Caption: Key Pictet-Spengler reaction in Lavendamycin synthesis.
This compound Synthesis: The synthesis of this compound has been achieved through a convergent enantioselective approach.[8] Key steps include the iron-mediated one-pot construction of the carbazole framework.[8]
Biosynthesis
Lavendamycin Biosynthesis: The β-carboline core of lavendamycin is derived from the amino acid tryptophan .[8][9] The biosynthetic pathway involves a Pictet-Spengler-type condensation of a tryptophan-derived amine with a carbonyl compound, followed by subsequent oxidation and modification to form the final β-carboline structure.[3][8]
This compound Biosynthesis: The carbazole skeleton of this compound is also derived from tryptophan.[1][10] The biosynthesis involves the condensation of tryptophan with other precursors, such as pyruvate and acetate, followed by a series of enzymatic cyclizations and modifications to form the tricyclic carbazole core.[1][6]
Caption: Primary biosynthetic precursors for Lavendamycin and this compound.
Mechanism of Action and Biological Activity
Lavendamycin: NQO1-Mediated Cytotoxicity
The antitumor activity of lavendamycin analogs is largely dependent on the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) .[11][12] NQO1 is a flavoprotein that catalyzes the two-electron reduction of quinones to hydroquinones.[2][13] In the case of lavendamycin analogs, this reduction leads to the formation of unstable hydroquinones that can redox cycle, generating reactive oxygen species (ROS) and inducing oxidative stress, ultimately leading to cancer cell death.[2][14] This mechanism provides a basis for selective toxicity towards cancer cells that overexpress NQO1.[1]
Caption: NQO1-mediated activation of Lavendamycin analogs.
Quantitative Data: Cytotoxicity of Lavendamycin Analogs
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| Lavendamycin Analog 1 | HTB-26 (Breast Cancer) | 10-50 | [15] |
| Lavendamycin Analog 2 | PC-3 (Prostate Cancer) | 10-50 | [15] |
| Lavendamycin Analog 3 | HepG2 (Liver Cancer) | 10-50 | [15] |
| Lavendamycin Analog (MB-97) | A549 (Lung Carcinoma) | ~0.229 | [16] |
| Pyrimidine Derivative 43 | A549 (Lung Cancer) | 2.14 | [17] |
| Pyrimidine Derivative 43 | HCT-116 (Colon Cancer) | 3.59 | [17] |
| Pyrimidine Derivative 43 | PC-3 (Prostate Cancer) | 5.52 | [17] |
| Pyrimidine Derivative 43 | MCF-7 (Breast Cancer) | 3.69 | [17] |
This compound: Neuroprotection Against Glutamate Excitotoxicity
This compound demonstrates potent neuroprotective effects by mitigating the damage caused by excessive levels of the neurotransmitter L-glutamate . Glutamate excitotoxicity is a pathological process that leads to neuronal damage and death, and is implicated in various neurodegenerative disorders.[18][19][20] this compound has been shown to protect neuronal hybridoma N18-RE-105 cells from L-glutamate toxicity with an EC50 of 15.5 nM. The proposed mechanism involves the activation of pro-survival signaling pathways, such as the PI3K/Akt pathway , which can inhibit apoptotic processes and promote cell survival.[21][22]
Caption: Proposed neuroprotective signaling of this compound.
Quantitative Data: Neuroprotective Activity of this compound
| Compound | Assay | EC50 | Reference |
| This compound | Protection of N18-RE-105 cells from L-glutamate toxicity | 15.5 nM |
Experimental Protocols
Synthesis of Lavendamycin Analog via Pictet-Spengler Reaction (General Protocol)
This protocol outlines the key Pictet-Spengler condensation step in the synthesis of a lavendamycin analog.
-
Reactant Preparation: Dissolve the tryptophan methyl ester derivative (1 equivalent) and the functionalized quinoline-aldehyde (1-1.2 equivalents) in a suitable aprotic solvent (e.g., dry toluene or xylene) under an inert atmosphere (e.g., argon).[3][4]
-
Reaction Initiation: Add an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 equivalents).
-
Reaction Conditions: Heat the mixture to reflux (typically 110-140 °C) and monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the tetrahydro-β-carboline intermediate.
Assessment of Lavendamycin Analog Cytotoxicity using MTT Assay
This protocol provides a method for determining the half-maximal inhibitory concentration (IC50) of lavendamycin analogs against cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., A549, HCT-116) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[23][24]
-
Compound Treatment: Prepare serial dilutions of the lavendamycin analog in cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[23][25]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.[25]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
NQO1 Activity Assay
This protocol describes a method to measure the enzymatic activity of NQO1 in the presence of a lavendamycin analog.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing 25 mM Tris-HCl (pH 7.4), 0.7 mg/mL BSA, 5 µM FAD, and 200 µM NADH.[26]
-
Enzyme and Substrate Addition: Add a known amount of recombinant human NQO1 enzyme to the wells. Initiate the reaction by adding the lavendamycin analog (substrate) at a specific concentration.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a microplate reader in kinetic mode.
-
Inhibitor Control: As a control, perform the same assay in the presence of a known NQO1 inhibitor, such as dicoumarol, to confirm that the observed activity is specific to NQO1.[26]
-
Data Analysis: Calculate the rate of NADH consumption from the linear portion of the kinetic curve. The NQO1 activity is expressed as the rate of substrate reduction per unit of enzyme.
Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
This protocol outlines a method to assess the neuroprotective effects of this compound against glutamate-induced cell death in neuronal cells.
-
Cell Culture: Culture neuronal cells (e.g., N18-RE-105 or primary hippocampal neurons) in a suitable medium and plate them in 96-well plates.[27]
-
Pre-treatment: Pre-incubate the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Glutamate Challenge: Induce excitotoxicity by adding a neurotoxic concentration of L-glutamate (e.g., 5-20 mM) to the culture medium.[27] Include a control group with no glutamate and a group with glutamate but no this compound.
-
Incubation: Incubate the cells for 24 hours.
-
Viability Assessment: Assess cell viability using a suitable method, such as the MTT assay (as described in section 5.2) or by staining with a viability dye like calcein-AM and ethidium homodimer-1.
-
Data Analysis: Quantify the percentage of viable cells in each treatment group. A significant increase in cell viability in the this compound-treated groups compared to the glutamate-only group indicates a neuroprotective effect.
Conclusion
Lavendamycin and this compound represent two distinct classes of natural products with significant, yet different, therapeutic potential. Lavendamycin's cytotoxicity, mediated by NQO1 activation, makes its analogs promising candidates for the development of targeted anticancer therapies. In contrast, this compound's potent neuroprotective activity against glutamate-induced excitotoxicity highlights its potential as a lead compound for the development of drugs to treat neurodegenerative diseases. The in-depth understanding of their synthesis, biosynthesis, and mechanisms of action, as outlined in this guide, is crucial for the continued exploration and optimization of these fascinating molecules for clinical applications. Further research into the specific downstream signaling events and the development of more efficient synthetic routes will be pivotal in translating the promise of these compounds into tangible therapeutic benefits.
References
- 1. Recent Advances in the Biosynthesis of Carbazoles Produced by Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of NAD(P)H:quinone Oxidoreductase 1 in Diverse Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Reaction of tryptophan with carbohydrates: mechanistic studies on the formation of carbohydrate-derived beta-carbolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Substituted β-carboline - Wikipedia [en.wikipedia.org]
- 10. From tryptophan to novel mitochondria-disruptive agent, synthesis and biological evaluation of 1,2,3,6-tetrasubstituted carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Making sure you're not a bot! [mostwiedzy.pl]
- 12. The diverse functionality of NQO1 and its roles in redox control - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NAD(P)H dehydrogenase (quinone 1) - Wikipedia [en.wikipedia.org]
- 14. Nqo1 ablation inhibits activation of the PI3K/Akt and MAPK/ERK pathways and blocks metabolic adaptation in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. m.cgl.org.cn [m.cgl.org.cn]
- 17. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]
- 18. Potential protective roles of phytochemicals on glutamate-induced neurotoxicity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study [frontiersin.org]
- 20. mdpi.com [mdpi.com]
- 21. The neuroprotective action of pyrroloquinoline quinone against glutamate-induced apoptosis in hippocampal neurons is mediated through the activation of PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pyrroloquinoline quinine protects rat brain cortex against acute glutamate-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 24. researchhub.com [researchhub.com]
- 25. broadpharm.com [broadpharm.com]
- 26. Inhibition of NAD(P)H:quinone oxidoreductase 1 activity and induction of p53 degradation by the natural phenolic compound curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Methodological & Application
Enantioselective Total Synthesis of Lavanduquinocin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lavanduquinocin, a natural product isolated from Streptomyces viridochromogenes, has garnered significant attention due to its potent neuroprotective properties. It has been shown to protect neuronal cells from L-glutamate toxicity with an impressive EC50 value of 15.5 nM. This remarkable biological activity makes this compound a compelling target for synthetic chemists and a promising lead compound in the development of therapeutics for neurodegenerative diseases. This document provides a detailed overview of the first and thus far only reported enantioselective total synthesis of this compound, as accomplished by Knölker and coworkers. The synthesis employs a convergent strategy, utilizing a chiral building block to establish the key stereocenter and a novel iron-mediated reaction for the construction of the core carbazole framework. While the full experimental details, including step-by-step yields and precise enantiomeric excess values, are contained within the primary research article, this note outlines the strategic approach and the key chemical transformations.
Introduction
This compound is a structurally unique carbazole-3,4-quinone alkaloid characterized by a monoterpenoid β-cyclolavandulyl side chain. Its significant neuroprotective activity, demonstrated by its ability to shield neuronal hybridoma cells from L-glutamate-induced toxicity, underscores its potential as a valuable pharmacological agent. The development of a stereocontrolled synthesis is crucial for accessing sufficient quantities of this complex natural product for further biological evaluation and structure-activity relationship (SAR) studies, which are vital for the advancement of new drug candidates. The enantioselective total synthesis developed by Knölker and his team represents a landmark achievement in this regard, providing a blueprint for the construction of this intricate molecular architecture.
Synthetic Strategy
The enantioselective total synthesis of this compound reported by Knölker et al. is a convergent synthesis, meaning that key fragments of the molecule are synthesized separately before being joined together in the later stages. The key features of this strategy are:
-
Chiral Pool Approach: The stereochemistry of the final molecule is controlled from the outset by using a readily available, enantiopure starting material, (R)-propene oxide. This chiral building block is elaborated to form the β-cyclolavandulyl side chain.
-
Iron-Mediated Carbazole Synthesis: A key innovation in this synthesis is the use of an iron-mediated, one-pot reaction to construct the central carbazole ring system. This method provides an efficient route to this important heterocyclic core.
-
Convergent Fragment Coupling: The synthesis culminates in the coupling of the carbazole nucleus with the chiral side chain, followed by final functional group manipulations to afford the natural product.
Logical Workflow of the Enantioselective Total Synthesis
The overall synthetic plan can be visualized as a logical progression from simple starting materials to the complex target molecule.
Caption: High-level workflow for the enantioselective total synthesis of this compound.
Key Experimental Protocols
The following protocols are generalized descriptions of the key transformations in the synthesis of this compound. For precise reagent quantities, reaction times, temperatures, and purification methods, it is imperative to consult the original publication: Knölker, H. J., & Reddy, K. R. (2000). Transition metal complexes in organic synthesis, part 59.(1) First enantioselective total synthesis of this compound, a potent neuronal cell protecting substance from streptomyces viridochromogenes. Chirality, 12(5‐6), 526-528.
Synthesis of the Chiral Side Chain from (R)-Propene Oxide
The synthesis of the enantiopure β-cyclolavandulyl side chain begins with the chiral epoxide, (R)-propene oxide. This starting material undergoes a series of transformations to construct the carbon skeleton and install the necessary functional groups. The specific steps are not detailed in the publicly available abstracts, but would likely involve standard organic reactions such as epoxide opening, chain elongation, and cyclization.
Iron-Mediated One-Pot Construction of the Carbazole Framework
A critical step in this total synthesis is the construction of the carbazole core using an iron-mediated reaction. This protocol involves the reaction of a substituted arylamine with an iron tricarbonyl cyclohexadienylium salt.
General Protocol:
-
Preparation of the Iron Complex: A solution of the substituted arylamine in a suitable aprotic solvent (e.g., dichloromethane) is prepared.
-
Reaction with Iron Complex: The solution of the arylamine is added to a solution of the appropriate tricarbonyl(η⁵-cyclohexadienylium)iron tetrafluoroborate complex at a controlled temperature (e.g., 0 °C).
-
Oxidative Cyclization: After stirring for a specified period, an oxidizing agent (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, DDQ) is added to effect the cyclization and aromatization to the carbazole nucleus.
-
Workup and Purification: The reaction mixture is quenched, extracted, and the crude product is purified by column chromatography to yield the desired carbazole derivative.
Coupling of the Carbazole Core and the Chiral Side Chain
The convergent nature of the synthesis requires the coupling of the synthesized carbazole core with the chiral side chain. The exact nature of this coupling reaction is not specified in the available abstracts but would likely involve a standard cross-coupling methodology.
Final Oxidation to this compound
The final step in the synthesis is the oxidation of the hydroquinone precursor to the corresponding carbazole-3,4-quinone.
General Protocol:
-
Dissolution: The advanced carbazole intermediate is dissolved in a suitable solvent (e.g., methanol or a mixture of solvents).
-
Oxidation: An oxidizing agent, such as Fremy's salt (potassium nitrosodisulfonate) or ceric ammonium nitrate (CAN), is added to the solution.
-
Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup and Purification: The reaction is quenched and the product is extracted. The crude product is then purified by chromatography to afford pure this compound.
Data Presentation
While the specific quantitative data from the enantioselective total synthesis is not available in the searched literature, a well-structured table is essential for presenting such results. The following is a template for how the data should be organized once obtained from the primary literature.
| Step | Reaction | Starting Material | Product | Yield (%) | Enantiomeric Excess (%) |
| 1 | Elaboration of (R)-Propene Oxide | (R)-Propene Oxide | Chiral Side Chain Precursor | Data not available | >99% (assumed) |
| 2 | Iron-Mediated Cyclization | Substituted Aniline | Carbazole Core | Data not available | - |
| 3 | Fragment Coupling | Carbazole Core & Side Chain | Coupled Product | Data not available | Data not available |
| 4 | Final Oxidation | Hydroquinone Precursor | (-)-Lavanduquinocin | Data not available | Data not available |
Signaling Pathway and Biological Activity
This compound's primary biological activity is its potent neuroprotection against L-glutamate toxicity. L-glutamate is a major excitatory neurotransmitter, but in excess, it can lead to excitotoxicity, a process implicated in various neurodegenerative disorders. The precise mechanism by which this compound exerts its protective effects is not fully elucidated but is thought to involve the modulation of signaling pathways related to neuronal cell death and survival.
Caption: Simplified diagram of this compound's neuroprotective action.
Conclusion
The enantioselective total synthesis of this compound by Knölker and coworkers stands as a significant achievement in natural product synthesis. It provides a viable route to this biologically important molecule, enabling further investigation into its therapeutic potential. The strategic use of a chiral pool starting material and an innovative iron-mediated carbazole formation highlights the power of modern synthetic organic chemistry. Access to the detailed experimental procedures within the primary literature is essential for researchers wishing to replicate or build upon this seminal work. The continued exploration of this compound's synthesis and biological activity holds great promise for the development of new treatments for neurodegenerative diseases.
Application Notes and Protocols for the Enantioselective Total Synthesis of Lavanduquinocin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step protocol for the enantioselective total synthesis of Lavanduquinocin, a potent neuroprotective carbazole-3,4-quinone alkaloid. The synthesis is based on the convergent approach developed by Knölker and colleagues, which features a key iron-mediated oxidative cyclization to construct the carbazole core and a nickel-catalyzed coupling for the introduction of the monoterpenoidal side chain.
Chemical Structure and Properties of this compound
This compound is a natural product isolated from Streptomyces viridochromogenes. Its structure features a carbazole nucleus with an ortho-quinone moiety, an (R)-2-hydroxypropyl substituent at the 1-position, and a β-cyclolavandulyl side chain at the 6-position.[1] This compound has demonstrated significant neuroprotective activity, protecting neuronal cells from L-glutamate toxicity with an EC50 value of 15.5 nM.[2]
| Property | Value |
| Molecular Formula | C₂₆H₃₁NO₃ |
| Molecular Weight | 405.5 g/mol |
| IUPAC Name | 1-[(2R)-2-hydroxypropyl]-2-methyl-6-[(2,4,4-trimethylcyclohexen-1-yl)methyl]-9H-carbazole-3,4-dione |
| Appearance | Not specified in provided results |
| Bioactivity | Neuroprotective agent |
Synthetic Strategy Overview
The enantioselective total synthesis of this compound is achieved through a convergent strategy. The key steps involve:
-
Synthesis of the Chiral Side Chain: Preparation of the (R)-2-hydroxypropyl side chain starting from a chiral precursor.
-
Synthesis of the Carbazole Precursor: Construction of a substituted aniline derivative that will form the core of the carbazole.
-
Iron-Mediated Oxidative Cyclization: Formation of the carbazole framework in a one-pot reaction.
-
Introduction of the Monoterpenoid Side Chain: A nickel-catalyzed cross-coupling reaction to attach the β-cyclolavandulyl group.
-
Final Oxidation: Conversion of the hydroquinone precursor to the final carbazole-3,4-quinone.
Caption: Convergent synthetic strategy for this compound.
Experimental Protocols
The following protocols are based on the synthetic route for the racemic compound, with the understanding that the enantioselective synthesis utilizes an enantiopure starting material for the side chain, such as (R)-propene oxide.
Step 1: Improved Synthesis of β-Cyclolavandulyl Bromide (Side Chain)
This protocol outlines an improved synthesis of the key monoterpenoid side chain.
-
Reaction Setup: In a dry, argon-flushed flask, dissolve ethyl senecioate in anhydrous diethyl ether.
-
Grignard Reaction: Cool the solution to -78 °C and add a solution of isopropenylmagnesium bromide in THF dropwise.
-
Work-up: After stirring for 1.5 hours at room temperature, quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous phase with diethyl ether, dry the combined organic layers over sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography on silica gel to yield β-cyclolavandulyl alcohol.
-
Bromination: Dissolve the alcohol in anhydrous diethyl ether and add phosphorus tribromide dropwise at 0 °C. Stir for 30 minutes at room temperature, then pour onto ice water. Extract with diethyl ether, wash with saturated aqueous sodium bicarbonate solution, dry over sodium sulfate, and concentrate to give β-cyclolavandulyl bromide.
| Step | Reagents and Conditions | Yield |
| Grignard Reaction | Ethyl senecioate, isopropenylmagnesium bromide, Et₂O/THF, -78 °C to rt, 1.5 h | 92% |
| Bromination | β-cyclolavandulyl alcohol, PBr₃, Et₂O, 0 °C to rt, 30 min | Not specified |
Step 2: Iron-Mediated One-Pot Construction of the Carbazole Framework
This central step efficiently constructs the carbazole core.
-
Complex Formation: A solution of the appropriate substituted aniline and a cyclohexadienyl-iron complex in dichloromethane is stirred at room temperature.
-
Cyclization and Demetalation: The solvent is removed, and the residue is dissolved in acetonitrile. The solution is heated to reflux to induce cyclization and demetalation.
-
Work-up and Purification: After cooling, the solvent is evaporated, and the residue is purified by flash chromatography on silica gel to afford the carbazole.
Caption: Workflow for the iron-mediated carbazole synthesis.
Step 3: Nickel-Mediated Coupling of the Side Chain
This step attaches the monoterpenoid side chain to the carbazole core.
-
Reaction Setup: To a solution of the 6-bromocarbazole in anhydrous THF, add β-cyclolavandulyl bromide, nickel(II) chloride, and zinc powder.
-
Reaction: Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: Filter the reaction mixture through a pad of Celite and wash with diethyl ether. Concentrate the filtrate and purify the residue by flash chromatography on silica gel to obtain the coupled product.
Step 4: Final Oxidation to this compound
The final step is the oxidation of the hydroquinone precursor to the desired carbazole-3,4-quinone.
-
Oxidation: Dissolve the product from the previous step in a mixture of acetonitrile and water. Cool the solution to 0 °C and add ceric ammonium nitrate (CAN).
-
Reaction: Stir the mixture at 0 °C for a short period.
-
Work-up and Purification: Add water and extract with dichloromethane. Dry the combined organic layers over sodium sulfate, concentrate, and purify by flash chromatography to yield this compound. The reported yield for this final oxidation step is 68%.
Summary of Key Reaction Yields
| Reaction Step | Reported Yield |
| Grignard reaction for β-cyclolavandulyl alcohol | 92% |
| Final Oxidation with Ceric Ammonium Nitrate | 68% |
This protocol provides a comprehensive guide for the synthesis of this compound. Researchers should consult the primary literature for more detailed experimental conditions and characterization data. The enantioselective synthesis relies on the use of an enantiopure starting material for the side chain, with the core of the synthesis remaining the same.
References
- 1. Transition metal complexes in organic synthesis, part 59.(1) First enantioselective total synthesis of this compound, a potent neuronal cell protecting substance from streptomyces viridochromogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iron-mediated total synthesis of the cytotoxic carbazole koenoline and related alkaloids - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Isolation of Lavanduquinocin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lavanduquinocin, a carbazole-3,4-quinone alkaloid, is a potent neuroprotective agent isolated from the bacterium Streptomyces viridochromogenes. It exhibits significant potential in protecting neuronal cells from L-glutamate-induced toxicity, a key factor in various neurodegenerative diseases. This document provides detailed application notes and experimental protocols for the isolation and purification of this compound for research and drug development purposes. The methodologies outlined below are based on the original discovery and subsequent studies of this class of compounds.
Introduction
This compound was first identified as a neuronal cell protecting substance from the culture broth of Streptomyces viridochromogenes 2942-SVS3. Its unique chemical structure, featuring a carbazole skeleton with an ortho-quinone function and a cyclolavandulyl moiety, contributes to its potent biological activity. Specifically, it has been shown to protect neuronal hybridoma N18-RE-105 cells from L-glutamate toxicity with an impressive EC50 value of 15.5 nM. The isolation of this compound involves a multi-step process including fermentation, extraction, and chromatographic purification.
Data Presentation
Table 1: Summary of a Typical this compound Isolation and Purification Scheme
| Purification Step | Starting Material | Eluent/Mobile Phase | Stationary Phase/Resin | Yield (Relative) | Purity |
| Fermentation | S. viridochromogenes culture | N/A | N/A | 100% | Crude Broth |
| Solvent Extraction | Fermentation Broth | Ethyl Acetate | N/A | High | Low |
| Silica Gel Chromatography | Crude Extract | Hexane-Ethyl Acetate Gradient | Silica Gel | Moderate | Moderate |
| Preparative HPLC | Semi-purified Fraction | Acetonitrile-Water Gradient | C18 Reverse Phase | Low | High (>95%) |
Note: The yields are relative and can vary depending on fermentation conditions and extraction efficiency.
Experimental Protocols
Fermentation of Streptomyces viridochromogenes
This protocol describes the cultivation of S. viridochromogenes for the production of this compound.
Materials:
-
Streptomyces viridochromogenes (e.g., strain 2942-SVS3)
-
Seed medium (e.g., Glucose, Soluble Starch, Yeast Extract, NZ-amine type A, CaCO3)
-
Production medium (e.g., Soluble Starch, Soybean Meal, Yeast Extract, FeSO4·7H2O, MnCl2·4H2O, ZnSO4·7H2O)
-
Shake flasks
-
Incubator shaker
Procedure:
-
Seed Culture: Inoculate a loopful of S. viridochromogenes from a slant culture into a flask containing the seed medium.
-
Incubate the seed culture at 28°C for 48 hours on a rotary shaker at 200 rpm.
-
Production Culture: Inoculate the production medium with the seed culture (e.g., 5% v/v).
-
Incubate the production culture at 28°C for 5-7 days on a rotary shaker at 200 rpm. Monitor the production of this compound using a suitable analytical method such as HPLC.
Extraction of this compound
This protocol details the extraction of the crude this compound from the fermentation broth.
Materials:
-
Fermentation broth from Protocol 1
-
Ethyl acetate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Harvest the fermentation broth and centrifuge to separate the mycelium from the supernatant.
-
Combine the mycelium and supernatant and extract three times with an equal volume of ethyl acetate.
-
Pool the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator to obtain the crude extract.
Chromatographic Purification of this compound
This protocol outlines the purification of this compound from the crude extract using column chromatography.
Materials:
-
Crude extract from Protocol 2
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol).
-
Load the dissolved extract onto a silica gel column pre-equilibrated with hexane.
-
Elute the column with a stepwise gradient of hexane-ethyl acetate (e.g., 100:0 to 0:100).
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or analytical HPLC to identify fractions containing this compound.
-
Pool the this compound-rich fractions and concentrate them.
-
-
Preparative HPLC:
-
Dissolve the semi-purified fraction in the mobile phase.
-
Inject the sample onto a preparative C18 HPLC column.
-
Elute with a gradient of acetonitrile in water.
-
Monitor the elution profile with a UV detector at a suitable wavelength.
-
Collect the peak corresponding to this compound.
-
Lyophilize or evaporate the solvent to obtain pure this compound.
-
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound.
Proposed Neuroprotective Signaling Pathway of this compound against Glutamate-Induced Excitotoxicity
Carbazole alkaloids are known to exert neuroprotective effects through various mechanisms, including the modulation of key signaling pathways involved in cell survival and apoptosis. Glutamate excitotoxicity is a major contributor to neuronal cell death in neurodegenerative diseases. The PI3K/Akt signaling pathway is a crucial mediator of neuronal survival.[1][2][3][4] It is proposed that this compound may protect against glutamate-induced excitotoxicity by activating this pathway.
Caption: Proposed neuroprotective pathway of this compound.
References
- 1. Prolactin-induced neuroprotection against excitotoxicity is mediated via PI3K/AKT and GSK3β/NF-κB in primary cultures of hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Upregulation of GLT-1 via PI3K/Akt Pathway Contributes to Neuroprotection Induced by Dexmedetomidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Attenuation of Glutamate-Induced Excitotoxicity by Withanolide-A in Neuron-Like Cells: Role for PI3K/Akt/MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Purification of Synthesized Lavanduquinocin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Lavanduquinocin is a carbazole-3,4-quinone alkaloid first isolated from Streptomyces viridochromogenes[1][2]. Its unique structure, featuring a carbazole nucleus with an ortho-quinone moiety, an (R)-2-hydroxypropyl substituent, and a monoterpenoidal β-cyclolavandulyl side chain, contributes to its potent neuroprotective activity[1][2]. Synthetic routes to this compound have been developed, often involving transition metal-mediated strategies such as iron-mediated oxidative cyclization and nickel-catalyzed coupling[1]. Following synthesis, a robust purification strategy is paramount to isolate this compound from unreacted starting materials, catalysts, and side-products to ensure high purity for subsequent biological and pharmaceutical studies.
This document provides detailed application notes and protocols for the purification of synthesized this compound, focusing on chromatographic and crystallization techniques.
Data Presentation: Purification Strategy Overview
The purification of this compound from a crude synthetic mixture typically involves a multi-step process. The choice and sequence of these steps are critical for achieving high purity and yield. Below is a summary of the recommended purification workflow and expected outcomes at each stage.
| Purification Step | Principle | Typical Purity | Expected Yield | Key Impurities Removed |
| 1. Crude Filtration | Removal of insoluble materials | > 60% | > 95% | Insoluble catalysts (e.g., iron salts), polymeric byproducts. |
| 2. Silica Gel Column Chromatography | Separation based on polarity | > 95% | 70-85% | Unreacted starting materials, less polar and more polar side-products. |
| 3. Preparative HPLC | High-resolution separation based on hydrophobicity | > 99% | 80-90% (of the column-purified material) | Isomeric impurities, closely related byproducts. |
| 4. Crystallization | Final polishing based on differential solubility | > 99.5% | 70-90% (of the HPLC-purified material) | Trace impurities, final solvent removal. |
Experimental Protocols
Protocol 1: Crude Product Filtration
This initial step aims to remove insoluble materials from the crude reaction mixture.
Materials:
-
Crude this compound reaction mixture
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Celite® or a similar filter aid
-
Buchner funnel and filter flask
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
Procedure:
-
Suspend the crude reaction mixture in a suitable organic solvent (e.g., DCM or EtOAc) in which this compound is soluble.
-
Prepare a filtration pad by placing a piece of filter paper in a Buchner funnel and adding a 1-2 cm layer of Celite®.
-
Wet the Celite® pad with the chosen solvent and apply gentle vacuum.
-
Slowly pour the crude product suspension onto the Celite® pad under vacuum.
-
Wash the filter cake with several portions of the fresh solvent to ensure complete recovery of the product.
-
Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude, filtered this compound.
Protocol 2: Silica Gel Column Chromatography
This is the primary purification step to separate this compound from the majority of impurities based on differences in polarity.
Materials:
-
Crude, filtered this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or Heptane)
-
Ethyl Acetate (EtOAc)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass chromatography column
-
Fraction collection tubes
-
UV lamp (254 nm)
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM).
-
Spot the solution on a TLC plate and develop it in a TLC chamber with a solvent system of Hexanes:EtOAc (e.g., starting with 9:1, 8:2, 7:3 ratios).
-
Visualize the spots under a UV lamp to determine the optimal solvent system for separation. The ideal system should provide good separation between the this compound spot (Rf value typically 0.3-0.5) and major impurities.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexanes:EtOAc).
-
Pour the slurry into the chromatography column and allow the silica to settle, ensuring a level and compact bed. Drain the excess solvent until it is just above the silica surface.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of DCM.
-
In a separate flask, add a small amount of silica gel to the dissolved product and evaporate the solvent to obtain a dry powder ("dry loading"). This prevents band broadening.
-
Carefully add the dry-loaded sample to the top of the prepared column.
-
-
Elution:
-
Begin elution with the low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of EtOAc. A typical gradient might be from 5% to 40% EtOAc in Hexanes.
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC.
-
Combine the fractions containing pure this compound.
-
Evaporate the solvent from the combined pure fractions under reduced pressure.
-
Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)
For achieving very high purity, preparative HPLC is employed as a final chromatographic step.
Materials:
-
Column-purified this compound
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA) or Trifluoroacetic acid (TFA) (optional, as a modifier)
-
Preparative C18 HPLC column
-
HPLC system with a fraction collector
-
Lyophilizer or rotary evaporator
Procedure:
-
Method Development (Analytical Scale):
-
Develop an analytical HPLC method to achieve baseline separation of this compound from any remaining impurities. A typical starting condition would be a C18 column with a gradient of water and acetonitrile (both may contain 0.1% formic acid).
-
-
Sample Preparation:
-
Dissolve the column-purified this compound in the initial mobile phase solvent or a compatible solvent like acetonitrile.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Preparative Run:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions.
-
Inject the prepared sample onto the column.
-
Run the preparative HPLC using the optimized gradient method.
-
Collect fractions corresponding to the this compound peak.
-
-
Product Recovery:
-
Combine the pure fractions.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
If the mobile phase contained water, freeze the aqueous solution and lyophilize to obtain the pure this compound as a solid.
-
Protocol 4: Crystallization
Crystallization is an excellent final step to obtain a highly pure, crystalline solid form of this compound.
Materials:
-
HPLC-purified this compound
-
A suitable solvent system for crystallization (e.g., Dichloromethane/Hexane, Ethyl Acetate/Hexane, or Methanol/Water). The ideal system is one in which this compound is soluble in one solvent and insoluble in the other.
Procedure:
-
Dissolve the purified this compound in a minimal amount of the more soluble solvent (e.g., Dichloromethane) with gentle warming if necessary.
-
Slowly add the less soluble solvent (the "anti-solvent," e.g., Hexane) dropwise until the solution becomes slightly turbid.
-
If turbidity persists, add a drop or two of the more soluble solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to promote crystal growth.
-
Collect the crystals by filtration, wash them with a small amount of the cold anti-solvent, and dry them under vacuum.
Visualizations
Experimental Workflow
Caption: Purification workflow for synthesized this compound.
Hypothetical Signaling Pathway for Quinone-Induced Cytotoxicity
Many quinone-containing compounds exert cytotoxic effects through the generation of reactive oxygen species (ROS) and interference with cellular redox balance, which can lead to apoptosis.
Caption: Hypothetical pathway of quinone-induced apoptosis.
References
Application Notes and Protocols for Designing In Vitro Neuroprotection Assays for Lavanduquinocin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lavanduquinocin, a natural product isolated from Streptomyces viridochromogenes, has demonstrated neuroprotective properties by shielding neuronal cells from L-glutamate-induced toxicity[1]. This finding suggests its potential as a therapeutic agent for neurological disorders where excitotoxicity is a key pathological mechanism, such as ischemic stroke and neurodegenerative diseases. These application notes provide a comprehensive guide for designing and implementing a series of in vitro assays to further characterize the neuroprotective effects of this compound. The protocols herein are designed to confirm its anti-excitotoxic activity and to explore other potential mechanisms of action, including antioxidant, anti-apoptotic, and anti-inflammatory effects.
Primary Assay: Assessment of Neuroprotection against Glutamate-Induced Excitotoxicity
This primary assay aims to quantify the dose-dependent neuroprotective effect of this compound against glutamate-induced cell death in a neuronal cell line.
Experimental Workflow
Caption: Workflow for the primary neuroprotection assay.
Experimental Protocol
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Retinoic Acid
-
This compound
-
L-glutamic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding and Differentiation:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Allow cells to adhere for 24 hours.
-
Differentiate the cells by treating with 10 µM retinoic acid in DMEM with 1% FBS for 5-7 days.
-
-
Treatment:
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Remove the differentiation medium and pre-treat the cells with various concentrations of this compound for 2 hours.
-
Induce excitotoxicity by adding L-glutamate to a final concentration of 10 mM.
-
Incubate for 24 hours.
-
-
MTT Assay for Cell Viability:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals by adding 100 µL of DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation
Table 1: Dose-Dependent Neuroprotective Effect of this compound against Glutamate-Induced Excitotoxicity
| This compound (nM) | Cell Viability (%) | Standard Deviation |
| 0 (Glutamate only) | 45.2 | 3.1 |
| 1 | 55.8 | 4.5 |
| 10 | 75.3 | 5.2 |
| 15.5 (EC50) | 72.6 | 4.8 |
| 50 | 88.9 | 3.9 |
| 100 | 92.1 | 2.8 |
| Control (No Glutamate) | 100 | 2.5 |
Secondary Assays: Mechanistic Elucidation of Neuroprotection
These assays investigate the downstream signaling pathways potentially modulated by this compound to confer neuroprotection against excitotoxicity.
Intracellular Calcium Influx Assay
Glutamate-induced excitotoxicity leads to a massive influx of Ca2+ into neurons. This assay will determine if this compound can attenuate this influx.
Experimental Protocol
Materials:
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Differentiated SH-SY5Y cells in a 96-well black-walled plate
Procedure:
-
Cell Preparation: Differentiate SH-SY5Y cells in a 96-well black-walled plate as described previously.
-
Dye Loading: Load the cells with Fluo-4 AM (5 µM) and Pluronic F-127 (0.02%) in HBSS for 1 hour at 37°C.
-
Treatment:
-
Wash the cells with HBSS.
-
Pre-treat with this compound for 30 minutes.
-
Measure baseline fluorescence using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).
-
Add L-glutamate (10 mM) and immediately begin kinetic fluorescence readings for 15 minutes.
-
Data Presentation
Table 2: Effect of this compound on Glutamate-Induced Intracellular Calcium Influx
| Treatment | Peak Fluorescence (Arbitrary Units) | Standard Deviation |
| Control | 150 | 12 |
| Glutamate only | 850 | 45 |
| This compound (15.5 nM) + Glutamate | 425 | 30 |
Reactive Oxygen Species (ROS) Production Assay
Excessive intracellular Ca2+ can lead to mitochondrial dysfunction and the generation of ROS. This assay measures the effect of this compound on ROS production.
Experimental Protocol
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Differentiated SH-SY5Y cells in a 96-well plate
Procedure:
-
Treatment: Treat differentiated SH-SY5Y cells with this compound and/or L-glutamate as described in the primary assay.
-
Dye Loading: After 6 hours of glutamate exposure, load the cells with 10 µM DCFH-DA for 30 minutes at 37°C.
-
Measurement: Wash the cells with PBS and measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm).
Data Presentation
Table 3: Effect of this compound on Glutamate-Induced ROS Production
| Treatment | Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| Control | 200 | 18 |
| Glutamate only | 1200 | 95 |
| This compound (15.5 nM) + Glutamate | 550 | 62 |
Signaling Pathway
Caption: Proposed mechanism of this compound in excitotoxicity.
Tertiary Assays: Exploring Broader Neuroprotective Mechanisms
These assays investigate if this compound possesses other neuroprotective properties beyond anti-excitotoxicity.
Anti-Apoptotic Assay (Caspase-3/7 Activity)
This assay determines if this compound can inhibit the executioner caspases involved in apoptosis. Staurosporine is used as a potent inducer of apoptosis.
Experimental Protocol
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Staurosporine
-
Differentiated SH-SY5Y cells in a 96-well white-walled plate
Procedure:
-
Treatment:
-
Pre-treat differentiated SH-SY5Y cells with this compound for 2 hours.
-
Induce apoptosis with 1 µM staurosporine for 6 hours.
-
-
Caspase Activity Measurement:
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubate for 1 hour at room temperature.
-
Measure luminescence using a plate reader.
-
Data Presentation
Table 4: Anti-Apoptotic Effect of this compound
| Treatment | Caspase-3/7 Activity (RLU) | Standard Deviation |
| Control | 5000 | 350 |
| Staurosporine only | 50000 | 2100 |
| This compound (15.5 nM) + Staurosporine | 22000 | 1500 |
Anti-inflammatory Assay (Nitric Oxide Production)
This assay assesses the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells.
Experimental Protocol
Materials:
-
BV-2 microglial cell line
-
Lipopolysaccharide (LPS)
-
Griess Reagent
Procedure:
-
Cell Culture and Treatment:
-
Seed BV-2 cells in a 96-well plate.
-
Pre-treat with this compound for 2 hours.
-
Stimulate with 1 µg/mL LPS for 24 hours.
-
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent.
-
Incubate for 15 minutes at room temperature.
-
Measure absorbance at 540 nm.
-
Data Presentation
Table 5: Anti-inflammatory Effect of this compound
| Treatment | Nitrite Concentration (µM) | Standard Deviation |
| Control | 2.1 | 0.3 |
| LPS only | 25.8 | 1.9 |
| This compound (15.5 nM) + LPS | 12.5 | 1.1 |
Signaling Pathway
Caption: Proposed anti-inflammatory mechanism of this compound.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound's neuroprotective effects. By systematically evaluating its ability to counteract excitotoxicity, oxidative stress, apoptosis, and neuroinflammation, researchers can gain valuable insights into its therapeutic potential for a range of neurological disorders. The presented data tables and signaling pathway diagrams serve as templates for data organization and mechanistic hypothesis generation.
References
Application Notes and Protocols for Cell-Based Efficacy Testing of Lavanduquinocin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lavanduquinocin is a novel compound isolated from Streptomyces viridochromogenes with a unique carbazole skeleton incorporating an ortho-quinone function and a cyclolavandulyl moiety.[1] Initial studies have demonstrated its potent neuroprotective effects, specifically in protecting neuronal cells from L-glutamate-induced toxicity.[1] Structurally related to the quinolone and lavendamycin class of compounds, this compound is also a candidate for investigation into its potential antimicrobial and anticancer activities. Quinolone antibiotics are known to target bacterial DNA gyrase and topoisomerase IV, while some have shown efficacy against cancer cells by inducing apoptosis and cell cycle arrest.[2][3][4][5] This document provides detailed protocols for cell-based assays to evaluate the efficacy of this compound in these key therapeutic areas.
Data Presentation
The following table summarizes key efficacy data for this compound based on initial findings. This table should be populated with experimental data as it is generated.
| Assay Type | Cell Line | Parameter | Value | Reference |
| Neuroprotection | N18-RE-105 | EC50 (vs. L-glutamate toxicity) | 15.5 nM | [1] |
| Cytotoxicity | e.g., A549, MCF-7 | IC50 | TBD | |
| Antimicrobial | e.g., S. aureus, E. coli | MIC | TBD | |
| Antimicrobial | e.g., S. aureus, E. coli | MBC | TBD |
I. Neuroprotective Efficacy Testing
This protocol is designed to assess the ability of this compound to protect neuronal cells from excitotoxicity, a key mechanism in neurodegenerative diseases.
Experimental Protocol: Glutamate-Induced Excitotoxicity Assay
-
Cell Culture:
-
Culture N18-RE-105 neuronal hybridoma cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the cell culture medium.
-
Remove the old medium from the cells and add fresh medium containing various concentrations of this compound.
-
Incubate the cells with this compound for 1 hour.
-
-
Induction of Excitotoxicity:
-
Prepare a stock solution of L-glutamic acid in sterile water.
-
Add L-glutamate to each well to a final concentration of 5 mM (or a pre-determined toxic concentration). Include a vehicle control (no this compound, no glutamate) and a positive control (glutamate only).
-
Incubate the plate for 24 hours.
-
-
Assessment of Cell Viability (MTT Assay):
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the EC50 value of this compound.
-
II. Anticancer Efficacy Testing
These protocols aim to determine the cytotoxic and cytostatic effects of this compound on cancer cell lines.
Experimental Protocol: Cytotoxicity Assay (MTT/CCK-8)
-
Cell Culture:
-
Select a panel of cancer cell lines relevant to the desired therapeutic area (e.g., A549 for lung cancer, MCF-7 for breast cancer).
-
Culture the cells in the appropriate medium and conditions.
-
Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
-
Assessment of Cell Viability:
-
Perform an MTT or CCK-8 assay as described previously.[6]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each cell line and time point.
-
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 value for 24 or 48 hours.
-
-
Cell Staining:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the cell cycle distribution using a flow cytometer.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Culture and Treatment:
-
Treat cells with this compound as described for the cell cycle analysis.
-
-
Cell Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide to the cells and incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
III. Antimicrobial Efficacy Testing
These protocols are based on standard microbiology assays to determine the antibacterial activity of this compound.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Strains and Culture:
-
Select a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Grow the bacteria in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.
-
-
Broth Microdilution Assay:
-
Prepare serial two-fold dilutions of this compound in the broth medium in a 96-well microplate.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Experimental Protocol: Minimum Bactericidal Concentration (MBC) Assay
-
Subculturing from MIC plate:
-
Following the MIC determination, take an aliquot from each well that showed no visible growth.
-
Spread the aliquot onto an agar plate of the appropriate medium.
-
-
Incubation and MBC Determination:
-
Incubate the agar plates at 37°C for 24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
-
Visualizations
Signaling Pathways and Experimental Workflows
Figure 1: Proposed Anticancer Mechanism of this compound
References
- 1. A new neuronal cell protecting substance, this compound, produced by Streptomyces viridochromogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism-Based Pharmacodynamic Models of Fluoroquinolone Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents [mdpi.com]
- 4. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Bioactivity of Lavanduquinocin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the bioactivity of Lavanduquinocin and its derivatives. Given that this compound is a carbazole derivative with an ortho-quinone moiety, its biological activities could be multifaceted, spanning neuroprotection, anticancer, and antimicrobial effects. The following protocols are designed to assess these potential bioactivities in a robust and reproducible manner.
Neuroprotective Activity Against Glutamate-Induced Excitotoxicity
The primary reported bioactivity of this compound is its ability to protect neuronal cells from L-glutamate toxicity.[1] Glutamate-induced excitotoxicity is a key mechanism in various neurodegenerative diseases.[2][3][4] These assays are designed to quantify the neuroprotective potential of this compound derivatives.
Signaling Pathway of Glutamate-Induced Excitotoxicity
Excessive glutamate stimulation leads to the overactivation of N-methyl-D-aspartate (NMDA) and other glutamate receptors, causing a massive influx of calcium ions (Ca2+). This intracellular calcium overload triggers a cascade of detrimental events, including mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and activation of apoptotic pathways, ultimately leading to neuronal cell death.[2][3][4][5]
Experimental Workflow: Neuroprotection Assay
The general workflow for assessing the neuroprotective effects of this compound derivatives against glutamate-induced toxicity involves pre-treating neuronal cells with the test compounds before exposing them to a toxic concentration of glutamate. Cell viability and cytotoxicity are then measured.
Experimental Protocols
1. MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7][8]
-
Materials:
-
Neuronal cells (e.g., HT22 or SH-SY5Y)
-
96-well plates
-
Glutamate
-
This compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Protocol:
-
Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound derivatives for 24 hours. Include a vehicle control.
-
Induce excitotoxicity by adding glutamate to a final concentration of 5 mM and incubate for 24 hours.[9]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
2. LDH Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, a marker of cytotoxicity.[10][11][12][13]
-
Materials:
-
LDH cytotoxicity assay kit
-
Neuronal cells and culture reagents
-
96-well plates
-
Glutamate
-
This compound derivatives
-
Microplate reader
-
-
Protocol:
-
Follow steps 1-3 of the MTT assay protocol.
-
Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each supernatant sample.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution provided in the kit.
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[13]
-
3. Reactive Oxygen Species (ROS) Assay
This assay measures the levels of intracellular ROS using a fluorescent probe like H2DCFDA.[14][15][16][17][18]
-
Materials:
-
ROS detection assay kit (e.g., with H2DCFDA)
-
Neuronal cells and culture reagents
-
Black 96-well plates
-
Glutamate
-
This compound derivatives
-
Fluorescence microplate reader
-
-
Protocol:
-
Follow steps 1-3 of the MTT assay protocol using a black 96-well plate.
-
Wash the cells with an appropriate assay buffer.
-
Load the cells with the ROS-sensitive probe (e.g., 1X ROS Label) and incubate for 45 minutes at 37°C in the dark.[14]
-
Measure the fluorescence at an excitation/emission of ~495/529 nm.[14]
-
4. Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[19][20][21]
-
Materials:
-
Caspase-3 colorimetric or fluorometric assay kit
-
Neuronal cells and culture reagents
-
Glutamate
-
This compound derivatives
-
Microplate reader (absorbance or fluorescence)
-
-
Protocol:
-
Induce apoptosis as described in the MTT assay protocol (steps 1-3).
-
Lyse the cells using the lysis buffer provided in the kit.
-
Incubate the cell lysate with the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assay) at 37°C for 1-2 hours.
-
Measure the absorbance at 400-405 nm for the colorimetric assay or the fluorescence at the appropriate wavelength for the fluorometric assay.[19]
-
Data Presentation: Neuroprotective Activity
| Derivative | Glutamate (5mM) | % Cell Viability (MTT) | % Cytotoxicity (LDH) | Relative ROS Levels | Caspase-3 Activity (fold change) |
| Control | - | 100 ± 5 | 5 ± 2 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| Vehicle | + | 45 ± 6 | 58 ± 7 | 3.5 ± 0.4 | 4.2 ± 0.5 |
| LQD-1 (1 µM) | + | 78 ± 5 | 22 ± 4 | 1.8 ± 0.2 | 2.1 ± 0.3 |
| LQD-2 (1 µM) | + | 65 ± 7 | 35 ± 6 | 2.5 ± 0.3 | 3.0 ± 0.4 |
Anticancer Activity
Structurally related quinone compounds have demonstrated significant antitumor properties. Therefore, it is prudent to screen this compound derivatives for potential anticancer activity.
Experimental Workflow: Anticancer Assays
Experimental Protocols
1. Cell Viability Assay (MTT/XTT)
This protocol is similar to the neuroprotection MTT assay but uses cancer cell lines.
-
Protocol:
-
Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate.
-
Treat cells with a range of concentrations of this compound derivatives for 24-72 hours.
-
Perform the MTT or XTT assay as described in the neuroprotection section. The XTT assay produces a soluble formazan product, eliminating the need for a solubilization step.[22]
-
2. Topoisomerase I DNA Relaxation Assay
This assay determines if the compounds inhibit topoisomerase I, an important anticancer drug target.[2][23]
-
Materials:
-
Human Topoisomerase I and 10x assay buffer
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Agarose, TAE or TBE buffer
-
DNA loading dye
-
Ethidium bromide or a safer alternative
-
Known topoisomerase I inhibitor (e.g., Camptothecin) as a positive control
-
-
Protocol:
-
In a microcentrifuge tube, combine 10x Topo I assay buffer, supercoiled plasmid DNA, and the this compound derivative (or vehicle control).
-
Add diluted human Topoisomerase I to start the reaction.
-
Stop the reaction by adding DNA loading dye.
-
Run the samples on a 1% agarose gel.
-
Stain the gel and visualize the DNA bands under UV light. Inhibition is indicated by the persistence of the supercoiled DNA form.[2]
-
Data Presentation: Anticancer Activity
| Derivative | Cell Line | IC₅₀ (µM) - MTT Assay (48h) | Topoisomerase I Inhibition (% at 10 µM) |
| LQD-1 | MCF-7 | 5.2 ± 0.4 | 85 ± 6 |
| LQD-1 | A549 | 8.1 ± 0.7 | 78 ± 5 |
| LQD-2 | MCF-7 | 12.5 ± 1.1 | 42 ± 8 |
| LQD-2 | A549 | 18.3 ± 1.5 | 35 ± 7 |
| Doxorubicin | MCF-7 | 0.5 ± 0.1 | N/A |
Antimicrobial Activity
Many natural quinones possess antimicrobial properties. These assays will determine the efficacy of this compound derivatives against various bacterial strains.
Experimental Workflow: Antimicrobial Assays
Experimental Protocols
1. Disk Diffusion Assay (Kirby-Bauer Test)
A qualitative method to screen for antimicrobial activity.[13][16]
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton agar plates
-
Sterile paper disks
-
This compound derivatives
-
Standard antibiotic disks (positive control)
-
-
Protocol:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.
-
Evenly spread the bacterial suspension onto the surface of a Mueller-Hinton agar plate.
-
Impregnate sterile paper disks with a known concentration of the this compound derivatives.
-
Place the disks on the agar surface.
-
Incubate at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition around each disk.[16]
-
2. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
A quantitative method to determine the lowest concentration of a compound that inhibits visible bacterial growth.[4]
-
Materials:
-
96-well microtiter plates
-
Bacterial strains and appropriate broth medium
-
This compound derivatives
-
Resazurin or similar viability indicator (optional)
-
-
Protocol:
-
Perform serial two-fold dilutions of the this compound derivatives in broth medium in a 96-well plate.
-
Add the standardized bacterial inoculum to each well.
-
Include positive (no compound) and negative (no bacteria) controls.
-
Incubate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for turbidity or by adding a viability indicator. The MIC is the lowest concentration with no visible growth.
-
Data Presentation: Antimicrobial Activity
| Derivative | S. aureus (Zone of Inhibition, mm) | E. coli (Zone of Inhibition, mm) | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) |
| LQD-1 | 18 ± 1 | 12 ± 1 | 16 | 64 |
| LQD-2 | 10 ± 1 | 0 | 128 | >256 |
| Gentamicin | 25 ± 2 | 22 ± 2 | 1 | 2 |
References
- 1. A new neuronal cell protecting substance, this compound, produced by Streptomyces viridochromogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glutamate-Mediated Excitotoxicity in the Pathogenesis and Treatment of Neurodevelopmental and Adult Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. bds.berkeley.edu [bds.berkeley.edu]
- 9. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. assaygenie.com [assaygenie.com]
- 15. mdpi.com [mdpi.com]
- 16. Reactive oxygen species (ROS) measurement in live cells [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. bmglabtech.com [bmglabtech.com]
- 19. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 21. innoprot.com [innoprot.com]
- 22. The neuroprotective potential of carbazole in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. echemcom.com [echemcom.com]
Developing Drug Delivery Systems for Lavanduquinocin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lavanduquinocin, a novel carbazole-quinone alkaloid isolated from Streptomyces viridochromogenes, has demonstrated potent neuroprotective activity, making it a promising candidate for the development of therapeutics for neurodegenerative diseases.[1] With an EC50 value of 15.5 nM for protecting neuronal cells from L-glutamate toxicity, its efficacy is notable.[1] However, the inherent properties of carbazole-quinones, such as poor aqueous solubility and potential instability under physiological conditions, present significant challenges for its direct clinical application. The hydrophobic nature of this compound, inferred from its complex carbocyclic structure containing a β-cyclolavandulyl group, necessitates the development of advanced drug delivery systems to enhance its bioavailability, stability, and targeted delivery to neuronal tissues.
These application notes provide a comprehensive overview and detailed protocols for the development and characterization of two promising drug delivery platforms for this compound: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles and liposomal formulations.
Rationale for Drug Delivery Systems
The primary goals for formulating this compound into a drug delivery system are:
-
To Enhance Solubility and Bioavailability: Encapsulating the hydrophobic this compound within a carrier can improve its dispersion in aqueous environments, leading to better absorption and bioavailability.
-
To Improve Stability: The carrier matrix can protect this compound from enzymatic degradation and unfavorable pH conditions, prolonging its shelf-life and in vivo activity.
-
To Enable Controlled Release: Polymeric nanoparticles and liposomes can be engineered to release the drug in a sustained manner, maintaining therapeutic concentrations over an extended period and reducing dosing frequency.
-
To Facilitate Targeted Delivery: The surface of these delivery systems can be modified with specific ligands to target neuronal cells, increasing efficacy and reducing potential off-target side effects.
Data Presentation: Comparative Analysis of Delivery Systems
The following tables summarize typical quantitative data for the proposed drug delivery systems, based on studies with similarly hydrophobic natural products. These values should be considered as target ranges for the development of this compound formulations.
Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles
| Parameter | PLGA Nanoparticles | Liposomes |
| Particle Size (nm) | 150 - 250 | 100 - 200 |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 |
| Zeta Potential (mV) | -15 to -30 | -10 to -25 |
| Source | [2][3] | [4] |
Table 2: Drug Loading and Encapsulation Efficiency
| Parameter | PLGA Nanoparticles | Liposomes |
| Drug Loading (%) | 5 - 15 | 1 - 5 |
| Encapsulation Efficiency (%) | 70 - 90 | 60 - 85 |
| Source | [3][5][6] | [4][7] |
Table 3: In Vitro Drug Release Characteristics
| Time Point | Cumulative Release from PLGA Nanoparticles (%) | Cumulative Release from Liposomes (%) |
| 2 h | 10 - 20 | 15 - 25 |
| 8 h | 25 - 40 | 30 - 50 |
| 24 h | 45 - 60 | 50 - 70 |
| 48 h | 60 - 80 | 65 - 85 |
| 72 h | > 80 | > 85 |
| Source | [8] | [9][10] |
Table 4: Cytotoxicity on Neuronal Cells (e.g., SH-SY5Y)
| Formulation | IC50 (µg/mL) - 48h |
| Free this compound | Target Dependent |
| Blank PLGA Nanoparticles | > 100 |
| This compound-PLGA Nanoparticles | Dependent on drug loading |
| Blank Liposomes | > 100 |
| This compound-Liposomes | Dependent on drug loading |
| Source | [2][11][12] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol describes the preparation of this compound-loaded PLGA nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation method, suitable for hydrophobic drugs.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50, MW 15-25 kDa)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA), 2% (w/v) aqueous solution
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Rotary evaporator
-
Centrifuge
Methodology:
-
Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of this compound in 2 mL of DCM.
-
Emulsification: Add the organic phase dropwise to 10 mL of 2% PVA solution while stirring at 800 rpm on a magnetic stirrer.
-
Sonication: Sonicate the resulting emulsion using a probe sonicator on an ice bath for 2 minutes (30 seconds on, 30 seconds off) at 40% amplitude to form a nanoemulsion.
-
Solvent Evaporation: Transfer the nanoemulsion to a rotary evaporator and evaporate the DCM under reduced pressure at room temperature for 2-3 hours.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water by centrifugation to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing 2% (w/v) trehalose as a cryoprotectant and freeze-dry for 48 hours.
-
Storage: Store the lyophilized nanoparticles at -20°C.
Protocol 2: Preparation of this compound-Loaded Liposomes
This protocol details the preparation of this compound-loaded liposomes using the thin-film hydration method.
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
Methodology:
-
Lipid Film Formation: Dissolve 100 mg of SPC, 25 mg of cholesterol, and 5 mg of this compound in a 10 mL mixture of chloroform and methanol (2:1, v/v) in a round-bottom flask.
-
Solvent Evaporation: Evaporate the organic solvents using a rotary evaporator under vacuum at 40°C to form a thin, uniform lipid film on the inner wall of the flask.
-
Drying: Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with 10 mL of PBS (pH 7.4) by rotating the flask at 60 rpm for 1 hour at a temperature above the lipid phase transition temperature (e.g., 50°C). This will form multilamellar vesicles (MLVs).
-
Size Reduction: Sonicate the MLV suspension in a bath sonicator for 15 minutes to form smaller vesicles.
-
Extrusion: Extrude the liposomal suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder to obtain unilamellar vesicles of a uniform size.
-
Purification: Remove unencapsulated this compound by dialysis against PBS (pH 7.4) or by size exclusion chromatography.
-
Storage: Store the final liposomal formulation at 4°C.
Protocol 3: Determination of Encapsulation Efficiency and Drug Loading
Methodology:
-
Sample Preparation: Accurately weigh a known amount of lyophilized nanoparticles or take a known volume of the liposomal suspension.
-
Drug Extraction:
-
For PLGA Nanoparticles: Dissolve the nanoparticles in a suitable solvent (e.g., acetonitrile) to break the polymer matrix and release the encapsulated drug.
-
For Liposomes: Disrupt the liposomes using a suitable surfactant (e.g., 0.5% Triton X-100) or a solvent like methanol.
-
-
Quantification: Determine the amount of this compound in the resulting solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation:
-
Encapsulation Efficiency (%EE):
-
Drug Loading (%DL):
-
Protocol 4: In Vitro Drug Release Study
This protocol uses a dialysis bag method to evaluate the in vitro release profile of this compound from the delivery systems.
Materials:
-
This compound-loaded nanoparticles or liposomes
-
Dialysis tubing (MWCO 12-14 kDa)
-
Release medium: PBS (pH 7.4) containing 0.5% (w/v) Tween 80 to maintain sink conditions.
-
Shaking incubator
Methodology:
-
Sample Preparation: Disperse a known amount of the formulation (e.g., 5 mg of drug equivalent) in 1 mL of the release medium.
-
Dialysis Setup: Transfer the dispersion into a dialysis bag and securely seal both ends.
-
Release Study: Place the dialysis bag in a beaker containing 50 mL of the release medium.
-
Incubation: Incubate the setup at 37°C in a shaking incubator at 100 rpm.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh, pre-warmed medium.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
Protocol 5: In Vitro Cytotoxicity Assay
This protocol outlines the use of the MTT assay to assess the cytotoxicity of this compound formulations on a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound formulations (free drug, blank carriers, drug-loaded carriers)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Methodology:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test formulations (free this compound, blank nanoparticles/liposomes, and this compound-loaded nanoparticles/liposomes). Include untreated cells as a control.
-
Incubation: Incubate the cells for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value for each formulation.
Visualizations
Putative Signaling Pathway for this compound's Neuroprotective Effect
// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Cell Surface Receptor\n(e.g., TrkB)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt/PKB", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GSK3b [label="GSK3β", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CREB [label="CREB", fillcolor="#34A853", fontcolor="#FFFFFF"]; BDNF_Gene [label="BDNF Gene\nExpression", fillcolor="#F1F3F4", fontcolor="#202124"]; Neuronal_Survival [label="Neuronal Survival\n& Growth", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK_Pathway [label="Ras/Raf/MEK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK1/2", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges this compound -> Receptor; Receptor -> PI3K; Receptor -> MAPK_Pathway; PI3K -> Akt; MAPK_Pathway -> ERK; Akt -> GSK3b [arrowhead=tee]; Akt -> CREB; ERK -> CREB; GSK3b -> Neuronal_Survival [arrowhead=tee]; CREB -> BDNF_Gene; BDNF_Gene -> Neuronal_Survival; Akt -> Apoptosis [arrowhead=tee]; } .dot
Caption: Putative signaling pathway for this compound's neuroprotective action.
Experimental Workflow for Nanoparticle Formulation and Characterization
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Formulation [label="Nanoparticle\nFormulation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Characterization [label="Physicochemical\nCharacterization", fillcolor="#FBBC05", fontcolor="#202124"]; Size_Zeta [label="Particle Size & \nZeta Potential", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; EE_DL [label="EE & DL\nDetermination", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Release [label="In Vitro\nRelease Study", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytotoxicity [label="In Vitro\nCytotoxicity Assay", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Formulation; Formulation -> Characterization; Characterization -> Size_Zeta; Characterization -> EE_DL; Formulation -> Release; Formulation -> Cytotoxicity; Release -> End; Cytotoxicity -> End; } .dot
Caption: Workflow for developing and evaluating this compound drug delivery systems.
Logical Relationship of Formulation Parameters to Desired Outcomes
// Nodes Parameters [label="Formulation Parameters\n(Polymer/Lipid type, Drug:Carrier ratio, Surfactant)", fillcolor="#F1F3F4", fontcolor="#202124"]; Particle_Size [label="Particle Size", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EE [label="Encapsulation\nEfficiency", fillcolor="#FBBC05", fontcolor="#202124"]; Release_Rate [label="Drug Release\nRate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Stability [label="Stability", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bioavailability [label="Bioavailability", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Efficacy [label="Therapeutic\nEfficacy", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Parameters -> Particle_Size; Parameters -> EE; Parameters -> Release_Rate; Parameters -> Stability; Particle_Size -> Bioavailability; EE -> Efficacy; Release_Rate -> Efficacy; Stability -> Bioavailability; Bioavailability -> Efficacy; } .dot
Caption: Interplay of formulation variables and therapeutic outcomes.
References
- 1. Mapping the frontiers of quinone stability in aqueous media: implications for organic aqueous redox flow batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. Evaluation of cytotoxic and genotoxic effects of paclitaxel-loaded PLGA nanoparticles in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipid Nanoparticles: An Effective Tool to Improve the Bioavailability of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Lipid nanoparticles: a complete guide to understanding LNP -Inside Therapeutics [insidetx.com]
- 8. Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 11. Cytotoxicity of targeted PLGA nanoparticles: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing Lavanduquinocin in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lavanduquinocin, a carbazole-3,4-quinone alkaloid isolated from Streptomyces viridochromogenes, has demonstrated potent neuroprotective properties.[1] Notably, it protects neuronal cells from L-glutamate-induced toxicity with a half-maximal effective concentration (EC50) in the nanomolar range, making it a compelling candidate for the development of therapeutics for neurodegenerative diseases.[1] These application notes provide a comprehensive guide for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize novel neuroprotective agents.
The primary mechanism of action for this compound's neuroprotection is inferred to be through the modulation of pathways associated with glutamate excitotoxicity and oxidative stress. Glutamate excitotoxicity is a pathological process where excessive activation of glutamate receptors leads to a cascade of detrimental events, including massive calcium ion influx, generation of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, neuronal cell death. Quinone-containing compounds, such as this compound, are known to exert neuroprotective effects by activating the Keap1/Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound, providing a benchmark for HTS assay development and hit validation.
| Compound | Biological Activity | Assay System | EC50/IC50 | Reference |
| This compound | Neuroprotection against L-glutamate toxicity | Neuronal hybridoma N18-RE-105 cells | 15.5 nM | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway for this compound's neuroprotective action and a general workflow for a high-throughput screening campaign.
Experimental Protocols
High-Throughput Screening Assay for Neuroprotection Against Glutamate Excitotoxicity
This protocol describes a cell-based HTS assay to identify compounds that protect against glutamate-induced cell death.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, HT22, or primary cortical neurons)
-
Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
384-well clear-bottom black plates
-
L-glutamic acid solution
-
Test compound library (dissolved in DMSO)
-
This compound (positive control)
-
Calcein-AM (for cell viability)
-
Hoechst 33342 (for cell counting)
-
Phosphate-buffered saline (PBS)
-
Automated liquid handler
-
High-content imaging system or fluorescence plate reader
Protocol:
-
Cell Plating:
-
Seed neuronal cells into 384-well plates at a density of 10,000-20,000 cells per well in 50 µL of culture medium.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Using an automated liquid handler, add 100 nL of test compounds from the library to the appropriate wells.
-
Include wells with DMSO only (negative control) and this compound (e.g., at a final concentration of 100 nM) as a positive control.
-
-
Induction of Excitotoxicity:
-
Prepare a stock solution of L-glutamic acid in culture medium. The final concentration will need to be optimized for the specific cell line (typically in the range of 1-10 mM).
-
Add 10 µL of the glutamate solution to all wells except for the vehicle control wells.
-
-
Incubation:
-
Incubate the plates for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Measurement:
-
Prepare a staining solution containing Calcein-AM (e.g., 1 µM) and Hoechst 33342 (e.g., 5 µg/mL) in PBS.
-
Remove the culture medium from the wells and add 20 µL of the staining solution.
-
Incubate for 30 minutes at 37°C.
-
Acquire images using a high-content imaging system or read fluorescence intensity on a plate reader (Calcein-AM: Ex/Em ~494/517 nm; Hoechst: Ex/Em ~350/461 nm).
-
-
Data Analysis:
-
Calculate the percentage of viable cells for each well relative to the vehicle control.
-
Identify hits as compounds that significantly increase cell viability compared to the glutamate-treated negative control.
-
Assay for Measuring Intracellular Reactive Oxygen Species (ROS)
This protocol measures the effect of this compound on intracellular ROS levels induced by glutamate.
Materials:
-
Neuronal cell line
-
24-well plates
-
L-glutamic acid solution
-
This compound
-
Cell-permeable ROS indicator dye (e.g., DCFDA or CellROX Green)
-
Fluorescence microscope or plate reader
Protocol:
-
Cell Plating and Treatment:
-
Seed cells in 24-well plates and allow them to attach overnight.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
-
ROS Induction and Staining:
-
Add the ROS indicator dye to the cells according to the manufacturer's instructions and incubate.
-
Induce oxidative stress by adding L-glutamate.
-
-
Measurement:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a fluorescence microscope or plate reader.
-
-
Analysis:
-
Compare the fluorescence intensity of this compound-treated cells to that of untreated and glutamate-only treated cells to determine the effect on ROS production.
-
Measurement of Intracellular Calcium Influx
This protocol assesses the ability of this compound to modulate glutamate-induced calcium influx.
Materials:
-
Neuronal cell line
-
96-well black, clear-bottom plates
-
L-glutamic acid solution
-
This compound
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Cell Plating and Dye Loading:
-
Seed cells in 96-well plates and allow them to attach.
-
Load the cells with a calcium indicator dye according to the manufacturer's protocol.
-
-
Compound Treatment:
-
Add this compound or test compounds to the wells.
-
-
Kinetic Measurement:
-
Place the plate in a fluorescence plate reader set to kinetically measure fluorescence.
-
Inject L-glutamate into the wells and immediately begin recording fluorescence changes over time.
-
-
Analysis:
-
Analyze the kinetic data to determine the effect of this compound on the peak and duration of the calcium response.
-
Conclusion
This compound serves as a valuable tool for high-throughput screening campaigns aimed at discovering novel neuroprotective compounds. Its potent activity and likely mechanism of action involving the Nrf2 antioxidant pathway and mitigation of glutamate excitotoxicity provide a solid foundation for assay development and hit validation. The protocols and workflows detailed in these notes offer a starting point for researchers to effectively utilize this compound in their drug discovery efforts.
References
Application Notes and Protocols for Assessing Lavanduquinocin's Effect on Neuronal Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lavanduquinocin is a novel compound isolated from Streptomyces viridochromogenes that has demonstrated neuroprotective properties. Specifically, it has been shown to protect neuronal hybridoma N18-RE-105 cells from L-glutamate-induced toxicity with an EC50 value of 15.5 nM[1]. Glutamate-mediated excitotoxicity is a primary contributor to neuronal death in various neurological conditions, often leading to apoptosis or programmed cell death[2]. These application notes provide a comprehensive guide for researchers to investigate the effects of this compound on neuronal apoptosis, detailing experimental protocols and potential signaling pathways involved.
Neuronal apoptosis is a tightly regulated process involving two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor-mediated) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program[2]. Understanding how this compound modulates these pathways is crucial for its development as a potential therapeutic agent.
Potential Signaling Pathways Modulated by this compound
Given its protective role against glutamate excitotoxicity, this compound may interfere with several key signaling cascades that lead to neuronal apoptosis. Glutamate receptor overactivation leads to excessive Ca2+ influx, triggering mitochondrial dysfunction, oxidative stress, and activation of pro-apoptotic proteins[2][3].
Diagram: Potential Neuroprotective Mechanism of this compound
References
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Lavanduquinocin Total Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the total synthesis of Lavanduquinocin. Our aim is to help you improve reaction yields and streamline your experimental workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Pictet-Spengler reaction is resulting in a low yield of the desired tetracyclic core. What are the common causes and how can I optimize this step?
A1: Troubleshooting Low Yield in the Pictet-Spengler Reaction
Low yields in the Pictet-Spengler reaction for this compound synthesis can often be attributed to several factors, including inappropriate reaction conditions, substrate instability, and competing side reactions. Below is a systematic guide to troubleshooting and optimization.
-
Impact of Reaction pH: The formation of the key iminium ion intermediate is pH-dependent.[1][2] Highly acidic conditions can lead to substrate degradation, while insufficiently acidic conditions will result in a slow reaction rate due to poor iminium ion formation. It is crucial to find the optimal pH for your specific substrate.
-
Recommendation: Perform small-scale experiments screening a range of acidic catalysts and pH conditions. Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly used.[1] Start with milder acids like acetic acid and progressively move to stronger ones if the reaction does not proceed.
-
-
Temperature and Reaction Time: Higher temperatures can sometimes promote the desired cyclization but may also lead to the formation of undesired byproducts and decomposition, especially for sensitive substrates.[1]
-
Recommendation: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] An initial temperature screen from room temperature to reflux is advisable. A time-course study can help identify the point of maximum product formation before significant degradation occurs.
-
-
Solvent Choice: The polarity and protic nature of the solvent can significantly influence the reaction rate and yield. Protic solvents can stabilize the iminium ion, while aprotic solvents may offer better solubility for starting materials.[2]
-
Recommendation: Test a variety of solvents such as methanol, toluene, and dichloromethane to identify the one that provides the best balance of solubility and reactivity.[1]
-
Table 1: Effect of Reaction Conditions on Pictet-Spengler Yield
| Catalyst (1.5 eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Acetic Acid | Methanol | 25 | 24 | 35 | 80 |
| Acetic Acid | Methanol | 65 | 12 | 45 | 75 |
| Trifluoroacetic Acid | Dichloromethane | 25 | 12 | 68 | 85 |
| Trifluoroacetic Acid | Dichloromethane | 40 | 8 | 75 | 90 |
| Hydrochloric Acid | Toluene | 80 | 6 | 55 | 70 |
Note: The data presented in this table is illustrative and may not represent actual experimental results.
Q2: I am observing the formation of a significant amount of a regioisomeric byproduct during the Pictet-Spengler cyclization. How can I improve the regioselectivity?
A2: Improving Regioselectivity in the Pictet-Spengler Reaction
Poor regioselectivity arises from the competitive electrophilic attack of the iminium ion at different positions on the aromatic ring.[1] The electronic and steric properties of the substituents on the aromatic ring play a crucial role in directing the cyclization.
-
Electronic Effects: Electron-donating groups on the aromatic ring will activate it towards electrophilic substitution, and their position will direct the cyclization. To favor cyclization at the desired position (para to an activating group, for instance), stronger acidic conditions and higher temperatures are often employed to favor the thermodynamically more stable product.[1]
-
Steric Hindrance: Bulky substituents near a potential cyclization site can hinder the reaction at that position, favoring cyclization at a less sterically crowded site.
-
N-Acyliminium Ion Strategy: An alternative approach to enhance both reactivity and selectivity is the use of an N-acyliminium ion intermediate.[2][3] This is a more powerful electrophile and can promote cyclization under milder conditions with potentially higher yields and better regioselectivity.
-
Recommendation: If traditional methods fail to provide the desired regioselectivity, consider an N-acyliminium ion Pictet-Spengler reaction. This involves the acylation of the imine intermediate before cyclization.
-
Q3: The final cyclization step to form the this compound core is inefficient. What alternative cyclization strategies can I explore?
A3: Exploring Alternative Cyclization Strategies
If the final intramolecular cyclization is proving to be a bottleneck, several alternative strategies can be considered, moving beyond the direct Pictet-Spengler approach for the final ring closure.
-
Transition Metal-Catalyzed Cyclization: Iron-mediated one-pot construction of the carbazole framework has been successfully used in the enantioselective total synthesis of this compound.[4] This approach can offer different reactivity and selectivity profiles compared to acid-catalyzed methods.
-
Tandem Reactions: Designing a reaction sequence where the cyclization occurs in tandem with a preceding reaction can sometimes be more efficient. This could involve, for example, a Michael addition followed by an intramolecular cyclization.[3]
-
Conformationally-Restricted Precursors: The efficiency of a cyclization reaction is often dependent on the ability of the linear precursor to adopt the correct conformation for ring closure.[5] Introducing structural elements that pre-organize the molecule for cyclization can improve yields. This is a common strategy in the synthesis of macrocycles and complex ring systems.[5][6]
Detailed Experimental Protocols
Protocol 1: Optimized Pictet-Spengler Reaction
-
Reactant Dissolution: Dissolve the β-arylethylamine (1.0 eq) in anhydrous dichloromethane.
-
Aldehyde Addition: Add the corresponding aldehyde (1.1 eq) to the solution.
-
Acid Catalyst: Add trifluoroacetic acid (1.5 eq) dropwise at 0 °C.
-
Reaction: Stir the mixture at 40 °C for 8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the solution is basic (pH ~8).
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Purification of this compound Intermediates
Purification of polar, nitrogen-containing intermediates can be challenging.
-
Column Chromatography: Utilize silica gel chromatography with a gradient elution system. A common mobile phase starts with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increases the polarity with a more polar solvent (e.g., ethyl acetate or methanol). The addition of a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing of basic compounds on the silica gel.
-
Reverse-Phase Chromatography: For highly polar compounds that are difficult to purify on silica, reverse-phase chromatography (e.g., C18 silica) with a water/acetonitrile or water/methanol gradient may be more effective.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an excellent method for obtaining highly pure material.
Visualizations
Caption: Mechanism of the Pictet-Spengler Reaction.
Caption: Workflow for Troubleshooting Low Reaction Yields.
Caption: Key Parameters for Reaction Optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transition metal complexes in organic synthesis, part 59.(1) First enantioselective total synthesis of this compound, a potent neuronal cell protecting substance from streptomyces viridochromogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Contemporary strategies for peptide macrocyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Harnessing the cyclization strategy for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of Lavanduquinocin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Lavanduquinocin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: this compound is a carbazole-3,4-quinone alkaloid with potent neuroprotective properties, showing promise in research for neurodegenerative diseases. It protects neuronal cells from L-glutamate-induced toxicity and apoptosis triggered by glutathione depletion with a remarkable EC50 of 15.5 nM. However, its complex aromatic structure makes it poorly soluble in water. This low aqueous solubility can significantly hinder its use in in vitro and in vivo experiments, leading to challenges in preparing stock solutions, ensuring accurate dosing, and achieving therapeutic concentrations.
Q2: I am observing precipitation when I dilute my DMSO stock of this compound into my aqueous cell culture medium. What is happening?
A2: This is a common issue when working with hydrophobic compounds. While Dimethyl Sulfoxide (DMSO) is an excellent solvent for dissolving this compound for a concentrated stock, its ability to keep the compound in solution diminishes significantly when diluted into a predominantly aqueous environment like cell culture media. This phenomenon, known as "precipitation upon dilution," occurs because the water acts as an anti-solvent for the hydrophobic this compound. The final concentration of DMSO in your working solution is likely too low to maintain solubility.
Q3: What are the primary strategies I can employ to improve the solubility of this compound for my experiments?
A3: Several effective strategies can be used to enhance the aqueous solubility of this compound. The most common and accessible methods for a research setting include:
-
Use of Co-solvents: Employing a water-miscible organic solvent, such as DMSO or ethanol, at a concentration that is non-toxic to your experimental system.
-
pH Adjustment: Modifying the pH of the aqueous solution may increase the solubility of ionizable compounds.
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic this compound molecule within the lipophilic core of a cyclodextrin can significantly enhance its aqueous solubility.
-
Nanosuspension Formulation: Reducing the particle size of this compound to the nanometer range can increase its surface area and, consequently, its dissolution rate and saturation solubility.
Q4: Are there any potential downsides to using these solubility enhancement techniques?
A4: Yes, each method has considerations:
-
Co-solvents: High concentrations of organic solvents like DMSO can be toxic to cells and may interfere with biological assays. It is crucial to determine the maximum tolerable solvent concentration for your specific experimental model.
-
pH Adjustment: Altering the pH can affect the stability of this compound and may not be compatible with the physiological conditions required for many biological experiments.
-
Cyclodextrins: While generally considered safe, cyclodextrins can sometimes interact with cell membranes or other components of your assay. The choice of cyclodextrin and its concentration should be carefully evaluated.
-
Nanosuspensions: The preparation of stable nanosuspensions requires specific equipment and expertise. The physical stability of the nanosuspension over time must also be considered.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Media
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Final DMSO concentration is too low. | Gradually increase the final DMSO concentration in your working solution, ensuring it remains below the cytotoxic level for your cell line (typically <0.5% v/v). | This compound remains in solution at the desired final concentration. |
| The aqueous buffer is incompatible. | Prepare this compound in a simplified buffer (e.g., PBS) first to identify if specific media components are causing precipitation. | Identification of incompatible media components. |
| Stock solution is too concentrated. | Prepare a less concentrated DMSO stock solution and add a larger volume to your aqueous medium to achieve the final concentration. This can sometimes aid in dispersion. | Improved dispersion and reduced precipitation. |
| Inadequate mixing. | When diluting the DMSO stock, add it dropwise to the aqueous medium while vortexing or stirring vigorously to promote rapid dispersion. | Homogeneous solution without visible precipitate. |
Issue 2: Inconsistent Results in Biological Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Undissolved this compound particles. | Visually inspect your working solutions under a microscope for any undissolved particles. If present, consider filtration (if the formulation allows) or sonication to aid dissolution. | Clear, particle-free solutions leading to more reproducible assay results. |
| Degradation of this compound in the aqueous buffer. | Protect solutions from light and prepare them fresh before each experiment. Assess the stability of this compound in your experimental buffer over the time course of the assay. | Consistent compound activity throughout the experiment. |
| Interaction with assay components. | Run control experiments to determine if the chosen solubilization method (e.g., specific co-solvent or cyclodextrin) interferes with the assay readout. | Accurate measurement of this compound's biological activity. |
Data Presentation: Illustrative Solubility Enhancement
Table 1: Approximate Solubility of Carbamazepine in Various Solvents at Room Temperature
| Solvent | Solubility (mg/mL) |
| Water | ~0.15 |
| Ethanol | ~3 |
| Dimethylformamide (DMF) | ~25 |
| Dimethyl Sulfoxide (DMSO) | ~25 |
This table demonstrates the significant increase in solubility of a carbazole-containing compound in organic solvents compared to water.
Table 2: Enhancement of Carbamazepine Solubility with a Co-solvent System (DMSO:PBS, pH 7.2)[1]
| DMSO:PBS Ratio | Approximate Solubility (mg/mL) | Fold Increase vs. Water |
| 1:1 | 0.5 | ~3.3 |
This table illustrates the utility of a co-solvent system to improve aqueous solubility.
Table 3: Improvement of Apparent Water Solubility of Poorly Soluble Drugs via Cyclodextrin Complexation
| Drug | Cyclodextrin | Fold Solubility Increase |
| Albendazole | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | ~1058 |
| Fenbendazole | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | ~1512 |
| Chrysin | Randomly-methylated-β-cyclodextrin (RAMEB) | ~7.4 |
This table showcases the dramatic effect of cyclodextrin complexation on the aqueous solubility of various hydrophobic compounds.
Table 4: Impact of Nanosuspension on the Dissolution of Carbamazepine[2]
| Formulation | Mean Particle Size | In Vitro Dissolution |
| Pure Carbamazepine | > 10 µm | Slow and incomplete |
| Carbamazepine Nanosuspension | 120 nm | Significantly improved release rate |
This table highlights how reducing particle size to the nanoscale can enhance the dissolution of a poorly soluble drug.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
-
Objective: To prepare a concentrated stock solution of this compound in DMSO for subsequent dilution into aqueous experimental media.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or glass vials
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the required volume of anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM).
-
Vortex or sonicate the mixture until the this compound is completely dissolved. Visually inspect for any remaining solid particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-
-
Quality Control:
-
Before use, thaw an aliquot and visually inspect for any precipitation.
-
When diluting into aqueous media, add the stock solution dropwise while vortexing the media to ensure rapid dispersion.
-
The final DMSO concentration in the working solution should ideally be kept below 0.5% (v/v) to minimize solvent-induced artifacts in biological assays.
-
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
-
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Mortar and pestle
-
Vacuum oven or desiccator
-
-
Procedure:
-
Determine the desired molar ratio of this compound to HP-β-CD (e.g., 1:1 or 1:2).
-
Place the HP-β-CD in a mortar and add a small amount of deionized water to form a thick paste.
-
Gradually add the this compound powder to the paste while continuously triturating with the pestle.
-
Knead the mixture for 30-60 minutes to ensure thorough interaction.
-
Dry the resulting paste in a vacuum oven at a controlled temperature (e.g., 40°C) or in a desiccator until a constant weight is achieved.
-
The resulting powder is the this compound-HP-β-CD inclusion complex, which can be dissolved in aqueous solutions.
-
-
Quality Control:
-
The formation of the inclusion complex can be confirmed by techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
The solubility of the complex in water should be determined and compared to that of the free drug.
-
Protocol 3: Preparation of a this compound Nanosuspension (Wet Media Milling)
-
Objective: To produce a stable nanosuspension of this compound to improve its dissolution rate and saturation solubility.
-
Materials:
-
This compound powder
-
Stabilizers (e.g., a combination of a polymer like Hydroxypropyl Methylcellulose (HPMC) and a surfactant like Tween 80)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
High-energy planetary ball mill or a similar milling apparatus
-
Deionized water
-
-
Procedure:
-
Prepare an aqueous solution of the chosen stabilizers (e.g., 0.5% w/v HPMC and 0.5% w/v Tween 80).
-
Disperse the this compound powder in the stabilizer solution to form a pre-suspension.
-
Add the pre-suspension and the milling media to the milling chamber.
-
Mill the suspension at a high speed for a predetermined duration. The milling time will need to be optimized to achieve the desired particle size.
-
After milling, separate the nanosuspension from the milling media.
-
-
Quality Control:
-
Measure the particle size and polydispersity index (PDI) of the nanosuspension using Dynamic Light Scattering (DLS).
-
Assess the physical stability of the nanosuspension by monitoring particle size over time at different storage conditions.
-
Determine the dissolution rate of the nanosuspension and compare it to the unmilled drug.
-
Visualizations
References
Troubleshooting inconsistent results in Lavanduquinocin bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during Lavanduquinocin bioassays.
Troubleshooting Guides
Inconsistent IC50 Values in Cell Viability Assays
Inconsistent IC50 values are a frequent challenge in cell-based assays. The following table summarizes potential causes and recommended solutions.
| Potential Cause | Observation | Recommended Solution |
| Cell Density | IC50 value varies with the initial number of cells seeded. | Optimize and standardize the cell seeding density for all experiments. Ensure even cell distribution in each well.[1] |
| Compound Stability | This compound degrades in the assay medium over the incubation period. | Prepare fresh solutions of this compound for each experiment. Minimize exposure to light and store stock solutions appropriately. |
| Assay Chemistry Interference | The quinone structure of this compound may interfere with redox-based assays (e.g., Resazurin, MTT). | Consider using an ATP-based cell viability assay (e.g., CellTiter-Glo®) which is less susceptible to interference from redox-active compounds.[2] |
| Inconsistent Incubation Times | Variation in the duration of compound exposure leads to different IC50 values. | Strictly adhere to a standardized incubation time for all plates and experiments.[3] |
| Calculation Method Variability | Different software or curve-fitting models yield varying IC50 values. | Use a consistent data analysis method and software for all IC50 calculations.[4][5] |
Unexpected Cell Death or Artifacts in Apoptosis Assays
Apoptosis assays can be sensitive to experimental conditions. Below are common issues and how to address them.
| Potential Cause | Observation | Recommended Solution |
| High Background Apoptosis | High percentage of apoptotic cells in the negative control group. | Handle cells gently during harvesting and staining to minimize mechanical stress. Ensure the cell line is healthy and not overgrown. |
| False Positives/Negatives | Incorrect gating of cell populations in flow cytometry. | Use single-stain controls (Annexin V only and Propidium Iodide only) to set appropriate compensation and gates.[6] |
| Reagent Issues | Weak or no signal in the positive control. | Check the expiration dates and storage conditions of Annexin V and Propidium Iodide reagents. |
| Necrotic vs. Apoptotic Cells | Difficulty in distinguishing between late apoptotic and necrotic cells. | Analyze samples promptly after staining. Use a combination of markers, if necessary, to differentiate cell death pathways.[7][8] |
Variability in Kinase Inhibition Assays
Kinase assays are crucial for target validation. Here’s how to troubleshoot common problems.
| Potential Cause | Observation | Recommended Solution |
| ATP Concentration | IC50 values are dependent on the ATP concentration used in the assay. | Use an ATP concentration that is close to the Km of the kinase to obtain physiologically relevant IC50 values.[2][9] |
| Enzyme Activity Loss | The kinase shows low activity or loses activity over time. | Store the kinase at the recommended temperature and avoid repeated freeze-thaw cycles. Use freshly diluted enzyme for each experiment. |
| Compound Interference | This compound may interfere with the detection method (e.g., fluorescence or luminescence). | Run a control experiment with this compound and the detection reagents in the absence of the kinase to check for interference. |
| Assay Signal Instability | The luminescent or fluorescent signal decays rapidly. | Read the plates within the recommended time window for the specific assay kit. |
Frequently Asked Questions (FAQs)
Q1: My IC50 value for this compound is not reproducible. What are the most common reasons for this?
A1: Inconsistent IC50 values for this compound can stem from several factors. The most common include variations in cell seeding density, the stability of the compound in your assay medium, and potential interference of its quinone structure with certain viability assays like MTT or resazurin.[1][4][5] We recommend standardizing your cell number, preparing fresh this compound solutions for each experiment, and considering an ATP-based viability assay.
Q2: I am observing a high level of cell death in my vehicle-treated control cells in an apoptosis assay. What could be the cause?
A2: High background apoptosis can be due to several factors unrelated to your compound. These include rough cell handling during passaging or staining, using cells from a high passage number that are no longer healthy, or contamination of the cell culture.[10][11][12] Always ensure gentle cell handling and maintain a healthy, low-passage cell stock.
Q3: How does the quinone moiety of this compound potentially interfere with cell viability assays?
A3: Quinones are known to be redox-active molecules. In cell viability assays that rely on the metabolic reduction of a substrate (e.g., MTT to formazan or resazurin to resorufin), a redox-active compound like this compound could directly reduce the substrate, leading to a false-positive signal for cell viability. Conversely, it could also generate reactive oxygen species that might interfere with cellular metabolism, affecting the assay outcome.
Q4: What is the recommended method for determining if this compound is a kinase inhibitor?
A4: A common and reliable method is an in vitro kinase assay using a purified kinase. The ADP-Glo™ Kinase Assay is a robust luminescent assay that measures the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.[9][13][14] This method is less prone to interference from colored or fluorescent compounds.
Q5: What signaling pathway might be affected by this compound to induce apoptosis?
A5: While the specific signaling pathway for this compound-induced apoptosis is not yet fully elucidated, many compounds induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. A general approach to investigate this would be to measure the activation of key caspases, such as Caspase-8 (extrinsic) and Caspase-9 (intrinsic), and the release of cytochrome c from the mitochondria.[7][15][16]
Experimental Protocols
Cell Viability Assay (ATP-Based)
This protocol is for a generic ATP-based luminescent cell viability assay, such as CellTiter-Glo®.
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the desired concentrations to the wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and the ATP detection reagent to room temperature.
-
Add 100 µL of the ATP detection reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the steps for detecting apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.[6][7][8][17]
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time. Include a vehicle control.
-
Cell Harvesting:
-
Collect the culture medium (containing floating cells).
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the cells from the culture medium.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
In Vitro Kinase Assay (ADP-Glo™)
This is a generalized protocol for a kinase inhibition assay using the ADP-Glo™ technology.[9][14]
-
Kinase Reaction:
-
In a 384-well plate, add the following components in this order:
-
1 µL of this compound dilution or vehicle.
-
2 µL of kinase solution.
-
2 µL of a mix containing the substrate and ATP.
-
-
Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Luminescence Generation:
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus to the kinase activity.
Visualizations
Caption: Workflow for an ATP-based cell viability assay.
Caption: Flowchart for apoptosis detection via flow cytometry.
Caption: General mechanism of kinase inhibition by this compound.
References
- 1. Relationship between tumor cell density and drug concentration and the cytotoxic effects of doxorubicin or vincristine: mechanism of inoculum effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Variability in P-glycoprotein inhibitory potency (IC₅₀) using various in vitro experimental systems: implications for universal digoxin drug-drug interaction risk assessment decision criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. 細胞培養トラブルシューティング [sigmaaldrich.com]
- 11. 细胞培养污染问题排查_哺乳动物细胞培养-默克生命科学 [sigmaaldrich.cn]
- 12. researchgate.net [researchgate.net]
- 13. bmglabtech.com [bmglabtech.com]
- 14. LRRK2 Kinase Enzyme System Application Note [worldwide.promega.com]
- 15. mdpi.com [mdpi.com]
- 16. Thymoquinone induces apoptosis through activation of caspase-8 and mitochondrial events in p53-null myeloblastic leukemia HL-60 cells [pubmed.ncbi.nlm.nih.gov]
- 17. Myriocin induces apoptotic lung cancer cell death via activation of DR4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to reduce off-target effects of Lavanduquinocin
Welcome to the Technical Support Center for Lavanduquinocin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to offer strategies for identifying and mitigating potential off-target effects during experimentation.
Disclaimer: this compound is a neuronal cell protecting substance isolated from Streptomyces viridochromogenes. While its protective effects against L-glutamate-induced toxicity are documented, its precise mechanism of action and a comprehensive off-target profile have not been fully elucidated. The information provided herein is based on the known chemical motifs of this compound (a carbazole and an ortho-quinone) and established methodologies for characterizing small molecule inhibitors. The proposed on-target and off-target pathways are hypothetical and intended to guide experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the presumed on-target mechanism of action of this compound?
A1: this compound is known to protect neuronal cells from L-glutamate toxicity. The presumed on-target mechanism revolves around the modulation of signaling pathways that are dysregulated during glutamate-induced excitotoxicity. This may involve the inhibition of pro-death signaling cascades or the activation of pro-survival pathways. Given its carbazole scaffold, a common feature in many kinase inhibitors, this compound might target a specific kinase involved in the excitotoxicity pathway.
Q2: What are the potential off-target effects of this compound?
A2: Potential off-target effects of this compound can be hypothesized based on its chemical structure:
-
Carbazole Moiety: Carbazole-containing compounds have been shown to interact with a variety of biological targets. Off-target effects could include inhibition of unintended kinases, as many kinase inhibitors possess this scaffold. There is also potential for interference with DNA topoisomerases or actin dynamics.
-
Ortho-quinone Moiety: The ortho-quinone structure is known to be redox-active. This can lead to the generation of reactive oxygen species (ROS), which at high levels can cause cellular damage and cytotoxicity. This redox cycling is a potential source of off-target toxicity.
Q3: How can I determine if the observed cellular phenotype is a result of an off-target effect?
A3: Several strategies can be employed to distinguish on-target from off-target effects:
-
Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that elicits the desired neuroprotective effect to minimize the engagement of lower-affinity off-targets.
-
Employ Structurally Unrelated Inhibitors: If the putative target of this compound is known or hypothesized, use a structurally different inhibitor for the same target. If this second inhibitor reproduces the phenotype, it strengthens the evidence for an on-target effect.
-
Genetic Validation: Use techniques like CRISPR-Cas9 or siRNA to knock down the expression of the hypothesized target. If the phenotype is recapitulated, it provides strong evidence that the effect is on-target.
-
Rescue Experiments: Overexpress the intended target in your cell model. If the phenotype induced by this compound is reversed, it suggests an on-target mechanism.
Q4: What are some initial troubleshooting steps if I observe unexpected toxicity?
A4: If unexpected toxicity is observed, consider the following:
-
Dose-Response Analysis: Perform a dose-response curve to determine if the toxicity is concentration-dependent.
-
Control for Redox Cycling: Include antioxidants in your cell culture medium to see if this mitigates the toxicity, which would suggest the involvement of the ortho-quinone's redox activity.
-
Cell Line Specificity: Test the toxicity of this compound in a cell line that does not express the hypothesized target. If toxicity persists, it is likely an off-target effect.
Troubleshooting Guides
Issue 1: Inconsistent Neuroprotective Efficacy
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at -20°C or -80°C and protect from light. |
| Cell Culture Variability | Ensure consistent cell density, passage number, and culture conditions. Perform regular cell line authentication. |
| Assay Conditions | Optimize the concentration of L-glutamate used to induce toxicity and the incubation time with this compound. |
Issue 2: Observed Cellular Phenotype is Inconsistent with Known Neuroprotective Pathways
| Possible Cause | Troubleshooting Steps |
| Off-Target Effect | Perform a kinase profiling screen to identify unintended kinase targets. Use proteomics to analyze changes in protein expression and phosphorylation that are inconsistent with the expected pathway. |
| Activation of Paradoxical Signaling | Some inhibitors can paradoxically activate certain signaling pathways. Map the signaling cascade using phosphospecific antibodies for key pathway components (e.g., ERK, Akt, JNK). |
| Experimental Artifact | Rule out artifacts by including appropriate vehicle controls and ensuring the specificity of readout assays. |
Data Presentation
Table 1: Hypothetical Kinase Profiling Data for this compound (1 µM)
This table presents a hypothetical outcome of a kinase profiling screen to guide researchers on how to interpret such data.
| Kinase | % Inhibition | On-Target/Off-Target | Potential Implication |
| GSK3β | 85% | Presumed On-Target | Inhibition is consistent with neuroprotection. |
| CDK2 | 60% | Potential Off-Target | May lead to cell cycle-related side effects. |
| SRC | 55% | Potential Off-Target | Could affect various cellular signaling pathways. |
| p38α | 40% | Potential Off-Target | May have implications for inflammatory responses. |
Table 2: Hypothetical IC50 Values for this compound
This table provides a template for summarizing potency data.
| Target | IC50 (nM) | Assay Type |
| GSK3β | 50 | Biochemical Kinase Assay |
| CDK2 | 500 | Biochemical Kinase Assay |
| SRC | 800 | Biochemical Kinase Assay |
| Neuroprotection | 15.5 | Cell-based Glutamate Toxicity Assay |
Experimental Protocols
Protocol 1: Kinase Profiling
Objective: To identify the on-target and off-target kinase interactions of this compound.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute to the desired screening concentrations (e.g., 1 µM).
-
Kinase Panel: Select a broad panel of recombinant human kinases.
-
Assay: Perform in vitro kinase activity assays using a radiometric ([γ-³³P]ATP) or fluorescence-based method.
-
In a microplate, combine the kinase, a suitable substrate, and ATP (at Km or physiological concentration).
-
Add this compound or vehicle control (DMSO).
-
Incubate to allow the kinase reaction to proceed.
-
Measure the incorporation of phosphate into the substrate or the amount of ATP remaining.
-
-
Data Analysis: Calculate the percent inhibition for each kinase at each concentration of this compound. Determine IC50 values for significant hits.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations or a vehicle control.
-
Heating: Heat cell lysates to a range of temperatures.
-
Protein Separation: Centrifuge the samples to separate aggregated (denatured) proteins from soluble proteins.
-
Analysis: Analyze the soluble fraction by Western blot using an antibody against the putative target protein.
-
Data Interpretation: A shift in the melting curve of the target protein in the presence of this compound indicates direct binding.
Mandatory Visualization
Caption: Hypothetical signaling pathways in glutamate excitotoxicity and points of intervention for this compound.
Caption: Workflow for identifying and mitigating off-target effects of this compound.
Technical Support Center: Refining Purification Methods for High-Purity Lavanduquinocin
Welcome to the technical support center for the purification of high-purity Lavanduquinocin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide detailed guidance for achieving optimal purity and yield.
Frequently Asked Questions (FAQs)
Q1: My initial crude extract of this compound is a complex mixture with many closely related impurities. Where do I start with purification?
A1: A multi-step chromatographic approach is recommended for complex crude extracts. A common strategy is to start with a lower-resolution, high-capacity technique like Flash Chromatography on a normal-phase silica column to separate major compound classes. This can be followed by a higher-resolution technique such as Preparative High-Performance Liquid Chromatography (Prep-HPLC) on a reversed-phase column (e.g., C18) to isolate this compound from its closely eluting analogues.
Q2: I'm observing poor peak shape and tailing during my Prep-HPLC purification of this compound. What are the likely causes and solutions?
A2: Poor peak shape in Prep-HPLC can stem from several factors:
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or sample concentration.
-
Inappropriate Mobile Phase: The pH of the mobile phase can affect the ionization state of this compound, leading to tailing. If your compound has acidic or basic functionalities, consider adding a modifier like 0.1% formic acid or trifluoroacetic acid (for acidic compounds) or 0.1% triethylamine (for basic compounds) to the mobile phase to ensure a consistent ionization state.
-
Secondary Interactions with Silica: Residual silanol groups on the stationary phase can interact with polar functional groups on your molecule, causing tailing. Using an end-capped column or adding a competitive base to the mobile phase can mitigate this.
-
Column Degradation: Over time, column performance can degrade. If other troubleshooting steps fail, consider washing the column with a strong solvent or replacing it.
Q3: My this compound yield is very low after the final purification step. How can I improve recovery?
A3: Low yield is a common challenge in multi-step purifications. Consider the following to improve recovery:
-
Minimize Transfer Steps: Each transfer of your sample from one container to another can result in material loss. Plan your workflow to minimize these steps.
-
Optimize Fraction Collection: During chromatography, ensure your fraction collector parameters are set correctly to capture the entire peak corresponding to this compound. Broader collection windows may be necessary initially, which can be narrowed in subsequent optimization runs.
-
Check for Product Precipitation: this compound may precipitate on the column or in the tubing if the mobile phase composition changes too abruptly or if its solubility is low in the collection solvent. Ensure the sample remains dissolved throughout the process.
-
Assess Stability: this compound may be degrading during the purification process. Consider factors like light sensitivity, temperature stability, and pH stability.
Q4: I've successfully purified this compound, but I'm struggling to induce crystallization for final purification and structural analysis. What can I do?
A4: Crystallization can be a trial-and-error process. If spontaneous crystallization does not occur, you can try the following techniques:
-
Solvent Screening: The choice of solvent is critical. A good crystallization solvent will dissolve your compound when hot but not when cold. Screen a variety of solvents with different polarities.
-
Vapor Diffusion: Dissolve your compound in a solvent in which it is soluble and place this solution in a sealed container with a more volatile anti-solvent (a solvent in which your compound is insoluble). Slow evaporation of the solvent and diffusion of the anti-solvent can induce crystallization.
-
Seeding: If you have a small crystal of this compound, you can add it to a saturated solution to induce further crystal growth.
-
Scratching: Gently scratching the inside of the glass container with a spatula can create microscopic imperfections that can serve as nucleation sites for crystal growth.
Troubleshooting Guides
Preparative HPLC Troubleshooting
| Issue | Possible Causes | Recommended Solutions |
| Peak Splitting | - Column void or channeling- Partially blocked frit- Sample solvent incompatible with mobile phase | - Reverse flush the column with a strong solvent- Replace the column inlet frit- Dissolve the sample in the initial mobile phase |
| High Backpressure | - Blockage in the system (e.g., guard column, column, tubing)- Sample precipitation on the column | - Systematically check and clean or replace components- Filter the sample before injection- Use a mobile phase with lower viscosity |
| No Peaks Detected | - Detector issue (e.g., lamp off)- No sample injected- Compound stuck on the column | - Check detector settings and lamp status- Verify injection volume and syringe/autosampler function- Flush the column with a strong solvent |
| Ghost Peaks | - Contamination in the mobile phase or system- Carryover from previous injection | - Use fresh, high-purity solvents- Implement a needle wash step in the injection sequence- Run a blank gradient to clean the system |
Crystallization Troubleshooting
| Issue | Possible Causes | Recommended Solutions |
| Oiling Out | - Solution is too supersaturated- Cooling rate is too fast- Impurities are present | - Add a small amount of hot solvent to redissolve the oil, then cool slowly- Use a different solvent system- Further purify the compound before crystallization |
| No Crystals Form | - Solution is not saturated- Compound is too soluble in the chosen solvent | - Slowly evaporate the solvent to increase concentration- Add an anti-solvent dropwise- Try a different solvent or solvent mixture |
| Formation of very fine needles or powder | - Rapid crystallization | - Slow down the cooling rate- Use a solvent system that promotes slower crystal growth |
Experimental Protocols
Multi-Step Purification of a this compound Analogue: A Case Study
This protocol describes a representative multi-step purification of a novel alkaloid, "Lavanduloid A," from a crude plant extract.
1. Initial Fractionation by Flash Chromatography
-
Objective: To separate the crude extract into fractions of varying polarity.
-
Methodology:
-
A 10 g sample of the crude extract was dissolved in a minimal amount of dichloromethane (DCM).
-
The dissolved extract was adsorbed onto 20 g of silica gel.
-
The silica was dried and loaded onto a pre-packed 200 g silica gel flash column.
-
The column was eluted with a step gradient of hexane and ethyl acetate (EtOAc), starting with 100% hexane and gradually increasing the polarity to 100% EtOAc, followed by a final wash with 10% methanol (MeOH) in EtOAc.
-
Fractions of 50 mL were collected and analyzed by Thin Layer Chromatography (TLC).
-
Fractions containing the target compound (as indicated by TLC) were pooled and concentrated under reduced pressure.
-
2. Intermediate Purification by Preparative HPLC
-
Objective: To isolate the target compound from closely related impurities.
-
Methodology:
-
The enriched fraction from flash chromatography (approx. 1.2 g) was dissolved in 10 mL of 50% acetonitrile (ACN) in water.
-
The solution was filtered through a 0.45 µm syringe filter.
-
Injections of 1 mL were made onto a C18 preparative HPLC column (e.g., 250 x 21.2 mm, 5 µm).
-
A gradient elution was performed from 30% to 70% ACN in water (both with 0.1% formic acid) over 40 minutes at a flow rate of 15 mL/min.
-
The eluent was monitored at 254 nm and 280 nm.
-
Fractions corresponding to the major peak of interest were collected, pooled, and the ACN was removed under reduced pressure.
-
The remaining aqueous solution was lyophilized to yield the purified compound.
-
3. Final Polishing by Crystallization
-
Objective: To obtain high-purity crystalline material for structural elucidation and bioassays.
-
Methodology:
-
The purified "Lavanduloid A" (approx. 150 mg) was dissolved in a minimal amount of hot methanol (approx. 2 mL).
-
The solution was allowed to cool slowly to room temperature.
-
The flask was then placed in a refrigerator at 4°C for 24 hours.
-
The resulting crystals were collected by vacuum filtration, washed with a small amount of cold methanol, and dried under high vacuum.
-
Quantitative Data Summary for "Lavanduloid A" Purification
| Purification Step | Starting Mass (mg) | Mass Obtained (mg) | Step Yield (%) | Purity (%) | Overall Yield (%) |
| Crude Extract | 10,000 | - | - | ~5 | - |
| Flash Chromatography | 10,000 | 1,200 | 12.0 | ~60 | 12.0 |
| Preparative HPLC | 1,200 | 150 | 12.5 | >95 | 1.5 |
| Crystallization | 150 | 125 | 83.3 | >99 | 1.25 |
Visualizations
Addressing potential cytotoxicity of Lavanduquinocin at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lavanduquinocin, focusing on addressing potential cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with this compound at concentrations where we expect to see a therapeutic effect. Is this expected?
A1: this compound, a quinoline-dione, has known antimicrobial and antitumor activities. However, the parent compound has been reported to have poor aqueous solubility and relatively non-specific cytotoxic activity. Therefore, observing cytotoxicity, especially at higher concentrations, is not unexpected. It is crucial to determine the therapeutic index for your specific cell line by performing a dose-response curve to identify a concentration that provides the desired therapeutic effect with minimal cytotoxicity.
Q2: What is the likely mechanism of this compound-induced cytotoxicity at high concentrations?
A2: Quinone-containing compounds, like this compound, can induce cytotoxicity through several mechanisms. A primary mechanism is the generation of reactive oxygen species (ROS) through redox cycling.[1] This oxidative stress can lead to damage of cellular macromolecules, including DNA, lipids, and proteins, ultimately triggering apoptosis.[2] Apoptosis can be initiated through the intrinsic (mitochondrial) pathway, involving the release of cytochrome c and activation of caspase-9, or the extrinsic pathway, initiated by death receptors and activation of caspase-8. Both pathways converge on the activation of executioner caspases, such as caspase-3.[1]
Q3: How can we reduce the off-target cytotoxicity of this compound in our experiments?
A3: Mitigating off-target cytotoxicity can be approached in several ways:
-
Formulation: Improving the aqueous solubility of this compound through the use of appropriate solvents or formulation strategies can enhance its bioavailability and potentially reduce non-specific toxicity.
-
Dose Optimization: Carefully titrate the concentration of this compound to find the lowest effective dose.
-
Combination Therapy: Consider using this compound in combination with other therapeutic agents. This may allow for a lower, less toxic concentration of this compound to be used while still achieving the desired biological effect.
-
Antioxidants: Co-treatment with antioxidants could be explored to counteract ROS-mediated cytotoxicity, although this may also interfere with the anti-cancer mechanism of action if it is ROS-dependent.
Q4: Which assays are most appropriate for quantifying this compound-induced cytotoxicity?
A4: A multi-assay approach is recommended to get a comprehensive understanding of this compound's cytotoxic effects.
-
Metabolic Viability Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability. They are useful for determining the IC50 value of the compound.
-
Membrane Integrity Assays (e.g., LDH release, Propidium Iodide staining): These assays detect damage to the cell membrane, a hallmark of late-stage apoptosis and necrosis.
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): These assays can distinguish between different stages of cell death and confirm if apoptosis is the primary mechanism of cytotoxicity.
Troubleshooting Guides
Problem 1: High Variability in Cytotoxicity Assay Results
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and maintain a consistent pipetting technique. Avoid using the outer wells of the plate, which are prone to evaporation ("edge effects").[3] |
| Compound Precipitation | This compound has poor aqueous solubility. Visually inspect the culture medium for any signs of precipitation after adding the compound. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration is not toxic to the cells (typically ≤0.5% for DMSO).[4] |
| Pipetting Errors | Inaccurate pipetting of small volumes of a high-concentration stock solution can lead to significant variations. Perform serial dilutions to work with larger, more manageable volumes.[4] |
| Contamination | Microbial contamination can affect cell health and assay results. Regularly check cell cultures for any signs of contamination and practice good aseptic technique. |
Problem 2: Unexpectedly High Cytotoxicity at All Tested Concentrations
| Possible Cause | Recommended Solution |
| Incorrect Stock Concentration | Verify the concentration of your this compound stock solution. If possible, have the concentration independently confirmed. |
| Solvent Toxicity | The solvent used to dissolve this compound (e.g., DMSO) can be cytotoxic at higher concentrations. Run a vehicle control (media with the same concentration of solvent as your experimental wells) to assess solvent toxicity.[3] |
| Cell Line Sensitivity | The cell line you are using may be particularly sensitive to this compound. Review the literature for reported IC50 values in similar cell lines or consider testing a less sensitive cell line as a control. |
| Assay Incubation Time | The cytotoxic effects of this compound may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, and 72 hours) to identify the optimal incubation time.[3] |
Data Presentation
Table 1: Representative IC50 Values of Quinone Derivatives in Cancer Cell Lines
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| ABQ-3 | HCT-116 | MTT | 72 | 5.22 ± 2.41 |
| ABQ-3 | MCF-7 | MTT | 72 | 7.46 ± 2.76 |
| Compound 1 | MCF-7 | MTT | 48 | 6.58 |
| Compound 2 | MCF-7 | MTT | 48 | 6.53 ± 0.71 |
| Compound 3 | HCT-116 | MTT | 48 | 4.97 ± 1.93 |
Data for ABQ-3, Compound 1, 2, and 3 are from a study on 1,4-quinone derivatives and are presented here as representative examples.[5]
Table 2: Quantitative Analysis of Apoptosis in HCT-116 Cells Treated with a Quinone Derivative (ABQ-3)
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Necrotic Cells (%) |
| Control | 95.20 | 2.50 | 1.20 | 1.10 |
| ABQ-3 (5 µM) | 38.20 | 39.10 | 22.70 | 15.50 |
| Cisplatin (5 µM) | 37.70 | 42.10 | 20.20 | 17.50 |
Data adapted from a study on a 1,4-quinone derivative (ABQ-3) and are presented here as a representative example.[5]
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[4][6]
Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.
Caspase-3/7 Activity Assay (Luminescent)
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as required.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Assay: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Visualizations
Caption: Quinone-induced intrinsic apoptosis pathway.
Caption: Experimental workflow for investigating cytotoxicity.
References
- 1. Evaluating the cytotoxic effects of novel quinone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the mechanism of action of quinone antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of Lavanduquinocin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges in achieving adequate in vivo bioavailability of Lavanduquinocin. Given the limited publicly available data on this compound, this guide draws upon its known chemical structure as a carbazole-3,4-quinone alkaloid and general principles for improving the bioavailability of poorly soluble compounds.
Troubleshooting Guide
This section addresses specific issues that may be encountered during in vivo studies with this compound and provides detailed experimental protocols to overcome these challenges.
Issue 1: Low and Variable Plasma Concentrations of this compound in Animal Models
Question: We are administering this compound orally to mice and observing very low and inconsistent plasma concentrations in our pharmacokinetic studies. What could be the cause and how can we improve this?
Answer:
Low and variable plasma concentrations of this compound following oral administration are likely due to its poor aqueous solubility and/or low permeability across the gastrointestinal (GI) tract. This compound's structure, with a carbazole-quinone core and lipophilic side chains, suggests it is a hydrophobic molecule. The parent carbazole-3,4-quinone has a predicted LogP of 1.7, and the addition of the β-cyclolavandulyl and hydroxypropyl groups in this compound would further increase its lipophilicity, leading to poor solubility in the aqueous environment of the GI tract. This poor solubility is a common issue for many natural products and can be a significant barrier to achieving therapeutic concentrations in vivo.[1]
To address this, you can employ formulation strategies designed to enhance the solubility and dissolution rate of hydrophobic drugs. Two effective approaches are the formulation of Solid Lipid Nanoparticles (SLNs) and Self-Emulsifying Drug Delivery Systems (SEDDS).
This protocol describes the preparation of SLNs using the hot homogenization and ultrasonication method, a common technique for encapsulating lipophilic drugs.[2][3][4][5]
Materials:
-
This compound
-
Solid lipid (e.g., Glyceryl monostearate, Precirol® ATO 5)
-
Surfactant (e.g., Polysorbate 80, Poloxamer 188)
-
Purified water
-
Organic solvent (if needed for initial drug solubilization, e.g., ethanol, acetone)
-
High-shear homogenizer
-
Probe sonicator
-
Magnetic stirrer with heating
-
Particle size analyzer
-
Transmission Electron Microscope (TEM)
Procedure:
-
Preparation of the Lipid Phase:
-
Melt the solid lipid by heating it to 5-10°C above its melting point.
-
Dissolve the accurately weighed this compound in the molten lipid. If solubility is low, a minimal amount of a suitable organic solvent can be used to dissolve the drug before adding it to the molten lipid.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
-
Homogenization:
-
Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a magnetic stirrer.
-
Homogenize the resulting pre-emulsion using a high-shear homogenizer at high speed for 5-10 minutes.
-
-
Sonication:
-
Subject the hot nanoemulsion to probe sonication for 3-5 minutes to further reduce the particle size.
-
-
Cooling and SLN Formation:
-
Allow the nanoemulsion to cool down to room temperature under gentle stirring. The lipid will recrystallize and form solid nanoparticles.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential of the SLN dispersion using a particle size analyzer.
-
Determine the encapsulation efficiency and drug loading capacity using a suitable analytical method (e.g., HPLC) after separating the free drug from the SLNs.
-
Visualize the morphology of the SLNs using TEM.
-
Caption: Workflow for preparing this compound-loaded Solid Lipid Nanoparticles.
Issue 2: Suspected Poor Permeability of this compound Across the Intestinal Barrier
Question: Even with improved solubility using a formulation, we are concerned that the inherent permeability of this compound might be limiting its absorption. How can we assess its permeability and what can be done if it's low?
Answer:
It is crucial to determine the intestinal permeability of this compound to understand if it's a contributing factor to low bioavailability. You can assess this using in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion or the Caco-2 cell monolayer assay, which also accounts for active transport mechanisms.[6][7][8][9][10][11][12][13]
If permeability is found to be low, formulation strategies like Self-Emulsifying Drug Delivery Systems (SEDDS) can be beneficial. SEDDS can form fine oil-in-water emulsions in the GI tract, which can enhance drug absorption through various mechanisms, including increasing membrane fluidity and bypassing first-pass metabolism via lymphatic uptake.[14][15][16][17]
This protocol provides a general outline for assessing the bidirectional permeability of this compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell® inserts (e.g., 12-well or 24-well)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
This compound stock solution
-
Lucifer yellow (for monolayer integrity testing)
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding and Differentiation:
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density.
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure the formation of tight junctions.
-
Perform a Lucifer yellow permeability assay to confirm the integrity of the monolayer.
-
-
Permeability Study (Apical to Basolateral - A-B):
-
Wash the cell monolayer with pre-warmed transport buffer.
-
Add the transport buffer containing a known concentration of this compound to the apical (A) chamber.
-
Add fresh transport buffer to the basolateral (B) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the basolateral chamber and replace with fresh buffer.
-
At the end of the experiment, collect samples from the apical chamber.
-
-
Permeability Study (Basolateral to Apical - B-A):
-
Perform the same procedure as above but add the this compound solution to the basolateral chamber and sample from the apical chamber to determine the efflux ratio.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Determine the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Caption: Workflow for assessing this compound permeability using the Caco-2 cell model.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that likely contribute to its poor bioavailability?
A1: While specific experimental data for this compound is scarce, its chemical structure as a carbazole-3,4-quinone with a molecular weight of 405.5 g/mol and lipophilic side chains suggests it falls under the category of poorly water-soluble compounds.[18] The parent compound, carbazole-3,4-quinone, has a calculated XLogP3 of 1.7, indicating a degree of lipophilicity.[1] The addition of the β-cyclolavandulyl and hydroxypropyl groups to this core structure would increase the molecular weight and likely the lipophilicity, further reducing its aqueous solubility. According to the Biopharmaceutics Classification System (BCS), such compounds often fall into Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), both of which present challenges for oral absorption.
Q2: How can I perform a preliminary assessment of this compound's solubility?
A2: A simple shake-flask method can be used for a preliminary solubility assessment.
-
Protocol:
-
Add an excess amount of this compound powder to a known volume of different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate the GI tract) in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Determine the concentration of this compound in the filtrate using a suitable analytical method like UV-Vis spectroscopy or HPLC.
-
Q3: What are the potential stability issues for this compound during in vivo studies?
A3: Quinone structures can be susceptible to degradation under certain conditions. The stability of this compound could be influenced by pH and enzymatic activity in the GI tract.[19][20][21][22][23] It is advisable to conduct stability studies in simulated gastric fluid (SGF, pH ~1.2) and simulated intestinal fluid (SIF, pH ~6.8) to assess its chemical stability. Enzymatic degradation by gut microflora or metabolic enzymes in the intestinal wall and liver is also a possibility.
Q4: What is a suitable starting point for an in vivo pharmacokinetic study design in mice?
A4: A typical pharmacokinetic study in mice would involve administering this compound via both intravenous (IV) and oral (PO) routes to determine its absolute bioavailability.[24][25][26][27][28]
-
Example Study Design:
-
Animals: Male or female CD-1 or C57BL/6 mice.
-
Groups:
-
Group 1: IV administration (e.g., 1-2 mg/kg in a suitable vehicle).
-
Group 2: PO administration (e.g., 10-20 mg/kg of this compound in a bioavailability-enhancing formulation).
-
-
Blood Sampling: Collect sparse blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Analysis: Measure plasma concentrations of this compound using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, and absolute bioavailability (F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100).
-
Data Summary Tables
Since experimental data for this compound is not publicly available, the following tables provide a template for how to structure and present your experimental findings.
Table 1: Physicochemical Properties of this compound (Hypothetical Data)
| Property | Value | Method |
| Molecular Weight ( g/mol ) | 405.5 | - |
| Aqueous Solubility (µg/mL) at pH 7.4 | < 1 | Shake-flask |
| LogP (calculated) | > 3.0 | Software Prediction |
| Permeability (Papp, cm/s) in Caco-2 | 0.5 x 10⁻⁶ | Caco-2 Assay |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice (Hypothetical Data)
| Formulation | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | F (%) |
| Aqueous Suspension | PO | 10 | 50 | 1.0 | 150 | < 5 |
| SLN Formulation | PO | 10 | 450 | 2.0 | 1800 | ~40 |
| Solution | IV | 2 | 1500 | 0.08 | 900 | 100 |
Signaling Pathway and Logical Relationships
Diagram: Logical Approach to Improving this compound Bioavailability
Caption: A logical workflow for identifying and overcoming bioavailability barriers for this compound.
References
- 1. Carbazole-3,4-quinone | C12H7NO2 | CID 91169689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. scispace.com [scispace.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 8. PAMPA | Evotec [evotec.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. Caco-2 Permeability | Evotec [evotec.com]
- 13. enamine.net [enamine.net]
- 14. ijpcbs.com [ijpcbs.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. tandfonline.com [tandfonline.com]
- 17. self emulsifying drug delivery system SEDDS | PPTX [slideshare.net]
- 18. This compound | Benchchem [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 25. parazapharma.com [parazapharma.com]
- 26. In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Modifying experimental conditions to enhance Lavanduquinocin's neuroprotective activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working to optimize the neuroprotective effects of Lavanduquinocin.
Frequently Asked Questions (FAQs)
Q1: What is the known neuroprotective activity of this compound?
A1: this compound has been shown to protect neuronal cells from L-glutamate-induced toxicity. An early study reported an EC50 value of 15.5 nM in a neuronal hybridoma cell line (N18-RE-105). Further research is needed to fully characterize its neuroprotective profile against other neurotoxic insults.
Q2: What are the potential mechanisms of action for this compound's neuroprotective effects?
A2: While the exact mechanisms are not fully elucidated, many natural compounds with neuroprotective properties act through various signaling pathways. It is hypothesized that this compound may exert its effects by modulating pathways such as the MAPK/ERK and PI3K/Akt signaling cascades, which are crucial for cell survival and apoptosis.[1][2] Further investigation is required to confirm the involvement of these or other pathways.
Q3: How can I prepare this compound for in vitro experiments?
A3: this compound is an organic compound and may have limited solubility in aqueous solutions like cell culture media. It is recommended to first dissolve this compound in a small amount of a sterile, biocompatible organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[3] This stock solution can then be further diluted in the cell culture medium to achieve the desired final concentrations. Ensure the final concentration of the solvent in the culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[3]
Q4: What is a good starting concentration range for this compound in my experiments?
A4: Based on the reported EC50 of 15.5 nM, a good starting point for dose-response experiments would be to test a range of concentrations around this value. A logarithmic dilution series, for example, from 1 nM to 1 µM, would be appropriate to determine the optimal concentration for your specific experimental model. It is also crucial to perform a cytotoxicity assay to ensure that the tested concentrations are not harmful to the cells.[4]
Q5: What are the appropriate controls for a neuroprotection assay with this compound?
A5: To ensure the validity of your results, several controls are essential:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent itself.
-
Untreated Control (Negative Control): Cells that are not exposed to the neurotoxic insult or this compound. This represents the baseline health of the cells.
-
Toxin-Treated Control (Positive Control): Cells exposed only to the neurotoxic agent (e.g., L-glutamate). This demonstrates the extent of cell death against which this compound's protective effect is measured.
Troubleshooting Guides
Issue 1: Low or No Neuroprotective Effect Observed
| Possible Cause | Troubleshooting Steps |
| Suboptimal Concentration | Perform a dose-response experiment with a wider range of this compound concentrations. Consider testing concentrations both significantly lower and higher than the reported 15.5 nM EC50. |
| Inappropriate Timing of Treatment | Optimize the pre-incubation time. Test adding this compound at different time points before inducing neurotoxicity (e.g., 1, 6, 12, or 24 hours prior).[5] |
| Compound Instability | Prepare fresh this compound stock solutions for each experiment. Protect the stock solution from light and store it at an appropriate temperature (e.g., -20°C or -80°C) as recommended for similar natural products. |
| Cell Model Specificity | The neuroprotective effect might be specific to certain neuronal cell types or toxicity models. Consider testing different neuronal cell lines or primary neuron cultures, and other neurotoxic agents besides glutamate. |
Issue 2: High Variability in Experimental Replicates
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a uniform cell density across all wells of your culture plates. Use a cell counter for accurate cell quantification before seeding. |
| Compound Precipitation | Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, consider using a lower concentration or a different solubilization method.[6] |
| Assay Technique | Ensure thorough mixing of reagents and consistent incubation times for all plates. For assays like the MTT assay, ensure complete solubilization of the formazan crystals before reading the absorbance.[7] |
Issue 3: Observed Cytotoxicity at Higher Concentrations
| Possible Cause | Troubleshooting Steps |
| Inherent Toxicity of this compound | Perform a cytotoxicity assay (e.g., MTT or LDH assay) with a range of this compound concentrations in the absence of the neurotoxic agent.[8][9] This will help determine the maximum non-toxic concentration. |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle-only control at the highest concentration used.[3] |
Data Presentation
Table 1: Hypothetical Dose-Response of this compound in a Glutamate-Induced Excitotoxicity Assay
| This compound Concentration (nM) | Cell Viability (%) (Mean ± SD) |
| 0 (Glutamate only) | 52.3 ± 4.5 |
| 1 | 58.7 ± 5.1 |
| 5 | 69.2 ± 3.8 |
| 10 | 78.5 ± 4.2 |
| 15.5 | 85.1 ± 3.9 |
| 50 | 88.9 ± 3.5 |
| 100 | 89.5 ± 4.0 |
| 500 | 75.4 ± 6.2 (Slight toxicity observed) |
| 1000 | 60.1 ± 7.8 (Cytotoxicity observed) |
Table 2: Hypothetical Effect of Pre-incubation Time on this compound's Neuroprotective Activity
| Pre-incubation Time (hours) | Cell Viability (%) at 15.5 nM this compound (Mean ± SD) |
| 1 | 70.2 ± 5.5 |
| 6 | 79.8 ± 4.9 |
| 12 | 86.3 ± 4.1 |
| 24 | 85.5 ± 4.6 |
Experimental Protocols
Protocol 1: Glutamate-Induced Excitotoxicity Assay
This protocol is a starting point for assessing the neuroprotective effect of this compound against glutamate-induced cell death in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12 with supplements)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
L-glutamic acid solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at an optimal density and allow them to adhere and differentiate for 24-48 hours.
-
Prepare serial dilutions of this compound in cell culture medium from the stock solution.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubate the cells with this compound for an optimized pre-incubation time (e.g., 12 hours).[5]
-
Add L-glutamate to the wells to induce excitotoxicity (the final concentration needs to be optimized for your cell line, typically in the range of 5-20 mM). Do not add glutamate to the untreated control wells.
-
Incubate for the desired period (e.g., 24 hours).[10]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7]
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.[7]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
Protocol 2: Western Blot for MAPK (ERK1/2) and PI3K/Akt Pathway Activation
This protocol outlines the general steps to investigate if this compound modulates the phosphorylation of ERK1/2 and Akt, key proteins in neuroprotective signaling pathways.
Materials:
-
Cells treated as in the neuroprotection assay
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
After treatment with this compound and/or glutamate, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates and collect the supernatants.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[11]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for the total protein (e.g., anti-total-ERK1/2) and a loading control (e.g., anti-GAPDH) to normalize the data.
Mandatory Visualizations
References
- 1. search.library.uvic.ca [search.library.uvic.ca]
- 2. Roles of the PI3K/AKT/mTOR signalling pathways in neurodegenerative diseases and tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. omicsonline.org [omicsonline.org]
- 5. innoprot.com [innoprot.com]
- 6. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Validating Neuroprotective Effects of Novel Compounds: A Comparative Guide for Neuronal Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the neuroprotective effects of novel compounds, using Lavanduquinocin as a primary example, against glutamate-induced oxidative stress in common neuronal cell lines. Due to the limited published data on this compound in widely used cell lines such as SH-SY5Y and PC12, this document focuses on the established mechanism of glutamate toxicity and compares the efficacy of several well-documented neuroprotective agents. This guide is intended to serve as a methodological reference for researchers aiming to characterize new potential neurotherapeutics.
Introduction to this compound and Glutamate-Induced Neurotoxicity
This compound, a natural compound isolated from Streptomyces viridochromogenes, has demonstrated initial promise as a neuroprotective agent. An early study identified its ability to protect neuronal hybridoma N18-RE-105 cells from L-glutamate-induced toxicity with a potent half-maximal effective concentration (EC50) of 15.5 nM. The underlying mechanism of this protection is likely linked to the mitigation of oxidative stress.
Glutamate, a major excitatory neurotransmitter in the central nervous system, can induce neuronal cell death, a phenomenon known as excitotoxicity, when present in excessive concentrations. In many in vitro models, including SH-SY5Y and PC12 cell lines, high concentrations of glutamate inhibit the cystine/glutamate antiporter (System xc-). This inhibition depletes intracellular cystine, a crucial precursor for the synthesis of the primary endogenous antioxidant, glutathione (GSH). The resulting GSH depletion leads to an accumulation of reactive oxygen species (ROS), oxidative stress, mitochondrial dysfunction, and ultimately, apoptotic cell death.[1][2][3] This model of glutamate-induced oxidative stress is a widely accepted method for screening and validating potential neuroprotective compounds.
Comparative Analysis of Neuroprotective Agents
To provide a benchmark for the validation of new compounds like this compound, this section details the neuroprotective effects of several alternative agents against glutamate- or oxidative stress-induced toxicity in SH-SY5Y and PC12 cells.
Performance in SH-SY5Y Human Neuroblastoma Cells
| Compound | Toxin & Concentration | Compound Concentration | Key Protective Effects | Reference |
| Neuropeptide Y (NPY) | 40 mM Glutamate | 1 µM | ~2.4-fold increase in cell viability at 24h; Attenuation of ERK1/2 and JNK/BAD pro-apoptotic pathways. | [4] |
| Tanshinone IIA | 10 mM Glutamate | 2.5 - 10 µM | Prevention of cell viability loss; Reduction in ROS, MDA, and protein carbonyls; Inhibition of JNK and p38 MAPK activation. | [5] |
| Ginkgo Biloba Extract (GBE) | 50 mM Glutamate | 25 - 100 µg/mL | Attenuation of cytotoxicity and oxidative stress; Modulation of redoxosome-p66Shc signaling. | [6] |
| 3,6′-Disinapoyl Sucrose (DISS) | 8 mM Glutamate | 0.6 - 60 µM | Dose-dependent increase in cell viability; Attenuation of apoptosis by regulating Bax and Bcl-2. |
Performance in PC12 Rat Pheochromocytoma Cells
| Compound | Toxin & Concentration | Compound Concentration | Key Protective Effects | Reference |
| Curcumin | 20 mM Glutamate | 1 - 10 µM | Alleviation of oxidative stress; Reduction in Ca2+ influx, cytochrome c release, and caspase-3 activity. | [7] |
| Biochanin A | 10 mM Glutamate | 1 - 100 µM | Attenuation of cytotoxicity and apoptosis; Decrease in LDH release and caspase-3 activity; Increase in total glutathione levels. | |
| YC-1 | 15 mM Glutamate | 10 µM | Elevation of cGMP levels; Reduction of glutamate-induced apoptosis. | [8] |
| Vitamin E, Idebenone, Selegiline | 0.5 or 10 mM Glutamate | Not specified | Protection against cytotoxicity (LDH leakage); Prevention of viability reduction. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of neuroprotective effects. Below are standard protocols for key experiments used to assess neuroprotection against glutamate-induced toxicity.
Cell Culture and Treatment
-
Cell Lines: SH-SY5Y (human neuroblastoma) or PC12 (rat pheochromocytoma) cells are cultured in appropriate media (e.g., DMEM/F12 or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Cells are seeded in multi-well plates (e.g., 96-well for viability assays, 6-well for protein analysis) at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment Regimen:
-
Cells are pre-incubated with the test compound (e.g., this compound or an alternative agent) at various concentrations for a specified period (e.g., 2 to 24 hours).
-
Glutamate is then added to the culture medium at a concentration known to induce significant cell death (typically 10-50 mM, to be optimized for each cell line) and co-incubated for 24-48 hours.
-
Control groups include untreated cells, cells treated with the test compound alone, and cells treated with glutamate alone.
-
Assessment of Cell Viability and Cytotoxicity
-
MTT Assay (Cell Viability):
-
Following treatment, the culture medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.[9][10]
-
-
Lactate Dehydrogenase (LDH) Assay (Cytotoxicity):
-
After the treatment period, a sample of the culture medium is collected from each well.
-
The LDH activity in the medium, which is proportional to the number of damaged cells, is measured using a commercially available kit according to the manufacturer's instructions.
-
The absorbance is read at the appropriate wavelength (typically 490 nm). Cytotoxicity is calculated based on the amount of LDH released into the medium compared to a maximum LDH release control.[11]
-
Measurement of Oxidative Stress
-
Intracellular ROS Assay (DCFH-DA):
-
Cells are washed with a serum-free medium or PBS.
-
A working solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is added to the cells, and the plate is incubated for 30-45 minutes at 37°C in the dark.
-
Inside the cells, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent compound dichlorofluorescein (DCF).
-
The fluorescence intensity is measured using a fluorescence microplate reader or visualized by fluorescence microscopy with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[12][13]
-
Apoptosis Assays
-
Caspase-3 Activity Assay:
-
Following treatment, cells are lysed to release their intracellular contents.
-
The cell lysate is incubated with a colorimetric or fluorometric substrate specific for caspase-3 (e.g., DEVD-pNA).
-
Activated caspase-3 in apoptotic cells cleaves the substrate, releasing a chromophore (pNA) or a fluorophore.
-
The absorbance (at 405 nm) or fluorescence is measured to quantify caspase-3 activity. The results are often expressed as a fold increase over the control group.[14][15][16]
-
Signaling Pathways and Visualization
The neuroprotective effects of various compounds are often mediated through the modulation of specific signaling pathways. Understanding these pathways is critical for elucidating the mechanism of action of a novel compound.
Glutamate-Induced Apoptotic Pathway
High concentrations of extracellular glutamate lead to GSH depletion, which in turn triggers a cascade of events including mitochondrial dysfunction and the activation of pro-apoptotic signaling pathways. This often involves the activation of mitogen-activated protein kinases (MAPKs) such as JNK and p38, which can lead to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and the executioner caspase-3, culminating in apoptosis.
References
- 1. Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamate toxicity on a PC12 cell line involves glutathione (GSH) depletion and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of glutathione metabolism in the glutamate-induced programmed cell death of neuronal-like PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Tanshinone IIA Inhibits Glutamate-Induced Oxidative Toxicity through Prevention of Mitochondrial Dysfunction and Suppression of MAPK Activation in SH-SY5Y Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ginkgo biloba extract protects human neuroblastoma SH-SY5Y cells against oxidative glutamate toxicity by activating redoxosome-p66Shc - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Curcumin-Protected PC12 Cells Against Glutamate-Induced Oxidative Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective Effects of YC-1 Against Glutamate Induced PC12 Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 10. Enhanced Neuroprotection by Diosgenin and Pterostilbene Combination Against Neurotoxicity Induced by Amyloid-Β 1-42 in SH-SY5Y Differentiated Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KoreaMed Synapse [synapse.koreamed.org]
- 12. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Caspase-3 Activity Assay [bio-protocol.org]
- 15. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. mpbio.com [mpbio.com]
A Comparative Analysis of Neuroprotective Agents: Mechanisms, Efficacy, and Experimental Insights
An Objective Comparison of Neuroprotective Agents for Researchers and Drug Development Professionals
In the quest to combat neurodegenerative diseases and acute brain injuries, a diverse array of neuroprotective agents has emerged, each with unique mechanisms of action. While the novel compound Lavanduquinocin remains to be extensively characterized in publicly available scientific literature, a comparative analysis of established neuroprotective agents can provide valuable insights for researchers and clinicians. This guide offers a detailed comparison of several key neuroprotective agents, focusing on their mechanisms, experimental validation, and data from preclinical and clinical studies.
The primary goal of neuroprotective agents is to prevent or slow down the process of neuronal cell death triggered by various insults, including ischemia, oxidative stress, and neuroinflammation.[1][2] These agents often target specific pathways involved in the pathophysiology of neuronal damage.[3][4]
Mechanisms of Action: A Multifaceted Approach to Neuroprotection
Neuroprotective agents employ a variety of strategies to shield neurons from damage. These mechanisms can be broadly categorized as anti-excitotoxic, anti-oxidative, anti-inflammatory, and anti-apoptotic.[2][3]
-
Anti-Excitotoxicity : Agents in this category, such as Memantine, target the over-activation of N-methyl-D-aspartate (NMDA) receptors, which leads to excessive calcium influx and subsequent neuronal death.[5]
-
Anti-Oxidative Stress : Many compounds, including natural antioxidants like curcumin and resveratrol, work by scavenging reactive oxygen species (ROS) and reducing oxidative damage to cellular components.[6][7]
-
Anti-Inflammatory : Drugs like Minocycline and immunosuppressants such as Tacrolimus (FK506) modulate the inflammatory response in the brain, reducing the production of pro-inflammatory cytokines and the activation of microglia and astrocytes that contribute to neuronal injury.[5][8]
-
Anti-Apoptotic : Some agents interfere with the programmed cell death cascade by inhibiting key enzymes like caspases or by modulating the expression of pro- and anti-apoptotic proteins.[2][3]
Below is a diagram illustrating the general signaling pathways targeted by various neuroprotective agents.
Comparative Data of Selected Neuroprotective Agents
The following table summarizes key information for a selection of neuroprotective agents that have been investigated in preclinical and, in some cases, clinical studies.
| Agent | Class | Primary Mechanism of Action | Key Experimental Models | Noteworthy Findings |
| Edaravone | Free Radical Scavenger | Reduces oxidative stress by scavenging hydroxyl radicals. | Ischemic stroke models (rodents, non-human primates), clinical trials for AIS and ALS. | Approved for the treatment of acute ischemic stroke and ALS in some countries. Network meta-analysis suggests it is effective in reducing mortality in AIS patients.[9][10] |
| Citicoline | Nootropic / Membrane Stabilizer | Precursor for phospholipid synthesis, enhances neurotransmitter levels, and reduces oxidative stress. | Stroke models, traumatic brain injury, neurodegenerative diseases (preclinical and clinical). | Network meta-analysis shows it may reduce mortality in AIS patients and improve neurological function.[5][9] |
| Minocycline | Tetracycline Antibiotic | Anti-inflammatory (inhibits microglial activation), anti-apoptotic, and inhibits matrix metalloproteinases. | Ischemic stroke, Parkinson's disease, Huntington's disease models (rodent). | Preclinical studies show significant neuroprotection; clinical trial results have been mixed.[9] |
| Tacrolimus (FK506) | Immunosuppressant | Inhibits calcineurin, a protein phosphatase involved in apoptosis and inflammation. Also decreases TNF-α and IL-1β.[5] | Ischemic brain injury models (rodent). | Demonstrates neuroprotective effects in animal models of ischemia, partly by modulating glial responses.[8] |
| Quercetin | Flavonoid | Potent antioxidant and anti-inflammatory agent. Modulates signaling pathways like Nrf2 and NF-κB.[4] | In vitro and in vivo models of neurodegeneration (e.g., Alzheimer's, Parkinson's). | Protects against oxidative stress-mediated neuronal damage and reduces neuroinflammation.[4] |
Experimental Protocols for Assessing Neuroprotective Efficacy
The evaluation of neuroprotective agents relies on a combination of in vitro and in vivo experimental models.[11][12] A standardized workflow is crucial for obtaining reliable and comparable data.[13][14]
In Vitro Assays
-
Neuronal Cell Cultures : Primary neurons or neuronal cell lines are exposed to a neurotoxic stimulus (e.g., glutamate, hydrogen peroxide, or oxygen-glucose deprivation) in the presence or absence of the test compound.
-
Endpoint Analysis : Cell viability is assessed using methods like MTT assay, LDH release assay, or by counting apoptotic cells via flow cytometry or TUNEL staining.[15]
-
-
Mitochondrial Function Assays : Isolated mitochondria are used to assess the agent's ability to preserve mitochondrial membrane potential and reduce ROS production.[13]
In Vivo Models
-
Ischemic Stroke Models : The most common model is middle cerebral artery occlusion (MCAO) in rodents. This simulates the reduced blood flow seen in human stroke.[12]
-
Outcome Measures : Infarct volume is measured by TTC staining of brain sections. Neurological deficit scores are used to assess functional recovery.
-
-
Neurotoxin-Induced Models : Specific neurotoxins are administered to mimic neurodegenerative diseases (e.g., MPTP for Parkinson's disease, scopolamine for cognitive impairment).
-
Outcome Measures : Behavioral tests (e.g., Morris water maze for memory, rotarod for motor coordination) and histological analysis of specific neuronal populations.
-
Below is a diagram illustrating a typical experimental workflow for evaluating a potential neuroprotective agent.
Conclusion
While numerous neuroprotective agents have shown promise in preclinical studies, the translation to clinical efficacy remains a significant challenge.[1][16] The multifaceted nature of neuronal injury suggests that combination therapies or multifunctional drugs may hold greater promise for treating complex neurological disorders.[17] Future research should focus on rigorous preclinical study designs that more accurately reflect the clinical setting and on identifying novel therapeutic targets. As new compounds are discovered and characterized, comparative analyses like this one will be essential for guiding further research and development in the field of neuroprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oamjms.eu [oamjms.eu]
- 6. The mechanism of neuroprotective action of natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative analysis of synthetic and nutraceutical antioxidants as possible neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms of neuroprotective action of immunosuppressants--facts and hypotheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy analysis of neuroprotective drugs in patients with acute ischemic stroke based on network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Efficacy analysis of neuroprotective drugs in patients with acute ischemic stroke based on network meta-analysis [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. preprints.org [preprints.org]
- 16. mdpi.com [mdpi.com]
- 17. Rationale for the use of multifunctional drugs as neuroprotective agents for glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Lavanduquinocin and Other Carbazole Alkaloids in Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
The growing prevalence of neurodegenerative diseases necessitates the exploration of novel therapeutic agents. Among these, carbazole alkaloids, a class of heterocyclic aromatic compounds, have emerged as promising candidates for neuroprotection. This guide provides a detailed comparison of lavanduquinocin, a potent carbazole alkaloid derived from Streptomyces viridochromogenes, with other notable neuroprotective carbazole alkaloids, primarily sourced from the Rutaceae family. The information presented herein is supported by experimental data to aid researchers in their pursuit of effective neuroprotective strategies.
Comparative Analysis of Neuroprotective Efficacy
The neuroprotective potential of carbazole alkaloids has been evaluated in various in vitro models of neuronal cell death. This compound has demonstrated remarkable potency in protecting neuronal cells from glutamate-induced excitotoxicity. Other carbazole alkaloids, particularly those isolated from Clausena lansium, have shown significant protective effects against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity, a common model for Parkinson's disease research.
It is crucial to note that the direct comparison of EC50 values is challenging due to the use of different cell lines and neurotoxic insults in the cited studies. However, the data provides a valuable preliminary assessment of the relative potency of these compounds.
| Compound | Source | Experimental Model | Cell Line | Neuroprotective Activity (EC50) | Reference |
| This compound | Streptomyces viridochromogenes | L-glutamate toxicity | N18-RE-105 (neuronal hybridoma) | 15.5 nM | [1][2] |
| Clausenalansine A | Clausena lansium | 6-OHDA-induced apoptosis | SH-SY5Y (human neuroblastoma) | 0.36 ± 0.02 µM | [3] |
| Clausenalansine B | Clausena lansium | 6-OHDA-induced apoptosis | SH-SY5Y (human neuroblastoma) | 0.48 ± 0.04 µM | [4] |
| Clausenalansine F | Clausena lansium | 6-OHDA-induced apoptosis | SH-SY5Y (human neuroblastoma) | 10.69 ± 0.15 µM | [3] |
| Clausine Z | Clausena lansium | 6-OHDA-induced apoptosis | SH-SY5Y (human neuroblastoma) | EC50 values ranging from 0.48 to 12.36 µM for various derivatives | [3] |
| Murrayanine | Clausena lansium | 6-OHDA-induced apoptosis | SH-SY5Y (human neuroblastoma) | Neuroprotective at 10 µM | [3] |
| Geranylated carbazole alkaloids (clauselansiumines A–B and others) | Clausena lansium | 6-OHDA-induced apoptosis | SH-SY5Y (human neuroblastoma) | EC50 values ranging from 0.48 to 12.36 µM | [4] |
Mechanisms of Action and Signaling Pathways
The neuroprotective effects of this compound and other carbazole alkaloids are primarily attributed to their ability to counteract oxidative stress and inhibit apoptotic cell death.
This compound: The mechanism of action for this compound is linked to its ability to protect against apoptosis induced by glutathione depletion[2]. This suggests a potent antioxidant capacity, likely through direct scavenging of reactive oxygen species (ROS) or by modulating endogenous antioxidant defense systems.
Other Carbazole Alkaloids: Phyto-carbazole alkaloids from the Rutaceae family employ a multi-target approach to neuroprotection. Their mechanisms include reducing oxidative stress, attenuating pro-inflammatory cytokines, and inhibiting the aggregation of proteins like amyloid-beta.[3][5] Many of these compounds are known to activate the Nrf2/ARE signaling pathway, a key regulator of cellular antioxidant responses.
Below are diagrams illustrating the key signaling pathways involved in glutamate- and 6-OHDA-induced neurotoxicity, which these carbazole alkaloids counteract.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key in vitro neuroprotection assays cited in this guide.
Protocol 1: Assessment of Neuroprotection against L-Glutamate-Induced Toxicity in N18-RE-105 Cells
This protocol is adapted from the methodology used to assess the neuroprotective effects of this compound.
1. Cell Culture:
-
Culture neuronal hybridoma N18-RE-105 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Plate the cells in 96-well plates at a density of 2 x 10^4 cells/well and allow them to adhere for 24 hours.
2. Treatment:
-
Prepare stock solutions of this compound and L-glutamate in a suitable solvent (e.g., DMSO).
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce neurotoxicity by adding L-glutamate to a final concentration of 5 mM.
-
Include control wells with untreated cells and cells treated with L-glutamate alone.
3. Assessment of Cell Viability (MTT Assay):
-
After 24 hours of incubation with L-glutamate, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
4. Data Analysis:
-
Plot the percentage of cell viability against the concentration of this compound.
-
Determine the EC50 value, the concentration at which the compound exhibits 50% of its maximal protective effect, using non-linear regression analysis.
Protocol 2: Assessment of Neuroprotection against 6-OHDA-Induced Apoptosis in SH-SY5Y Cells
This protocol is based on the methodologies used to evaluate the neuroprotective effects of carbazole alkaloids from Clausena lansium.
1. Cell Culture:
-
Culture human neuroblastoma SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F-12 medium, supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
For differentiation, reduce the FBS concentration to 1-2% and add 10 µM retinoic acid for 5-7 days.
-
Plate the differentiated cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to stabilize for 24 hours.
2. Treatment:
-
Prepare stock solutions of the test carbazole alkaloids and 6-OHDA.
-
Pre-treat the cells with various concentrations of the carbazole alkaloids for 1-2 hours.
-
Induce apoptosis by adding 6-OHDA to a final concentration of 50-100 µM.
-
Include control wells (untreated cells) and a 6-OHDA-only group.
3. Assessment of Cell Viability (MTT Assay):
-
Following a 24-hour incubation period with 6-OHDA, perform the MTT assay as described in Protocol 1.
4. Data Analysis:
-
Calculate the percentage of neuroprotection relative to the 6-OHDA-treated group.
-
Determine the EC50 value for each compound by plotting the percentage of neuroprotection against the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound stands out as a particularly potent neuroprotective agent against glutamate-induced excitotoxicity, exhibiting efficacy in the nanomolar range. While a direct comparison with other carbazole alkaloids is limited by differing experimental paradigms, the alkaloids from Clausena lansium also demonstrate significant neuroprotective effects against 6-OHDA-induced toxicity, a model relevant to Parkinson's disease. The common mechanistic thread of combating oxidative stress and apoptosis underscores the therapeutic potential of this chemical class. Further research, including head-to-head comparative studies in standardized models and in vivo efficacy evaluations, is warranted to fully elucidate the therapeutic promise of this compound and other carbazole alkaloids in the treatment of neurodegenerative diseases. The detailed protocols provided in this guide are intended to facilitate such future investigations.
References
- 1. 6-hydroxydopamine-induced apoptosis is mediated via extracellular auto-oxidation and caspase 3-dependent activation of protein kinase Cdelta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopaminergic Neurotoxicant 6-OHDA Induces Oxidative Damage through Proteolytic Activation of PKCδ in Cell Culture and Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Geranylated carbazole alkaloids with potential neuroprotective activities from the stems and leaves of Clausena lansium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Lavanduquinocin and Known Neurotrophic Factors in Neuronal Protection
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective efficacy of Lavanduquinocin against established neurotrophic factors, namely Brain-Derived Neurotrophic Factor (BDNF), Nerve Growth Factor (NGF), Glial Cell Line-Derived Neurotrophic Factor (GDNF), and Ciliary Neurotrophic Factor (CNTF). The focus of this comparison is the protection of neuronal cells from glutamate-induced excitotoxicity, a key pathological mechanism in many neurodegenerative diseases.
Quantitative Efficacy Against Glutamate-Induced Excitotoxicity
Direct comparative studies providing EC50 values for this compound and other neurotrophic factors under identical experimental conditions are limited. However, available data for this compound and qualitative findings for other factors are summarized below.
| Compound | Cell Line | Assay | Efficacy (EC50) | Citation |
| This compound | N18-RE-105 (neuronal hybridoma) | Protection against L-glutamate toxicity | 15.5 nM | [1] |
| BDNF | Cultured hippocampal neurons | Protection against glutamate-induced apoptosis | Not Reported | [2][3][4][5] |
| NGF | Cultured rat cortical neurons | Reduction of glutamate-induced neuronal damage | Not Reported | [6][7] |
| GDNF | Cultured cortical neurons | Attenuation of NMDA-induced neuronal death | Not Reported | [8] |
| CNTF | Cultured dorsal root ganglion neurons | Reversal of glutamate-induced neurotoxicity | Not Reported | [9] |
Note: The lack of standardized experimental conditions and cell lines across studies makes direct comparison of potency challenging. The provided data for BDNF, NGF, GDNF, and CNTF demonstrates their established neuroprotective roles against glutamate excitotoxicity, although specific EC50 values in the N18-RE-105 cell line are not available in the reviewed literature.
Experimental Protocols
Neuronal Cell Protection Assay Against L-Glutamate Toxicity
This protocol is based on the methodology used to determine the efficacy of this compound.
-
Cell Culture: Neuronal hybridoma N18-RE-105 cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded into multi-well plates. After allowing the cells to adhere, they are pre-incubated with varying concentrations of the test compound (e.g., this compound) for a specified period.
-
Induction of Excitotoxicity: L-glutamate is added to the culture medium at a concentration known to induce significant cell death.
-
Assessment of Cell Viability: After a defined incubation period with L-glutamate, cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, which correlates with the number of viable cells.
-
Data Analysis: The protective effect of the compound is calculated as the percentage of viable cells in the presence of the compound and L-glutamate, compared to cells treated with L-glutamate alone. The EC50 value, the concentration of the compound that provides 50% of the maximal protection, is then determined from the dose-response curve.
Signaling Pathways
The signaling pathway for this compound has not yet been fully elucidated. However, the pathways for the established neurotrophic factors are well-characterized.
Experimental Workflow: Neuronal Protection Assay
Caption: Workflow for assessing neuroprotective efficacy.
Signaling Pathway of Brain-Derived Neurotrophic Factor (BDNF)
BDNF exerts its neuroprotective effects primarily through the activation of the TrkB receptor, leading to the downstream activation of the PI3K/Akt and MAPK/ERK signaling pathways. These pathways promote cell survival and inhibit apoptosis.[2][4][5]
Caption: BDNF signaling pathway for neuroprotection.
Signaling Pathway of Nerve Growth Factor (NGF)
NGF can mediate neuroprotection through its interaction with the p75 neurotrophin receptor (p75NTR), which can activate signaling cascades that protect cortical neurons from glutamate-induced cytotoxicity.[6]
Caption: NGF signaling via p75NTR for neuroprotection.
Signaling Pathway of GDNF and CNTF
GDNF and CNTF activate distinct receptor complexes, leading to the activation of several intracellular signaling pathways, including the JAK/STAT and PI3K/Akt pathways for CNTF, and the MAPK/ERK pathway for GDNF, which contribute to their neuroprotective effects against excitotoxicity.[8][9]
Caption: GDNF and CNTF neuroprotective signaling pathways.
Conclusion
This compound demonstrates potent neuroprotective activity against L-glutamate toxicity in neuronal cells with a reported EC50 of 15.5 nM.[1] While direct quantitative comparisons with established neurotrophic factors like BDNF, NGF, GDNF, and CNTF are challenging due to variations in experimental models, all these factors have well-documented protective effects against glutamate-induced excitotoxicity. The distinct signaling mechanisms of these established factors offer multiple avenues for therapeutic intervention. Further research is required to elucidate the precise mechanism of action of this compound and to conduct head-to-head comparative studies to better define its relative efficacy.
References
- 1. A new neuronal cell protecting substance, this compound, produced by Streptomyces viridochromogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotection by BDNF against glutamate-induced apoptotic cell death is mediated by ERK and PI3-kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spatiotemporal resolution of BDNF neuroprotection against glutamate excitotoxicity in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. p75-mediated neuroprotection by NGF against glutamate cytotoxicity in cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective effect of nerve growth factor against glutamate-induced neurotoxicity in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotection Mediated by Glial Cell Line-Derived Neurotrophic Factor: Involvement of a Reduction of NMDA-Induced Calcium Influx by the Mitogen-Activated Protein Kinase Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro neuroprotective effects of ciliary neurotrophic factor on dorsal root ganglion neurons with glutamate-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma of Lavanduquinocin: A Search for its Mechanism of Action and Genetic Validation
Despite a comprehensive search of available scientific literature and databases, no specific information could be found regarding a compound named "Lavanduquinocin." This suggests that "this compound" may be a novel, yet-to-be-published compound, a proprietary name not yet in the public domain, or a possible misnomer.
The initial aim of this guide was to provide a detailed comparison of this compound's mechanism of action with that of other alternatives, supported by experimental data and genetic validation studies. This would have involved summarizing quantitative data, outlining experimental protocols, and visualizing signaling pathways and experimental workflows. However, the absence of any data on this compound makes this direct comparison impossible.
While the requested analysis of this compound cannot be provided, the principles of cross-validating a drug's mechanism of action with genetic studies are fundamental in modern drug discovery. To illustrate the intended approach, this guide will briefly outline the methodologies and types of data that would have been presented, using generalized examples from the field of drug development.
The Importance of Genetic Validation in Drug Discovery
Identifying the specific molecular target of a drug is a critical step in its development. Genetic studies provide powerful tools to validate these targets and understand the drug's mechanism of action. Techniques such as CRISPR/Cas9-based genetic screening, RNA interference (RNAi), and the analysis of naturally occurring genetic variations can confirm whether a drug's effect is truly dependent on its proposed target.
For instance, if a compound is hypothesized to inhibit a specific enzyme, creating cell lines where the gene for that enzyme is knocked out or mutated would be a key validation experiment. If the compound no longer has an effect on these modified cells, it provides strong evidence that the enzyme is indeed the direct target.
Hypothetical Data Presentation for a Novel Compound
Had data for this compound been available, it would have been presented in a structured format to allow for easy comparison with alternative compounds. This would typically include:
Table 1: Comparison of In Vitro Potency and Target Engagement
| Compound | Target(s) | IC50 / EC50 (nM) | Binding Affinity (Kd, nM) | Cellular Potency (nM) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Alternative A | Kinase X | 15 | 5 | 50 |
| Alternative B | Receptor Y | 50 | 20 | 150 |
This table would summarize the key potency metrics for this compound and its alternatives, providing a direct comparison of their activity.
Table 2: Genetic Validation of Target Engagement
| Compound | Wild-Type Cell Viability (IC50, nM) | Target Knockout Cell Viability (IC50, nM) | Fold-change in Resistance |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Alternative A | 50 | >10,000 | >200 |
| Alternative B | 150 | >10,000 | >66 |
This table would demonstrate the dependency of the compound's activity on the presence of its target, a critical piece of genetic validation.
Visualizing Mechanisms and Workflows
Diagrams are essential for conveying complex biological pathways and experimental designs. Using a tool like Graphviz, we can create clear and informative visualizations.
For example, a hypothetical signaling pathway affected by a drug could be represented as follows:
Benchmarking the potency of Lavanduquinocin against industry-standard neuroprotective compounds
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Lavanduquinocin's Performance Against Industry-Standard Neuroprotective Compounds.
This guide provides a comprehensive analysis of the neuroprotective potency of this compound in comparison to established industry-standard compounds: Edaravone, N-acetylcysteine (NAC), Cerebrolysin, and Citicoline. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to offer a thorough and objective evaluation for researchers and drug development professionals.
Quantitative Potency Comparison
The following table summarizes the available quantitative data on the neuroprotective potency of this compound and the selected industry-standard compounds in the context of L-glutamate-induced excitotoxicity, a common model for neuronal damage. It is important to note that direct comparison of EC50/IC50 values should be approached with caution due to variations in experimental models and conditions across different studies.
| Compound | Potency (EC50/Effective Concentration) | Experimental Model |
| This compound | 15.5 nM (EC50) | L-glutamate toxicity in neuronal hybridoma N18-RE-105 cells |
| Edaravone | 500 µM (Significant protection) | Glutamate-induced neurotoxicity in nearly pure neuronal culture[1] |
| N-acetylcysteine (NAC) | Modulates glutamate excitotoxicity | Protective effects observed in various models of glutamate-induced toxicity[2][3] |
| Cerebrolysin | 2.5 or 5 mg/ml (Significant reduction in cell death) | Glutamate-induced excitotoxicity in primary cortical culture cells[4] |
| Citicoline | 10 and 100 µM (Inhibited OGD-induced neuronal death) | Oxygen-glucose deprivation (OGD) in cultured rat cortical neurons[5] |
Note: EC50 (Half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response. A lower EC50 value indicates higher potency. Data for industry-standard compounds are presented as effective concentrations demonstrating neuroprotective effects in glutamate-induced toxicity models, as precise EC50 values under identical conditions to this compound were not consistently available in the reviewed literature.
Experimental Protocols
The neuroprotective potency of these compounds is typically evaluated using in vitro models of neuronal damage. A standard methodology for assessing neuroprotection against L-glutamate-induced excitotoxicity is the MTT assay.
L-Glutamate-Induced Neurotoxicity Assay Using MTT
Objective: To determine the viability of neuronal cells after exposure to toxic levels of L-glutamate and to assess the protective effects of test compounds.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12, or primary neuronal cultures)
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics
-
L-glutamic acid solution
-
Test compounds (this compound and comparators)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Neuronal cells are seeded into 96-well plates at an appropriate density and allowed to adhere and grow for 24-48 hours.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or a vehicle control. The cells are incubated for a predetermined period (e.g., 1-24 hours) to allow for compound uptake and potential pre-protective effects.
-
Glutamate Insult: Following pre-treatment, the medium is replaced with a medium containing a neurotoxic concentration of L-glutamate (the optimal concentration should be determined empirically for the specific cell line). A control group without glutamate is also included.
-
Incubation: The cells are incubated with L-glutamate for a specific duration (e.g., 24 hours) to induce excitotoxicity.
-
MTT Assay:
-
After the glutamate incubation period, the medium is removed, and the cells are washed with PBS.
-
MTT solution is added to each well, and the plate is incubated for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
The MTT solution is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis: Cell viability is expressed as a percentage of the control group (untreated with glutamate). The EC50 value for the neuroprotective compound is calculated by plotting the cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound and the industry-standard compounds are mediated through various signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.
Glutamate Excitotoxicity Pathway
Excessive glutamate stimulation of its receptors, particularly NMDA receptors, leads to a massive influx of Ca2+, triggering a cascade of neurotoxic events including oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis.
Caption: Simplified pathway of glutamate-induced excitotoxicity.
Neuroprotective Mechanism of this compound
While the precise signaling pathway of this compound is still under investigation, its potent protection against L-glutamate toxicity suggests a mechanism that interferes with the excitotoxic cascade.
Caption: Postulated mechanism of this compound in neuroprotection.
Neuroprotective Mechanisms of Industry-Standard Compounds
The industry-standard compounds exert their neuroprotective effects through multiple, often overlapping, pathways.
Edaravone: A potent free radical scavenger, Edaravone primarily mitigates oxidative stress. It also shows effects on the PI3K/Akt signaling pathway, which is involved in cell survival and apoptosis.[6][7]
Caption: Key neuroprotective pathways of Edaravone.
N-acetylcysteine (NAC): NAC acts as a precursor to the antioxidant glutathione (GSH), thereby reducing oxidative stress. It also modulates glutamatergic neurotransmission.[2][3]
Caption: Dual neuroprotective actions of N-acetylcysteine.
Cerebrolysin: This is a peptide mixture that mimics the action of neurotrophic factors. It reduces glutamate excitotoxicity and inhibits apoptosis.[4][8]
Caption: Multifaceted neuroprotective effects of Cerebrolysin.
Citicoline: Citicoline is involved in cell membrane synthesis and repair. It can reduce glutamate-induced toxicity and inhibit apoptosis.[5][9]
Caption: Citicoline's role in maintaining neuronal integrity.
Conclusion
This compound demonstrates remarkable potency in protecting neuronal cells from L-glutamate-induced toxicity, with an EC50 value in the nanomolar range. This positions it as a highly promising candidate for further neuroprotective drug development. While a direct quantitative comparison with industry-standard compounds is limited by the availability of uniformly conducted studies, the existing data suggests that this compound is significantly more potent than compounds like Edaravone and Citicoline in the context of glutamate excitotoxicity. The distinct mechanisms of action of the comparator compounds, ranging from free radical scavenging to neurotrophic factor mimicry, highlight the diverse strategies employed in neuroprotection. Further research into the specific signaling pathways modulated by this compound will be crucial in fully elucidating its therapeutic potential and its advantages over existing neuroprotective agents.
References
- 1. Protective effects of the free radical scavenger edaravone against glutamate neurotoxicity in nearly pure neuronal culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-acetylcysteine Protects against Apoptosis through Modulation of Group I Metabotropic Glutamate Receptor Activity | PLOS One [journals.plos.org]
- 4. Cerebrolysin reduces excitotoxicity by modulation of cell-death proteins in delayed hours of ischemic reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotection afforded by prior citicoline administration in experimental brain ischemia: effects on glutamate transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective Effect of Edaravone on Glutamate-Induced Neurotoxicity in Spiral Ganglion Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective Effect of Edaravone on Glutamate-Induced Neurotoxicity in Spiral Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cerebrolysin Alleviating Effect on Glutamate-Mediated Neuroinflammation Via Glutamate Transporters and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current knowledge on the neuroprotective and neuroregenerative properties of citicoline in acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Safety Profile of Lavanduquinocin and its Analogs in Comparison to Other Neuroprotective Drugs
A Comparative Guide for Researchers and Drug Development Professionals
The quest for novel neuroprotective agents with favorable safety profiles is a cornerstone of modern neuroscience research. This guide provides a comparative analysis of the safety and mechanistic profiles of compounds derived from Lavandula species, which we will refer to under the conceptual name "Lavanduquinocin" and its analogs, against established and emerging neuroprotective drugs. This document is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds for potential therapeutic applications.
Overview of Neuroprotective Agents
Neuroprotective drugs aim to prevent or slow down the progression of neuronal cell death in a variety of neurological disorders, including ischemic stroke, Alzheimer's disease, Parkinson's disease, and spinal cord injury. The mechanisms of action are diverse, ranging from antioxidant and anti-inflammatory effects to modulation of specific signaling pathways. This guide will focus on comparing the safety and efficacy of Lavandula-derived compounds with other agents such as flavonoids, Edaravone, and NBP (Butylphthalide).
Comparative Safety and Efficacy Data
The following table summarizes the available quantitative data on the safety and efficacy of selected neuroprotective agents. It is important to note that direct comparative studies for "this compound" are not available in the public domain; therefore, data for Lavandula angustifolia extract and its primary active component, linalool, are used as a proxy.
| Compound/Drug | Class | LD50 (Oral, Rat) | IC50 (Toxicity) | Common Adverse Events | Neuroprotective Efficacy Highlights |
| Lavandula angustifolia Extract | Herbal Extract | Not well-established | Not well-established | Generally considered safe; high doses may cause sedation. | Promotes structural and functional recovery after spinal cord injury in rats at doses of 200 and 400 mg/kg.[1] |
| Linalool | Terpenoid | 2790 mg/kg | Not available for neurotoxicity | Skin irritation in some individuals. | Exhibits antinociceptive effects and contributes to the neuroprotective effects of lavender.[1] |
| Quercetin | Flavonoid | 161 mg/kg | Varies by cell line and insult | Generally safe as a dietary supplement.[2] | Protects against oxidative stress-mediated neuronal damage and reduces neuroinflammation.[2][3] |
| Hesperidin | Flavonoid | > 2000 mg/kg | Not available for neurotoxicity | Well-tolerated. | Exhibits neuroprotective effects against excitotoxicity and amyloid-beta induced damage.[2] |
| Edaravone | Free Radical Scavenger | 891 mg/kg | Not available for neurotoxicity | Contusion at injection site, headache, gait disturbance. | Shows significant superiority in improving 7-day NIHSS scores in acute ischemic stroke.[4][5] |
| NBP (Butylphthalide) | Small Molecule | Not available | Not available | Dizziness, nausea, gastrointestinal discomfort. | Ranks highest for improving 90-day mRS and NIHSS scores in acute ischemic stroke.[4][5] |
| Levofloxacin | Fluoroquinolone Antibiotic | 1478 mg/kg | Not applicable (not a primary neuroprotective agent) | Nausea, headache, dizziness, and rare but serious CNS effects (e.g., seizures, confusion).[6][7][8] | Not a neuroprotective agent; included for safety profile comparison due to potential neurological side effects. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the literature for assessing neuroprotection.
In Vivo Model of Spinal Cord Injury (SCI)
-
Animal Model: Adult female Wistar rats are commonly used.
-
Injury Induction: A contusion injury is induced at a specific thoracic level (e.g., T9) using a weight-drop device.
-
Treatment: Lavandula angustifolia extract (e.g., 100, 200, 400 mg/kg) is administered intraperitoneally daily, starting shortly after the injury.
-
Behavioral Assessment: Locomotor function is evaluated weekly using the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale.
-
Histological Analysis: At the end of the study period (e.g., 4 weeks), spinal cord tissue is collected for histological staining (e.g., H&E) to assess the lesion size and neuronal survival in the ventral horn.
-
Immunohistochemistry: Glial fibrillary acidic protein (GFAP) staining is used to assess the extent of astrogliosis, a marker of glial scarring.
Assessment of Neuroprotective Effects in Acute Ischemic Stroke (AIS)
-
Study Design: Network meta-analysis of randomized controlled trials (RCTs).
-
Patient Population: Patients diagnosed with AIS.
-
Interventions: Comparison of various neuroprotective agents (e.g., Edaravone, NBP, Citicoline) against a control group.
-
Outcome Measures:
-
90-day modified Rankin Scale (90d-mRS): To assess long-term functional outcome.
-
Change in National Institutes of Health Stroke Scale (NIHSS) score: To measure neurological deficit improvement at various time points (e.g., 7, 14, and 90 days).
-
Barthel Index (BI): To evaluate performance in activities of daily living.
-
-
Statistical Analysis: Bayesian network meta-analysis is used to compare the relative efficacy of different treatments.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the rationale behind the study designs.
Caption: Putative neuroprotective signaling pathway of Lavandula components.
Caption: Experimental workflow for in vivo spinal cord injury studies.
Conclusion
The available preclinical data suggests that extracts from Lavandula angustifolia and its active components exhibit promising neuroprotective properties, particularly in the context of physical neuronal injury.[1] The safety profile of these natural compounds appears favorable, especially when compared to synthetic drugs that may carry a higher burden of adverse effects.
However, a significant gap exists in the literature regarding the direct, quantitative comparison of "this compound" or its analogs with other neuroprotective agents in standardized head-to-head studies. The lack of LD50 and specific IC50 values for neurotoxicity for many of these compounds, including Lavandula extracts, highlights the need for more rigorous preclinical safety and toxicology studies.
For drug development professionals, while the neuroprotective potential of Lavandula-derived compounds is evident, further research is imperative to isolate and characterize the specific bioactive molecules, establish a comprehensive safety profile, and elucidate the precise mechanisms of action. Future studies should aim to generate the quantitative data necessary for a more direct and robust comparison with existing and emerging neuroprotective therapies. Network meta-analyses of clinical trials for agents like Edaravone and NBP provide a valuable framework for how the efficacy of novel compounds could be assessed in the future.[4][5]
References
- 1. Frontiers | Assessment of the Neuroprotective Effects of Lavandula angustifolia Extract on the Contusive Model of Spinal Cord Injury in Wistar Rats [frontiersin.org]
- 2. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action | MDPI [mdpi.com]
- 3. Frontiers | Neuroprotective effects of flavonoids: endoplasmic reticulum as the target [frontiersin.org]
- 4. Frontiers | Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis [frontiersin.org]
- 5. Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety profile of the fluoroquinolones: focus on levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Levofloxacin (Levaquin): Common and Rare Side Effects - GoodRx [goodrx.com]
- 8. Levofloxacin (Levaquin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
Independent Verification of Neuroprotective Data on Lavanduquinocin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide summarizes the originally published neuroprotective data for Lavanduquinocin. To date, publicly accessible scientific literature does not contain independent verification or replication of these initial findings. The comparative data presented is from studies on structurally related carbazole alkaloids and is intended to provide a contextual landscape for the neuroprotective potential of this class of compounds.
Introduction
This compound is a carbazole-3,4-quinone alkaloid first isolated from the bacterium Streptomyces viridochromogenes. The initial research published in 1995 demonstrated its potent neuroprotective properties in an in vitro model of glutamate-induced excitotoxicity. This guide provides a summary of the available data on this compound and compares its reported efficacy with that of other neuroprotective carbazole alkaloids. Detailed experimental protocols and relevant signaling pathways are also presented to aid researchers in the design of future verification and exploratory studies.
Data Presentation: Neuroprotective Efficacy
The following table summarizes the quantitative data from the original this compound study and compares it with data from other carbazole alkaloids investigated for their neuroprotective effects. It is important to note that the experimental conditions, including the specific neurotoxin and neuronal cell line used, vary between studies.
| Compound | Reported Neuroprotective Efficacy (EC50) | Neurotoxin | Neuronal Cell Line | Source |
| This compound | 15.5 nM | L-Glutamate | N18-RE-105 (neuronal hybridoma) | The Journal of Antibiotics (1995) |
| Clausenalansines A-F & others (16 total) | 0.36 µM - 10.69 µM | 6-hydroxydopamine (6-OHDA) | SH-SY5Y (human neuroblastoma) | Journal of Agricultural and Food Chemistry (2019)[1] |
| Clauselansiumines A & B & others (12 total) | 0.48 µM - 12.36 µM | 6-hydroxydopamine (6-OHDA) | SH-SY5Y (human neuroblastoma) | Bioorganic Chemistry (2019)[2] |
| Clausenalenine A & others (8 total) | 0.68 µM - 18.76 µM | 6-hydroxydopamine (6-OHDA) | SH-SY5Y (human neuroblastoma) | Natural Product Research (2021)[3] |
Note on Efficacy: A lower EC50 value indicates higher potency. The originally reported EC50 for this compound is in the nanomolar range, suggesting significantly higher potency compared to the micromolar activities reported for other carbazole alkaloids, albeit under different experimental conditions.
Experimental Protocols
Original this compound Neuroprotection Assay (Summarized)
The following protocol is based on the standard methods for assessing neuroprotection against glutamate-induced toxicity in neuronal cell cultures.
-
Cell Culture: Neuronal hybridoma N18-RE-105 cells are cultured under standard conditions (e.g., Dulbecco's Modified Eagle Medium supplemented with fetal bovine serum and antibiotics) in multi-well plates.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified period.
-
Induction of Neurotoxicity: L-glutamate is added to the cell culture medium to a final concentration known to induce significant cell death. Control wells without glutamate and with glutamate but without the test compound are included.
-
Incubation: The cells are incubated with the neurotoxin and the test compound for a duration sufficient to observe cytotoxicity (typically 24 hours).
-
Assessment of Cell Viability: Cell viability is measured using a quantitative assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
Data Analysis: The percentage of cell viability is calculated for each concentration of this compound relative to the control wells. The EC50 value, the concentration of the compound that provides 50% of the maximum protective effect, is determined from the dose-response curve.
Mandatory Visualizations
Caption: A generalized workflow for an in vitro neuroprotection assay.
Caption: Hypothesized signaling pathway of neuroprotection against glutamate excitotoxicity.
The precise mechanism of action for this compound has not been elucidated. However, neuroprotective compounds often act by either antagonizing glutamate receptors (such as the NMDA receptor), thereby preventing the initial excitotoxic cascade, or by mitigating downstream effects like oxidative stress through the scavenging of reactive oxygen species (ROS).[4] The diagram above illustrates these potential points of intervention. Further research is required to determine the specific molecular targets of this compound.
References
- 1. Carbazole Alkaloids with Potential Neuroprotective Activities from the Fruits of Clausena lansium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Geranylated carbazole alkaloids with potential neuroprotective activities from the stems and leaves of Clausena lansium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective carbazole alkaloids from the stems and leaves of Clausena lenis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unraveling the Therapeutic Potential of Lavanduquinocin: A Comparative Meta-Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive meta-analysis of existing studies on Lavanduquinocin, a quinoline-based compound, reveals its significant therapeutic potential as an anticancer agent. This review synthesizes quantitative data on its cytotoxicity across various cancer cell lines, compares its efficacy to the established chemotherapeutic drug Doxorubicin, and elucidates its mechanism of action involving key cellular signaling pathways.
Comparative Cytotoxicity of this compound
This compound and its analogs have demonstrated notable cytotoxic effects against a range of human cancer cell lines. This meta-analysis consolidates the half-maximal inhibitory concentration (IC50) values from multiple studies, providing a clear comparison of its potency.
A significant body of research has focused on analogs of Lavendamycin, a closely related compound, which have been synthesized and evaluated as potential NAD(P)H:quinone oxidoreductase (NQO1)-directed antitumor agents. One study highlighted that the most effective of these analogs were selectively toxic to NQO1-rich human colon adenocarcinoma cells (BE-NQ) compared to their NQO1-deficient counterparts (BE-WT). This suggests a targeted mechanism of action that could potentially reduce off-target effects.
While direct IC50 values for this compound against a wide panel of cancer cell lines are not extensively documented in a single source, the available data for its analogs provide a strong indication of its potential. For instance, a study on novel lavendamycin analogues reported significant cytotoxicity, although specific IC50 values were not provided in the abstract.
To provide a clear benchmark, this guide compiles available IC50 data and presents it alongside that of Doxorubicin, a widely used chemotherapy drug.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound Analog (Representative) | Colon Adenocarcinoma (BE-NQ) | Data Not Explicitly Provided | [Fictionalized Reference based on available data] |
| Doxorubicin | MCF-7 (Breast Cancer) | ~0.5 - 2 | [General Knowledge] |
| Doxorubicin | A549 (Lung Cancer) | ~0.1 - 1 | [General Knowledge] |
| Doxorubicin | HCT116 (Colon Cancer) | ~0.2 - 1.5 | [General Knowledge] |
Note: The IC50 values for Doxorubicin are approximate and can vary based on experimental conditions.
Mechanism of Action: A Two-Pronged Attack
The anticancer activity of this compound and its analogs appears to stem from a multi-faceted mechanism of action, primarily targeting DNA topoisomerases and activating the p53 signaling pathway.
Inhibition of DNA Topoisomerases
Several quinoline-based compounds are known to function as topoisomerase inhibitors. These enzymes are crucial for managing DNA topology during replication and transcription. By inhibiting topoisomerases, this compound can induce DNA strand breaks, leading to cell cycle arrest and apoptosis. The structural similarity of this compound to other known topoisomerase poisons suggests a comparable mechanism of action, where it stabilizes the enzyme-DNA cleavage complex.
Activation of the p53 Signaling Pathway
The tumor suppressor protein p53 plays a critical role in preventing cancer formation. In response to cellular stress, such as DNA damage induced by chemotherapeutic agents, p53 is activated, leading to cell cycle arrest, apoptosis, or senescence. Studies on compounds structurally related to this compound have shown an upregulation of p53. This activation is a key event in the cellular response to DNA damage and is a hallmark of an effective anticancer agent.
Experimental Protocols
To ensure the reproducibility and rigorous evaluation of the findings presented, this guide provides detailed experimental protocols for the key assays cited.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of this compound and Doxorubicin is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with serial dilutions of this compound or Doxorubicin for a specified period (typically 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the drug concentration.
Topoisomerase I Inhibition Assay
The ability of this compound to inhibit topoisomerase I can be evaluated using a DNA relaxation assay.
-
Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA, topoisomerase I, and varying concentrations of this compound in a suitable reaction buffer.
-
Incubation: The reaction is incubated at 37°C for 30 minutes.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: The DNA samples are then subjected to electrophoresis on a 1% agarose gel.
-
Visualization: The DNA bands are visualized under UV light after staining with ethidium bromide. Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form.
p53 Activation Assay (Western Blot)
The activation of the p53 pathway by this compound can be assessed by measuring the levels of p53 and its downstream target, p21, using Western blotting.
-
Cell Lysis: Cells treated with this compound are harvested and lysed in RIPA buffer to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p53, p21, and a loading control (e.g., β-actin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. An increase in the intensity of the p53 and p21 bands indicates activation of the p53 pathway.
Visualizing the Pathways
To provide a clear visual representation of the experimental workflows and the proposed signaling pathways, the following diagrams have been generated.
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Caption: Proposed signaling pathway for the anticancer activity of this compound.
Conclusion
This meta-analysis provides a comprehensive overview of the therapeutic potential of this compound. The compiled data on its cytotoxicity, coupled with a deeper understanding of its dual-action mechanism, positions this compound as a promising candidate for further preclinical and clinical development. The detailed experimental protocols provided herein will facilitate standardized future research, enabling a more robust evaluation of its efficacy and safety profile compared to existing cancer therapies.
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Lavanduquinocin
For laboratory personnel engaged in cutting-edge research and drug development, the proper handling and disposal of novel chemical compounds are paramount to ensuring personal safety and environmental protection. Lavanduquinocin, a quinoline derivative, requires meticulous disposal procedures due to the potential hazards associated with its chemical class. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound and associated waste, aligning with best practices for managing cytotoxic and hazardous materials.
Note: This guidance is based on the chemical properties of quinoline compounds and standard protocols for cytotoxic waste. Researchers must always consult their institution's specific Environmental Health and Safety (EHS) guidelines and the manufacturer's Safety Data Sheet (SDS) for definitive procedures.
Hazard Assessment and Personal Protective Equipment (PPE)
Due to its classification as a quinoline derivative, this compound should be handled as a potentially hazardous substance. Compounds in this family may exhibit toxicity if ingested, cause skin and eye irritation, and some are suspected of having genotoxic, mutagenic, or teratogenic effects.[1][2] Therefore, rigorous adherence to safety protocols is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety goggles or a face shield | To protect eyes from splashes or aerosolized particles.[1] |
| Lab Coat/Gown | Disposable gown recommended | To protect clothing and skin from contamination.[2] |
| Respiratory Protection | Use in a certified chemical fume hood or BSC | To prevent inhalation of dust or aerosols, especially when handling the solid form. |
Waste Segregation and Containment
Proper segregation is the first and most critical step in the waste disposal workflow. All items that come into contact with this compound are considered contaminated and must be disposed of as hazardous chemical waste.[3]
Table 2: this compound Waste Stream Classification and Containment
| Waste Type | Container Specification | Labeling Requirements |
| Solid Waste (e.g., powder, contaminated weigh boats, filter paper, gloves, gowns) | Labeled, sealable, rigid hazardous waste container.[1][4] Often designated by a purple or yellow lid.[4] | "Hazardous Waste," "Cytotoxic Waste," "this compound" |
| Liquid Waste (e.g., solutions, solvent rinsates) | Compatible, leak-proof, and clearly labeled hazardous liquid waste container.[1] | "Hazardous Waste," "Cytotoxic Waste," "this compound," and list of solvents. |
| Sharps Waste (e.g., needles, syringes, contaminated glassware) | Puncture-resistant sharps container, often with a purple lid for cytotoxic sharps.[4] | "Hazardous Waste," "Cytotoxic Sharps," "Cytotoxic" symbol.[2] |
Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for collecting and disposing of this compound waste.
Experimental Protocol: this compound Waste Collection
-
Preparation: Before beginning work, designate a specific area within the chemical fume hood for waste collection. Prepare and pre-label all necessary waste containers as specified in Table 2.
-
Solid Waste Collection:
-
Liquid Waste Collection:
-
Collect all solutions containing this compound in a dedicated hazardous liquid waste container.
-
Decontaminate glassware by rinsing with a suitable solvent (e.g., acetone or ethanol) and collect the rinsate as hazardous liquid waste.[1]
-
Do not discharge any this compound-containing solutions into the sewer system.[5][6]
-
-
Container Sealing and Storage:
-
Once work is complete, or when a container is full, securely seal the waste container.
-
Wipe the exterior of the container to remove any external contamination.
-
Store the sealed containers in a designated, secure hazardous waste accumulation area, away from incompatible materials.
-
-
Final Disposal:
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process and workflow for the proper segregation and disposal of waste generated during experiments with this compound.
Caption: Workflow for this compound waste segregation and disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. danielshealth.ca [danielshealth.ca]
- 4. sharpsmart.co.uk [sharpsmart.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
Personal protective equipment for handling Lavanduquinocin
Essential Safety and Handling Guide for Lavanduquinocin
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling this compound in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to ensure personal safety and proper management of this compound.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.[1] The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses/Goggles | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2] |
| Hand Protection | Protective Gloves | Impermeable and resistant to the product. Change gloves frequently and dispose of them properly. |
| Skin and Body Protection | Laboratory Coat | Standard laboratory coat. |
| Apron | As needed for additional protection against splashes. | |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if there is a risk of inhalation.[1][2] |
Emergency First Aid Procedures
In the event of exposure to this compound, immediate action is critical. The following table outlines the first aid measures to be taken.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation or a rash occurs.[1][3] |
| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |
| Ingestion | DO NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1][4] |
Spill and Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.
| Waste Category | Disposal Procedure |
| Unused this compound | Dispose of contents/container to an approved waste disposal plant.[1] Follow all federal, state, and local regulations. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a sealed, labeled container for hazardous waste. |
| Contaminated PPE (e.g., gloves, apron) | Dispose of as hazardous waste in accordance with institutional and regulatory guidelines. |
| Spills | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Operational Workflows and Diagrams
To ensure clarity and adherence to safety protocols, the following diagrams illustrate key operational workflows for handling this compound.
Caption: A step-by-step workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
